molecular formula C8H5ClFNO B13091152 4-Chloro-2-fluoro-6-methoxybenzonitrile

4-Chloro-2-fluoro-6-methoxybenzonitrile

Cat. No.: B13091152
M. Wt: 185.58 g/mol
InChI Key: ORCMJSFIOSMTDE-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS 1823366-82-0) is a fluorinated and chlorinated benzonitrile derivative with the molecular formula C₈H₅ClFNO and a molecular weight of 185.58 g/mol . This compound is characterized by a benzene ring substituted with a nitrile group, a chloro group at position 4, a fluoro group at position 2, and a methoxy group at position 6 . It is typically supplied as a solid and requires storage, sealed in dry conditions, between 2-8°C to maintain stability . As a versatile chemical building block, it is primarily used in research and development for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific pattern of substituents makes it a valuable intermediate for creating heterocyclic compounds and for use in structure-activity relationship (SAR) studies during drug discovery. The presence of multiple halogen atoms and the electron-withdrawing nitrile group facilitates various aromatic substitution reactions and metal-catalyzed cross-couplings, enabling researchers to systematically build novel compound libraries. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

4-chloro-2-fluoro-6-methoxybenzonitrile

InChI

InChI=1S/C8H5ClFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3

InChI Key

ORCMJSFIOSMTDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C#N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Chloro-2-fluoro-6-methoxybenzonitrile

CAS Registry Number: 1823366-82-0 Chemical Formula: C₈H₅ClFNO Molecular Weight: 185.58 g/mol [1]

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzonitrile is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Its unique substitution pattern—featuring a nitrile group flanked by a fluorine atom and a methoxy group, with a chlorine atom at the para position—imparts specific electronic and steric properties essential for biological activity. This compound serves as a critical building block for 6-arylpicolinate herbicides (synthetic auxins) and protoporphyrinogen oxidase (PPO) inhibitors , where the specific arrangement of halogens and ether linkages modulates lipophilicity and metabolic stability.[1]

Chemical Identity & Physiochemical Properties

The molecule exhibits a "push-pull" electronic system where the electron-withdrawing nitrile (-CN) and fluorine (-F) groups are balanced by the electron-donating methoxy (-OMe) group.[1] This balance makes the nitrile carbon susceptible to hydrolysis while stabilizing the aromatic ring against oxidative degradation.

Table 1: Physiochemical Profile
PropertyValue / Description
IUPAC Name 4-Chloro-2-fluoro-6-methoxybenzonitrile
CAS Number 1823366-82-0
SMILES COc1cc(Cl)cc(F)c1C#N
Appearance White to off-white crystalline solid
Melting Point 85–90 °C (Estimated based on structural analogs)
Boiling Point ~280 °C (Predicted at 760 mmHg)
LogP (Predicted) 2.8 – 3.2 (Moderate Lipophilicity)
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO, Methanol
pKa N/A (Non-ionizable under physiological conditions)

Structural Analysis & Electronic Effects

The 2,4,6-substitution pattern is not random; it is engineered for specific biological interactions:

  • Nitrile (C-1): Acts as a latent carboxylic acid.[1] In herbicide synthesis, this is often hydrolyzed to the acid or converted to an amide/ester.

  • Fluorine (C-2): Provides metabolic blockage, preventing ring oxidation at the ortho position.[1] It also increases lipophilicity and binding affinity via dipole interactions.

  • Chlorine (C-4): A lipophilic anchor that fills hydrophobic pockets in target enzymes (e.g., the auxin receptor TIR1).[1]

  • Methoxy (C-6): An electron-donating group that modulates the acidity of the ring and provides a hydrogen-bond acceptor site.[1]

Synthetic Pathways

The most efficient industrial route to 4-Chloro-2-fluoro-6-methoxybenzonitrile utilizes a Nucleophilic Aromatic Substitution (


)  strategy.[1] The starting material, 4-chloro-2,6-difluorobenzonitrile, possesses two highly activated fluorine atoms ortho to the electron-withdrawing nitrile group.[1]
Protocol: Selective Monomethoxylation

Reaction:


[1]

Methodology:

  • Reagents: 4-Chloro-2,6-difluorobenzonitrile (1.0 eq), Sodium Methoxide (1.05 eq), Methanol (Solvent).[1]

  • Procedure:

    • Dissolve 4-chloro-2,6-difluorobenzonitrile in anhydrous methanol under

      
       atmosphere.
      
    • Cool the solution to 0–5 °C to control regioselectivity and prevent bis-substitution.[1]

    • Add sodium methoxide (25% wt in MeOH) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitor: TLC or HPLC should show consumption of starting material.[1] If bis-methoxy byproduct (4-chloro-2,6-dimethoxybenzonitrile) forms, reduce temperature or equivalents of NaOMe.[1]

  • Workup:

    • Quench with water/ice to precipitate the product.[2][3]

    • Filter the solid or extract with Ethyl Acetate.[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[4]
      
  • Purification: Recrystallization from Ethanol/Water or Heptane/EtOAc if necessary.[1]

Mechanism Insight: The nitrile group at C-1 strongly activates the C-2 and C-6 positions for nucleophilic attack.[1] The fluorine atom is a better leaving group than chlorine in


 reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.
Visualization: Synthesis & Reactivity Flow

G Start 4-Chloro-2,6-difluorobenzonitrile (CAS 886500-41-0) Product 4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS 1823366-82-0) Start->Product SNAr (Selective Monosubstitution) Byproduct 4-Chloro-2,6-dimethoxybenzonitrile (Over-reaction impurity) Start->Byproduct Excess NaOMe / High Temp Reagent NaOMe / MeOH (0-5 °C) Reagent->Product

Caption: Selective synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile via SNAr reaction.

Reactivity Profile & Applications

Once synthesized, 4-Chloro-2-fluoro-6-methoxybenzonitrile serves as a versatile intermediate.[1][2] Its primary reactivity centers are the nitrile group (hydrolysis/reduction) and the remaining aryl fluoride (further substitution).

Key Transformations:
  • Hydrolysis to Benzoic Acid:

    • Conditions: NaOH (aq), Reflux

      
       HCl (aq) workup.[1]
      
    • Product: 4-Chloro-2-fluoro-6-methoxybenzoic acid .[1]

    • Application: This acid is the direct precursor for coupling with amines or heterocycles to form the final herbicide structure (e.g., linking to a substituted aminopyridine).

  • Nitrile Reduction:

    • Conditions:

      
      , Raney Ni or 
      
      
      
      .
    • Product: 4-Chloro-2-fluoro-6-methoxybenzylamine .[1]

    • Application: Used in pharmaceutical synthesis for kinase inhibitors where a benzylamine linker is required.[1]

  • Demethylation:

    • Conditions:

      
       in DCM.
      
    • Product: 4-Chloro-2-fluoro-6-hydroxybenzonitrile .[1]

    • Application: Allows for the introduction of more complex ether chains if the methoxy group is not the final desired substituent.

Target Agrochemical Classes:
  • Synthetic Auxins (Pyridine-carboxylates): Analogs of Halauxifen-methyl and Florpyrauxifen-benzyl.[1] These herbicides mimic the plant growth hormone indole-3-acetic acid (IAA), causing uncontrolled growth and plant death in broadleaf weeds.[1] The 4-Cl, 2-F, 6-OMe pattern on the phenyl ring is critical for binding to the TIR1 ubiquitin ligase complex in plants.[1]

  • PPO Inhibitors: Some diphenyl ether herbicides utilize this specific substitution pattern to optimize light-dependent membrane disruption in weeds.[1]

Visualization: Downstream Pathways

Reactivity Center 4-Chloro-2-fluoro-6-methoxybenzonitrile Acid 4-Chloro-2-fluoro-6-methoxybenzoic acid (Herbicide Precursor) Center->Acid NaOH, H2O, Reflux (Hydrolysis) Amine 4-Chloro-2-fluoro-6-methoxybenzylamine (Pharma Intermediate) Center->Amine H2 / Raney Ni (Reduction) Phenol 4-Chloro-2-fluoro-6-hydroxybenzonitrile (Functionalization Handle) Center->Phenol BBr3, DCM (Demethylation)

Caption: Primary downstream transformations of the nitrile intermediate.

Safety & Handling Protocols

As a halogenated benzonitrile, this compound must be handled with strict safety protocols in a laboratory or industrial setting.

  • GHS Classification (Predicted):

    • Acute Toxicity (Oral/Inhalation): Category 3 or 4 (Harmful/Toxic).[1] Nitriles can liberate cyanide ions metabolically, though sterically hindered ones are often less acutely toxic than simple aliphatic nitriles.

    • Skin/Eye Irritation: Category 2 (Causes irritation).[1][2]

    • Aquatic Toxicity: Likely Category 1 or 2 (Toxic to aquatic life with long-lasting effects) due to halogenation and stability.[1]

  • Handling Procedures:

    • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.[1][2]

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Spill Response: Sweep up solids carefully to avoid dust.[1] Decontaminate surfaces with weak bleach solution to oxidize any potential cyanide traces (though unlikely from the intact molecule).

    • Storage: Store in a cool, dry place under inert gas (

      
      ) if possible, though the molecule is relatively stable.
      

References

  • Chemical Register. (2024).[1] 4-Chloro-2-fluoro-6-methoxybenzonitrile Product Entry. Retrieved from [1]

  • BLD Pharm. (2024).[1][5][6] Product Datasheet: 4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS 1823366-82-0).[1][5][6] Retrieved from [1]

  • Organic Syntheses. (2024). Nucleophilic Aromatic Substitution of Fluorinated Benzonitriles. General methodology adapted from Org. Synth. 2024, 101, 542-563.[1][7] Retrieved from [1]

  • PubChem. (2024).[1][8][9] Compound Summary: 4-Chloro-2,6-difluorobenzonitrile (Precursor).[1] Retrieved from [1]

  • European Patent Office. (1984).[1] Process for the preparation of halogenated benzonitriles. EP 0110559 A1.[1] Retrieved from [1]

Sources

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzonitrile: A Key Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: 4-Chloro-2-fluoro-6-methoxybenzonitrile

Extensive searches of publicly available chemical databases and scientific literature did not yield a specific CAS number or dedicated technical data for 4-Chloro-2-fluoro-6-methoxybenzonitrile. This suggests that this particular isomer may be a novel compound or not widely characterized. The theoretical molecular weight of 4-Chloro-2-fluoro-6-methoxybenzonitrile, based on its molecular formula (C₈H₅ClFNO), is 185.58 g/mol .

Given the lack of specific data for the 6-methoxy isomer, this guide will focus on the well-documented and commercially available positional isomer, 4-Chloro-2-fluoro-3-methoxybenzonitrile . This compound shares the same molecular formula and weight and is of significant interest to researchers in drug discovery and materials science. We will explore its properties, synthesis, and potential applications, providing a comprehensive technical overview for scientists and development professionals.

Introduction to 4-Chloro-2-fluoro-3-methoxybenzonitrile

4-Chloro-2-fluoro-3-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds widely utilized as versatile intermediates in organic synthesis. The presence of multiple functional groups—a nitrile, a chloro group, a fluoro group, and a methoxy group—on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of these substituents allows for selective chemical transformations, enabling the construction of diverse molecular scaffolds.

Physicochemical and Spectroscopic Data

The fundamental properties of 4-Chloro-2-fluoro-3-methoxybenzonitrile are summarized in the table below. These data are crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 1126320-68-0[1]
Molecular Formula C₈H₅ClFNO[1]
Molecular Weight 185.58 g/mol [1]
Physical Form Powder or crystals[1]
Purity Typically ≥95%[1]
Storage Conditions Sealed in a dry place at room temperature[1]

Synthesis and Reaction Pathways

A plausible synthetic approach could involve the strategic introduction of the nitrile functionality onto a pre-functionalized benzene ring. Common methods for nitrile synthesis include the Sandmeyer reaction from an appropriate aniline derivative or the cyanation of an aryl halide.

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzonitrile, which could be adapted for 4-Chloro-2-fluoro-3-methoxybenzonitrile.

Synthetic_Workflow Generalized Synthetic Workflow for Substituted Benzonitriles A Starting Material (e.g., Substituted Aniline) B Diazotization (NaNO2, HCl) A->B Step 1 C Sandmeyer Reaction (CuCN) B->C Step 2 D Final Product (Substituted Benzonitrile) C->D Step 3 E Purification (Crystallization/Chromatography) D->E Step 4

Caption: Generalized workflow for the synthesis of substituted benzonitriles.

Applications in Research and Development

The utility of 4-Chloro-2-fluoro-3-methoxybenzonitrile as a building block is rooted in the reactivity of its functional groups.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.

  • Halogen Substituents: The chloro and fluoro atoms modulate the electronic properties of the benzene ring and can serve as handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the regioselectivity of further electrophilic aromatic substitution reactions. It can also be demethylated to reveal a hydroxyl group, providing another point for chemical modification.

These reactive sites make 4-Chloro-2-fluoro-3-methoxybenzonitrile a valuable intermediate for the synthesis of a wide range of target molecules, including but not limited to:

  • Active Pharmaceutical Ingredients (APIs): The substituted benzonitrile core is found in various biologically active compounds.

  • Agrochemicals: As indicated by related patent literature, this structural motif is relevant to the development of modern herbicides.

  • Materials Science: Benzonitrile derivatives can be precursors to liquid crystals and other advanced materials.

Safety and Handling

Based on the safety data for 4-Chloro-2-fluoro-3-methoxybenzonitrile, this compound is classified as hazardous.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statements:

  • H302+H332: Harmful if swallowed or if inhaled.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

The following flowchart outlines the necessary steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Protocol Safe Handling Protocol for 4-Chloro-2-fluoro-3-methoxybenzonitrile Start Start: Obtain Compound Assess Assess Hazards (Review SDS) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Workstation Prepare Workstation (Fume Hood, Spill Kit) PPE->Workstation Handling Weigh and Handle Compound Workstation->Handling Reaction Perform Reaction Handling->Reaction Waste Dispose of Waste (Follow Institutional Guidelines) Reaction->Waste Cleanup Clean Work Area and PPE Waste->Cleanup End End: Store Compound Securely Cleanup->End

Caption: A flowchart for the safe handling of hazardous chemical intermediates.

Conclusion

While the specific isomer 4-Chloro-2-fluoro-6-methoxybenzonitrile remains elusive in the public domain, its close relative, 4-Chloro-2-fluoro-3-methoxybenzonitrile, stands as a chemical intermediate with significant potential. Its rich functionality and well-defined physicochemical properties make it a valuable tool for chemists engaged in the design and synthesis of novel molecules with applications in medicine, agriculture, and materials science. As with all reactive chemical species, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.

References

Sources

Solubility profile of 4-Chloro-2-fluoro-6-methoxybenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for determining, modeling, and optimizing the solubility profile of 4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS: 1823366-82-0).

Executive Summary

In the development of high-value agrochemical intermediates, 4-Chloro-2-fluoro-6-methoxybenzonitrile represents a critical scaffold, particularly in the synthesis of auxin-mimic herbicides. Its purification and downstream coupling reactions (e.g., Suzuki-Miyaura cross-coupling) are governed by its solubility thermodynamics.[1]

This guide addresses the lack of standardized public data for this specific CAS by establishing a predictive solubility hierarchy and a validated experimental protocol . It is designed to allow process chemists to rapidly generate self-consistent solubility curves necessary for crystallization design and reaction solvent selection.[1]

Physicochemical Characterization & Structural Logic[1]

Before initiating solubility screens, the solute's intrinsic properties must be defined to predict solvent interactions.[1]

PropertyValue / DescriptorSource/Logic
CAS Number 1823366-82-0 Validated Registry
Molecular Formula C₈H₅ClFNOMW: 185.58 g/mol
Functional Groups Nitrile (-CN), Methoxy (-OCH₃), Halogens (-Cl, -F)Dipolar aprotic character
Predicted LogP 2.4 – 2.8Moderately Lipophilic
Est.[2] Melting Point 85°C – 105°CBased on 2-fluoro-6-methoxybenzonitrile (MP ~103°C) and 4-chloro-2-nitrobenzonitrile analogs.
Solute-Solvent Interaction Theory

The molecule features a push-pull electronic system.[1] The electron-withdrawing nitrile and fluorine groups increase polarity, while the methoxy group adds electron density and hydrogen bond acceptance (HBA) capability.[1]

  • H-Bond Donors: None (Aprotic).[1][3]

  • H-Bond Acceptors: Nitrile (weak), Methoxy (moderate), Fluorine (weak).[1]

  • Implication: The compound will exhibit peak solubility in polar aprotic solvents (breaking lattice energy without needing H-bond donation) and moderate solubility in aromatic hydrocarbons (π-π stacking).[1]

Predicted Solubility Hierarchy (Thermodynamic Ranking)

Based on Hansen Solubility Parameters (HSP) and functional group contribution methods for halogenated benzonitriles, the solvents are categorized below.

Table 1: Predicted Solubility Performance at 25°C

RankSolvent ClassSpecific SolventsMechanism of ActionEst.[1] Solubility (Mole Fraction,

)
Tier 1 Polar Aprotic Acetone, DMF, DMSO, THFDipole-dipole interactions; effective solvation of the -CN group.High (

)
Tier 2 Esters & Aromatics Ethyl Acetate, Toluene, ChlorobenzeneVan der Waals dispersion forces & π-stacking (Toluene).[1]Moderate (

)
Tier 3 Polar Protic Methanol, Ethanol, IPASolvation hindered by high lattice energy; solute cannot donate H-bonds.[1]Low (

)
Tier 4 Non-Polar n-Heptane, Hexane, CyclohexaneInsufficient polarity to overcome crystal lattice energy.[1]Very Low (

)

Process Insight: A binary system of Toluene (Solvent) and Heptane (Anti-solvent) or IPA (Anti-solvent) is recommended for cooling crystallization to maximize yield and purity.[1]

Experimental Protocol: Laser Monitoring Method

To generate precise solubility curves (


 vs. 

), the Dynamic Laser Monitoring Method is superior to the static gravimetric method due to its speed and ability to detect the Metastable Zone Width (MSZW).[1]
Workflow Diagram

The following logic flow details the self-validating protocol for solubility determination.

SolubilityProtocol Start Start: Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Magnetic Stirring, 400 rpm) Start->Mix Heat Ramp Temperature (0.5 K/min) Laser Transmissivity Monitoring Mix->Heat Detect Dissolution Point (T_eq) (Transmissivity -> 100%) Heat->Detect Laser Intensity Max Cool Cooling Ramp (0.5 K/min) Detect Nucleation (T_nuc) Detect->Cool Repeat Add Solvent Aliquot (Change Concentration) Cool->Repeat Determine MSZW Repeat->Mix Next Data Point Model Fit Data to Apelblat Model Repeat->Model Sufficient Data (n>7) End End Model->End Generate Solubility Curve

Figure 1: Dynamic Laser Monitoring workflow for determining solubility and Metastable Zone Width (MSZW).

Step-by-Step Methodology
  • Preparation: Load a precise mass (

    
    ) of 4-Chloro-2-fluoro-6-methoxybenzonitrile into a borosilicate glass vessel. Add initial solvent mass (
    
    
    
    ).[1][3]
  • Equilibration: Agitate at 400 rpm. Use a focused laser beam (e.g., 635 nm, <5 mW) passing through the suspension.[1]

  • Heating Phase: Heat the mixture at a constant rate (

    
    ).
    
  • Detection (

    
    ):  Record the temperature where laser transmission intensity reaches the baseline of the pure solvent (indicating complete dissolution).[1]
    
  • Validation: Cool the solution to trigger nucleation (

    
    ). The difference 
    
    
    
    defines the MSZW, critical for avoiding spontaneous nucleation during reactor scaling.[1]
  • Iteration: Add a known mass of solvent to dilute the solution and repeat the cycle to obtain points for different mole fractions.

Thermodynamic Modeling

Experimental data must be correlated mathematically to allow interpolation at any temperature.[1]

Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating mole fraction solubility (


) with temperature (

).[1]


  • A, B, C: Empirical parameters derived from regression analysis.

  • Applicability: Highly accurate for non-ideal solutions (e.g., benzonitriles in alcohols).[1]

  • Validation: The Relative Average Deviation (RAD) should be

    
    .
    
Jouyban-Acree Model (Binary Solvents)

For co-solvent systems (e.g., Ethanol + Ethyl Acetate), use:


[1]
  • 
     : Solubility in mixture.[1][3][4]
    
  • 
     : Mass fraction of solvents.[1][4]
    
  • 
     : Model constants representing solute-solvent interactions.[1]
    

Process Optimization Logic

Solvent Selection for Purification

The presence of the chloro and fluoro substituents makes the crystal lattice robust.[1]

  • Cooling Crystallization: Use Toluene or Chlorobenzene .[1]

    • Why? High solubility at boiling point (

      
      ) and steep solubility drop upon cooling, maximizing recovery.[1]
      
  • Anti-Solvent Crystallization: Dissolve in Acetone ; add Water or Heptane .[1]

    • Why? Acetone solvates the nitrile/methoxy groups effectively.[1] Water acts as a powerful anti-solvent due to the hydrophobic halogenated ring, forcing rapid precipitation.[1]

SolventSelection Input Objective: Purify 4-Cl-2-F-6-OMe-Benzonitrile CheckImpurity Impurity Profile? Input->CheckImpurity PolarImp Polar Impurities (Salts, Acids) CheckImpurity->PolarImp NonPolarImp Non-Polar Impurities (Oligomers) CheckImpurity->NonPolarImp RouteB Solvent: Toluene/Heptane (Recrystallization) PolarImp->RouteB Insoluble in Toluene RouteA Solvent: Ethanol/Water (Recrystallization) NonPolarImp->RouteA Insoluble in Water

Figure 2: Decision tree for solvent system selection based on impurity profile.

References

  • Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics. Link (Foundational paper for the Apelblat model used in Section 5.1).[1]

  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy and Pharmaceutical Sciences. Link (Source for Jouyban-Acree model in Section 5.2).[1]

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for the solubility hierarchy in Section 3).

  • Sha, F., et al. (2020).[1] Solubility and thermodynamic analysis of 3-nitrobenzonitrile in different solvents. Journal of Chemical & Engineering Data. (Provides analog data for benzonitrile derivatives).

  • Epp, J. B., et al. (2016).[1] The discovery of Halauxifen-methyl.[1] Bioorganic & Medicinal Chemistry. (Context for the synthesis and relevance of the 4-chloro-2-fluoro-6-methoxybenzonitrile intermediate).

Sources

An In-depth Technical Guide on the Electronic Properties of 4-Chloro-2-fluoro-6-methoxybenzonitrile for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the rational design of small molecule inhibitors is profoundly influenced by a deep understanding of their electronic properties. These properties govern the non-covalent interactions between a ligand and its biological target, dictate pharmacokinetic profiles, and ultimately determine therapeutic efficacy. 4-Chloro-2-fluoro-6-methoxybenzonitrile emerges as a compelling scaffold for medicinal chemists. Its unique substitution pattern on the benzonitrile core—a strategic combination of a chloro, a fluoro, a methoxy, and a nitrile group—presents a rich tapestry of electronic features. This guide provides an in-depth technical exploration of the electronic properties of this molecule, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the individual and synergistic contributions of each functional group to the molecule's overall electronic character and delineate the key experimental and computational workflows essential for its characterization in a drug design context.

The Strategic Importance of Electronic Properties in Drug Design

The journey of a drug molecule from administration to its site of action is a complex interplay of molecular recognition events. The electronic landscape of a molecule—its distribution of electron density, its ability to donate or accept electrons, and its overall polarity—is central to this journey. Key electronic properties that are paramount in drug design include:

  • Molecular Electrostatic Potential (MESP): This property provides a three-dimensional map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).[1][2] MESP is crucial for predicting and understanding drug-receptor interactions, as it highlights potential sites for hydrogen bonding, electrostatic contacts, and other non-covalent interactions.[1][3]

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.[4] The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[5]

  • Dipole Moment: This vector quantity measures the overall polarity of a molecule, arising from the asymmetrical distribution of charge.[6] The dipole moment significantly influences a molecule's solubility, its ability to cross biological membranes, and its orientation within a receptor's binding pocket, thereby affecting its biological activity.[6][7]

A thorough understanding and strategic modulation of these properties are what often differentiate a promising lead compound from a successful drug.

Deconstructing the Electronic Influence of Substituents in 4-Chloro-2-fluoro-6-methoxybenzonitrile

The electronic character of 4-Chloro-2-fluoro-6-methoxybenzonitrile is a composite of the individual electronic effects of its substituents. Each group imparts a distinct electronic flavor to the aromatic ring, collectively shaping its reactivity and interaction potential.

The Dual Nature of Halogens: Chloro and Fluoro Groups

Halogens are frequently incorporated into drug candidates to enhance their pharmacological profiles.[8] Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. However, they also possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R).

  • Fluorine: As the most electronegative element, fluorine's inductive effect is particularly potent.[9] This can significantly modulate the acidity and basicity of nearby functional groups, influence hydrogen bonding patterns, and enhance metabolic stability by strengthening the C-F bond.[9][10][11] The introduction of fluorine can also alter the conformation of a molecule, which can be beneficial for binding to a target.[9]

  • Chlorine: The "magic chloro" effect in drug discovery highlights the remarkable improvements in potency that can arise from chlorine substitution.[12][13] Chlorine's larger size and greater polarizability compared to fluorine allow it to participate in a wider range of intermolecular interactions, including halogen bonding—a directional interaction between the electropositive region on the halogen (the σ-hole) and a nucleophile.[8][14] The addition of chlorine can increase the stability of a compound, as indicated by a higher HOMO-LUMO gap.[8][15]

The Methoxy Group: A Modulator of Electron Density

The methoxy group (-OCH₃) exhibits a dual electronic nature. The oxygen atom is highly electronegative, leading to an inductive electron-withdrawing effect (-I).[16] Conversely, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+R).[16][17] In aromatic systems, the resonance effect typically dominates, making the methoxy group an overall electron-donating group.[16] This can enhance the electron density of the aromatic ring, influencing its reactivity and potential for π-π stacking interactions.[18] The methoxy group can also act as a hydrogen bond acceptor.[19]

The Nitrile Group: A Versatile Pharmacophore

The nitrile group (-C≡N) is a valuable functional group in medicinal chemistry, with over 30 nitrile-containing pharmaceuticals on the market.[20][21] Its linear geometry and strong dipole moment contribute significantly to the electronic properties of a molecule. The highly electronegative nitrogen atom makes the nitrile group a potent electron-withdrawing group through both inductive and resonance effects. It can act as a hydrogen bond acceptor and its electron-withdrawing nature can be leveraged to enhance the reactivity of adjacent groups.[21][22] The nitrile group can also serve as a bioisostere for carbonyl groups or halogens.[20][23]

Synergistic Electronic Effects and Their Implications for Drug Design

The interplay of these four substituents on the benzonitrile scaffold of 4-Chloro-2-fluoro-6-methoxybenzonitrile creates a unique electronic landscape. The electron-withdrawing nature of the chloro, fluoro, and nitrile groups will likely decrease the overall electron density of the aromatic ring, making it more susceptible to nucleophilic attack and potentially influencing its metabolic stability. The electron-donating methoxy group, positioned ortho to the nitrile, will counteract this effect to some extent, creating a nuanced distribution of charge. This electronic push-pull system can lead to a significant molecular dipole moment, which can be advantageous for specific receptor interactions.[24]

Methodologies for Characterizing Electronic Properties

A multi-pronged approach combining computational and experimental techniques is essential for a comprehensive understanding of the electronic properties of 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Computational Approaches

Computational chemistry provides powerful tools for predicting and visualizing the electronic properties of molecules, offering insights that can guide experimental work.[25][26][27][28]

Molecular Electrostatic Potential (MESP) Mapping

MESP maps are invaluable for visualizing the charge distribution and predicting intermolecular interactions.[2][3][29]

Experimental Protocol: MESP Map Generation

  • Structure Optimization: The 3D structure of 4-Chloro-2-fluoro-6-methoxybenzonitrile is first optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

  • ESP Calculation: The electrostatic potential is then calculated on the optimized molecular surface.

  • Visualization: The calculated ESP values are mapped onto the electron density surface, typically using a color scale where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions).[3] This can be performed using software such as Gaussian, Chimera, or PyMOL.[3]

MESP_Workflow cluster_0 Computational Workflow A Input: 3D Structure of 4-Chloro-2-fluoro-6-methoxybenzonitrile B Quantum Mechanical Optimization (e.g., DFT B3LYP/6-31G*) A->B Geometry Optimization C Electrostatic Potential Calculation B->C Optimized Structure D Mapping ESP onto Electron Density Surface C->D ESP Data E Output: 3D MESP Map D->E Visualization

Caption: Workflow for generating a Molecular Electrostatic Potential (MESP) map.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

HOMO-LUMO analysis provides insights into the chemical reactivity and kinetic stability of a molecule.[4][30]

Experimental Protocol: HOMO-LUMO Analysis

  • Quantum Mechanical Calculation: The energies of the HOMO and LUMO are calculated using quantum mechanical methods, typically at the same level of theory as the geometry optimization.

  • Energy Gap Calculation: The HOMO-LUMO energy gap (ΔE) is calculated as ELUMO - EHOMO. A smaller gap generally indicates higher reactivity.[4]

  • Visualization: The 3D shapes of the HOMO and LUMO can be visualized to identify the regions of the molecule involved in electron donation and acceptance.

HOMO_LUMO_Workflow cluster_1 Computational Workflow A Input: Optimized 3D Structure B Quantum Mechanical Calculation of Molecular Orbitals A->B Single Point Energy C Identify HOMO and LUMO B->C Orbital Energies D Calculate Energy Gap (ΔE = ELUMO - EHOMO) C->D E Output: HOMO/LUMO Energies, Energy Gap, and Visualizations C->E D->E

Caption: Workflow for HOMO-LUMO analysis.

Experimental Techniques

While computational methods provide valuable predictions, experimental validation is crucial.

Electrical Impedance Spectroscopy (EIS)

EIS is a powerful technique for characterizing the electrical properties of materials, including pharmaceutical compounds.[31][32][33] It measures the complex impedance of a material as a function of frequency, providing information about its conductivity and dielectric properties.

Experimental Protocol: Electrical Impedance Spectroscopy

  • Sample Preparation: A solution or a solid-state sample of 4-Chloro-2-fluoro-6-methoxybenzonitrile is prepared.

  • Measurement: The sample is placed between two electrodes, and a small amplitude AC voltage is applied across a range of frequencies. The resulting current and phase shift are measured.

  • Data Analysis: The impedance data is plotted in a Nyquist or Bode plot and can be fitted to an equivalent circuit model to extract parameters such as resistance and capacitance.

Data Summary

Electronic PropertySignificance in Drug DesignKey Influencing Groups in 4-Chloro-2-fluoro-6-methoxybenzonitrile
Molecular Electrostatic Potential (MESP) Predicts non-covalent interactions, guides ligand docking.[3]All substituents contribute to the overall charge distribution. The electronegative F, Cl, and N atoms create regions of negative potential, while the aromatic protons and the methoxy methyl group may exhibit positive potential.
HOMO-LUMO Energy Gap Indicates chemical reactivity and kinetic stability.[4][5]The electron-withdrawing F, Cl, and CN groups are expected to lower both HOMO and LUMO energies. The electron-donating OCH₃ group will raise the HOMO energy. The net effect on the gap requires calculation.
Dipole Moment Influences solubility, membrane permeability, and receptor binding orientation.[6][24]The strong dipoles of the C-F, C-Cl, C-O, and C≡N bonds will contribute to a significant overall molecular dipole moment.

Conclusion

4-Chloro-2-fluoro-6-methoxybenzonitrile represents a promising molecular scaffold with a rich and tunable electronic profile. The strategic interplay of its chloro, fluoro, methoxy, and nitrile substituents provides medicinal chemists with multiple avenues to modulate its electronic properties for optimal target engagement and pharmacokinetic characteristics. A comprehensive characterization of its electronic landscape, through a synergistic application of computational modeling and experimental validation, is a critical step in unlocking its full potential in the design of novel therapeutics. This in-depth understanding will empower researchers to make more informed decisions in lead optimization, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

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  • Unknown. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • Olivas-Ramirez, J.-C., et al. (2020). Experimental Study of Electrical Properties of Pharmaceutical Materials by Electrical Impedance Spectroscopy. MDPI.
  • Unknown. (2021, November 18). Computational Methods in Drug Screening and Design. Encyclopedia.pub.
  • Unknown. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using...
  • Zhao, L., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. MDPI.
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  • Unknown. (2025, August 7). Application of Nitrile in Drug Design.
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  • Unknown. (n.d.). LUMO Analysis for Nucleophilic Reactions. WuXi Biology.
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  • Unknown. (n.d.). Computational Drug Design and Small Molecule Library Design.
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  • Ishihara, Y., et al. (2026, January 21).
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Introduction: The Strategic Importance of Substituted Benzonitriles in Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Role of Substituted Benzonitriles in Agrochemical Synthesis, with a Focus on 4-Chloro-2-fluoro-6-methoxybenzonitrile Analogs

The relentless demand for increased agricultural productivity necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents.[1] Central to this innovation are versatile chemical intermediates that serve as foundational building blocks for complex active ingredients. Among these, substituted benzonitriles, particularly those bearing halogen and methoxy functionalities, have emerged as critical scaffolds in the synthesis of advanced herbicides and fungicides.[2] The strategic placement of these functional groups on the aromatic ring imparts unique reactivity and allows for the precise construction of molecules with desired biological activities.

While 4-Chloro-2-fluoro-6-methoxybenzonitrile represents a specific and potentially novel substitution pattern, this guide will explore the broader class of related halogenated and methoxy-substituted benzonitriles. By examining the synthesis and application of analogous compounds, we can elucidate the principles that make this class of molecules so valuable to the agrochemical industry. The presence of fluorine, for instance, can significantly influence a molecule's metabolic stability and binding affinity to target enzymes, a desirable trait in modern agrochemical design.[3][4] This guide will serve as a technical resource for researchers and professionals in agrochemical development, providing insights into the synthesis, application, and mechanism of action of key benzonitrile-derived agrochemicals.

Synthetic Pathways to Functionalized Benzonitrile Intermediates

The synthesis of functionalized benzonitriles often involves multi-step processes starting from readily available precursors. The introduction of the nitrile group, halogens, and methoxy substituents requires carefully chosen reagents and reaction conditions to achieve the desired regioselectivity and yield.

One common strategy for introducing a nitrile group is the cyanation of an aryl halide, often catalyzed by a transition metal. For instance, the synthesis of 4-chloro-2-nitrobenzonitrile can be achieved by reacting 2,5-dichloronitrobenzene with copper(I) cyanide in a high-boiling solvent like N,N-dimethylformamide (DMF).[5][6]

Another key transformation is the introduction of a fluorine atom, which can be accomplished through various methods. One established method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium hexafluorophosphate salt. This method is particularly useful for introducing fluorine onto an aromatic ring with specific regiochemistry. For example, 4-chloro-2-fluoronitrobenzene can be synthesized from 5-chloro-2-nitroaniline via a diazotization reaction followed by treatment with hexafluorophosphoric acid and subsequent thermal decomposition.[7]

The methoxy group can be introduced through nucleophilic aromatic substitution, where a chlorine or fluorine atom is displaced by a methoxide source. The reactivity of the halogen is influenced by the other substituents on the aromatic ring.

The following diagram illustrates a plausible synthetic pathway for a chloro-fluoro-methoxy-substituted aromatic intermediate, drawing upon established chemical transformations.

G A 2,4-Dichloronitrobenzene B Fluorination (e.g., KF/phase-transfer catalyst) A->B Step 1 C 4-Chloro-2-fluoronitrobenzene B->C D Reduction of Nitro Group (e.g., Fe/HCl) C->D Step 2 E 4-Chloro-2-fluoroaniline D->E F Diazotization and Hydroxylation (e.g., NaNO2/H2SO4, then H2O/heat) E->F Step 3 G 4-Chloro-2-fluorophenol F->G H Methylation (e.g., (CH3)2SO4/base) G->H Step 4 I 4-Chloro-2-fluoroanisole H->I J Introduction of a Precursor to the Nitrile Group (e.g., Formylation followed by conversion to oxime and dehydration) I->J Step 5 K Functionalized Benzonitrile Intermediate J->K

Caption: Generalized synthetic pathway for a functionalized benzonitrile.

Application in the Synthesis of Novel Agrochemicals

Halogenated and methoxy-substituted benzonitriles are valuable precursors for a range of agrochemicals, particularly herbicides. Their utility lies in their ability to be incorporated into more complex heterocyclic systems that form the core of the active ingredient.

A notable example is the synthesis of pyridine-based herbicides. A key intermediate, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, is a potent herbicide.[1] The synthesis of this molecule relies on a starting material that contains the chloro-fluoro-methoxyphenyl moiety, which can be derived from a correspondingly substituted benzonitrile. The benzonitrile group itself can be a precursor to other functional groups or can be part of a larger synthetic strategy involving coupling reactions.

The following workflow illustrates the conceptual role of a substituted benzonitrile in the synthesis of a complex herbicide.

G cluster_0 Intermediate Synthesis cluster_1 Core Structure Assembly cluster_2 Final Product A Substituted Benzonitrile (e.g., 4-Chloro-2-fluoro-6-methoxybenzonitrile analog) B Functional Group Transformation (e.g., conversion of nitrile) A->B Step 1 C Coupling Reaction (e.g., Suzuki or Negishi coupling) B->C Step 2 D Heterocycle Formation C->D Step 3 E Active Herbicidal Molecule (e.g., Substituted Pyridine Carboxylic Acid) D->E Step 4

Caption: Conceptual workflow for herbicide synthesis from a benzonitrile intermediate.

Mechanism of Action of Resulting Agrochemicals

The final agrochemical's mode of action is determined by its overall structure, for which the initial benzonitrile intermediate provides a key component. For instance, many herbicides derived from pyridine carboxylic acids, such as those mentioned previously, function as synthetic auxins.[8]

Synthetic auxins mimic the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth, ultimately causing the death of susceptible weed species. These herbicides are generally selective for broadleaf weeds.

Fungicides derived from benzonitrile-related structures can have various modes of action. For example, some benzothiazole derivatives, which can be synthesized from related precursors, have shown fungicidal activity.[9] The specific mechanism would depend on the final molecular structure, but common targets for fungicides include enzymes involved in respiration, cell wall synthesis, or signal transduction pathways in the fungal pathogen.

Experimental Protocols

The following is a representative protocol for the synthesis of a chloronitrobenzonitrile intermediate, adapted from patent literature.[5][6] This procedure illustrates a key step in the synthesis of functionalized benzonitriles.

Synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-Dichloronitrobenzene

Materials:

  • 2,5-Dichloronitrobenzene

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,5-dichloronitrobenzene (1.0 equivalent) and copper(I) cyanide (1.1 equivalents).

  • Add N,N-dimethylformamide (DMF) to the flask to create a stirrable mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ethyl acetate with vigorous stirring. Continue stirring for several hours to precipitate the copper salts.

  • Filter the precipitate and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrate and the washings.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-chloro-2-nitrobenzonitrile can be further purified by recrystallization or column chromatography.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Copper cyanide is highly toxic. Handle with extreme care and use appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of 4-chloro-2-nitrobenzonitrile.

ParameterValueReference
Starting Material2,5-Dichloronitrobenzene[5]
ReagentCopper(I) cyanide[5]
SolventN,N-Dimethylformamide[5]
Reaction TemperatureReflux[5]
Reaction Time3.5 hours[5]
Yield63%[5]

Conclusion

Substituted benzonitriles, including chloro-, fluoro-, and methoxy-functionalized analogs, are indispensable intermediates in the synthesis of modern agrochemicals. Their unique substitution patterns provide a versatile platform for the construction of complex active ingredients with high efficacy. While direct information on 4-Chloro-2-fluoro-6-methoxybenzonitrile may be limited, the principles of its synthesis and potential applications can be inferred from the extensive research and development on related structures. A thorough understanding of the synthetic routes to these intermediates and their subsequent incorporation into herbicidal and fungicidal molecules is crucial for the continued innovation of crop protection solutions. The methodologies and concepts presented in this guide offer a foundational understanding for researchers and scientists working in this dynamic field.

References

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  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate.
  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. National Institutes of Health.
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  • HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID. European Patent Office.
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Technical Whitepaper: Thermal Characterization of 4-Chloro-2-fluoro-6-methoxybenzonitrile

[1]

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzonitrile is a critical building block for high-value bioactive molecules.[1] Its thermal stability profile is a key quality attribute (CQA) that dictates process safety limits during scale-up, particularly in exothermic substitution reactions.[1] This guide provides a rigorous protocol for determining its Melting Point (MP) and Thermogravimetric (TGA) profile, addressing the specific challenges of characterizing volatile, poly-halogenated aromatics.[1]

As of early 2026, specific empirical thermal data for this exact isomer remains largely proprietary to certificate of analysis (CoA) documentation. This guide bridges that gap by providing a predictive thermal range based on structural analogs and a self-validating experimental workflow to generate regulatory-grade data.

Chemical Profile & Structural Context[2][3][4][5][6]

PropertyDetail
Chemical Name 4-Chloro-2-fluoro-6-methoxybenzonitrile
CAS Number 1823366-82-0
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
Core Structure Tetra-substituted benzene ring
Key Analogs (Reference) 2-Fluoro-6-methoxybenzonitrile (MP: 103–105°C) 4-Fluoro-2-methoxybenzonitrile (MP: 75–77°C)
Predictive Thermal Analysis

Based on Structure-Property Relationships (SPR) with the analogs listed above, the addition of a Chlorine atom at the 4-position of the 2-fluoro-6-methoxy core is expected to increase crystal lattice energy due to higher molecular weight and polarizability.[1]

  • Estimated Melting Point Range: 110°C – 140°C [1]

  • Thermal Stability: Benzonitriles are generally stable up to 200°C, but the methoxy group introduces a potential decomposition pathway (demethylation) above 220°C.

Experimental Protocol: Melting Point & Purity (DSC)

Objective: Determine the thermodynamic melting point (

Methodology
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Calibration: Indium (

    
     156.6°C) and Zinc (
    
    
    419.5°C) standards.
  • Sample Prep:

    • Weigh 2–4 mg of dried sample into a Tzero™ aluminum pan.

    • Crucial Step: Use a hermetically sealed lid with a pinhole. This prevents sublimation of the nitrile prior to melting, which can distort the endotherm baseline.

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 160°C (First Heat).

    • Cool 10°C/min to 25°C (Recrystallization check).

    • Ramp 10°C/min to 180°C (Second Heat - Data Source ).

Data Interpretation[8][9][10][11][12][13][14][15]
  • 
    :  The intersection of the baseline and the leading edge of the endotherm. This is the reported melting point.
    
  • Purity Calculation: Use the Van’t Hoff equation based on the melting point depression observed in the peak shape.

    
    
    (Where 
    
    
    is sample temp,
    
    
    is pure solvent melting point,
    
    
    is mole fraction impurity, and
    
    
    is fraction melted).[1]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: Distinguish between volatility (sublimation) and chemical decomposition.

Methodology
  • Instrument: TGA (e.g., TA Instruments TGA 550).

  • Purge Gas: Nitrogen (40 mL/min) to prevent oxidative degradation, allowing observation of pure thermal stability.

  • Sample Prep:

    • Weigh 5–10 mg into a Platinum or Alumina pan.

    • Note: Do not use Aluminum pans above 600°C.

  • Ramp Profile:

    • Standard Ramp: 10°C/min from Ambient to 400°C.

    • High-Res Mode (Optional): Dynamic rate (Hi-Res™) where heating slows when weight loss >1%/min.[1] This separates closely spaced events (e.g., solvent loss vs. sublimation).[1]

Critical Analysis of TGA Curve

The TGA curve for 4-Chloro-2-fluoro-6-methoxybenzonitrile typically exhibits two potential mass loss regions:

EventTemperature RangeWeight Loss %Interpretation
Volatiles 25°C – 100°C< 1.0%Residual solvent or moisture.[1]
Sublimation 140°C – 200°CVariableFalse Positive Risk: Benzonitriles can sublime. If mass loss is 100% with no char, it is sublimation, not decomposition.
Decomposition > 220°CStepwiseCleavage of the methoxy group or nitrile hydrolysis. Look for "Onset of Decomposition" (

) at 5% weight loss.[1]

Visualization: Thermal Characterization Workflow

The following diagram illustrates the decision logic for characterizing this compound, ensuring that sublimation is not mistaken for degradation.

ThermalAnalysisSampleSample: 4-Chloro-2-fluoro-6-methoxybenzonitrileDSC_StepStep 1: DSC Analysis(Hermetic Pan)Sample->DSC_StepTGA_StepStep 2: TGA Analysis(Nitrogen Purge)Sample->TGA_StepStableStable Melt Observed(Valid MP)DSC_Step->StableSharp EndothermDecisionIs Mass Loss > 5%before 200°C?TGA_Step->DecisionSublimationResult: Sublimation(Physical Change)Decision->SublimationYes (No Char)DecompResult: Decomposition(Chemical Change)Decision->DecompNo (Char Residue)

Figure 1: Integrated workflow for distinguishing phase transitions from degradation events.

Application in Drug & Agrochemical Development

For researchers using CAS 1823366-82-0 as an intermediate:

  • Reaction Safety: The TGA onset temperature (

    
    ) defines the "Safe Operating Envelope" for substitution reactions. Do not exceed 
    
    
    during synthesis to prevent runaway decomposition.[1]
  • Polymorphism: The "2-fluoro-6-methoxy" substitution pattern is prone to polymorphism.[1] If DSC shows a small endotherm before the main melt (e.g., at 95°C followed by 115°C), this indicates a metastable polymorph.[1] This must be controlled to ensure consistent dissolution rates in final formulations.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1823366-82-0. Retrieved from [Link]

  • TA Instruments. Thermal Analysis of Pharmaceuticals: Melting Point and Purity Determination. Retrieved from [Link]

The Dichotomous Reactivity of Halogenated Benzonitriles: A Guide to Strategic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated benzonitriles represent a cornerstone class of intermediates in modern organic synthesis, prized for their versatile reactivity which is fundamentally governed by the electronic interplay between the halogen and nitrile substituents. This guide provides an in-depth exploration of their reactivity profile, moving beyond mere procedural descriptions to elucidate the causal mechanisms behind experimental choices. We will dissect the competing and complementary pathways of nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling, offering field-proven insights for researchers in pharmaceuticals, agrochemicals, and materials science. The protocols and mechanistic discussions herein are designed to serve as a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Electronic Tug-of-War

Halogenated benzonitriles are aromatic compounds featuring two electronically antagonistic functional groups: the strongly electron-withdrawing nitrile group (-C≡N) and a halogen atom (-F, -Cl, -Br, -I) with a dual electronic nature.

  • The Nitrile Group: Through a combination of strong inductive withdrawal and resonance effects, the nitrile group significantly reduces the electron density of the aromatic ring. This deactivates the ring towards traditional electrophilic aromatic substitution (EAS), making it a meta-directing group for such reactions.[1][2] However, this electron deficiency is the very feature that activates the ring for nucleophilic attack, a cornerstone of its utility.

  • The Halogen Atom: Halogens exert a deactivating inductive effect due to their high electronegativity. Conversely, they act as weak resonance donors, pushing lone-pair electrons into the ring. In EAS reactions, this resonance effect directs incoming electrophiles to the ortho and para positions, despite the overall deactivation.[3][4]

This inherent electronic conflict makes halogenated benzonitriles fascinatingly dichotomous substrates. The choice of reaction conditions—specifically, the presence of a strong nucleophile versus a transition metal catalyst—determines which bond, the C-X or a C-H, is addressed and how the electronic nature of the substituents will dictate the outcome. Their strategic importance is underscored by their role as key building blocks for blockbuster pharmaceuticals like sartan-based hypertension drugs and broad-spectrum fungicides.[5][6]

Core Reactivity Manifolds

The synthetic utility of halogenated benzonitriles is primarily channeled through two major reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling. The choice between these pathways hinges on understanding the fundamentally different requirements for activating the carbon-halogen (C-X) bond.

Nucleophilic Aromatic Substitution (SNAr): An Addition-Elimination Pathway

In the absence of a transition metal catalyst, the reaction of a halogenated benzonitrile with a strong nucleophile proceeds via the SNAr mechanism. This pathway is not a direct displacement like an SN2 reaction, which is sterically impossible on an sp²-hybridized carbon.[7] Instead, it involves a two-step addition-elimination process.

Causality of the Mechanism:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8]

  • Stabilization: The strongly electron-withdrawing nitrile group is crucial for this step. When positioned ortho or para to the halogen, it can directly delocalize the negative charge of the intermediate through resonance, significantly lowering the activation energy for the attack.[8][9][10] A meta-positioned nitrile group offers only weaker inductive stabilization, rendering the reaction far less favorable.

  • Elimination: The aromaticity is restored as the leaving group (halide ion) is expelled.

Figure 1: SNAr Mechanism for p-Halobenzonitrile.

The Halogen Reactivity Anomaly: A key insight for SNAr is that the reactivity of the halogens as leaving groups is often F > Cl > Br > I .[9][11] This is the reverse of the trend seen in SN1 and SN2 reactions and is a direct consequence of the mechanism. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. The extreme electronegativity of fluorine makes the attached carbon highly electrophilic and thus more susceptible to attack, accelerating the reaction.[9]

Transition Metal-Catalyzed Cross-Coupling: An Oxidative Addition Pathway

In the presence of a palladium, nickel, or other transition metal catalyst, a different reactivity profile emerges. These reactions construct new C-C, C-N, or C-P bonds at the site of the halogen, following a general catalytic cycle.[12][13]

Causality of the Mechanism:

  • Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond, forming a new organometallic intermediate (e.g., Ar-Pd(II)-X). This is typically the rate-determining step for less reactive halides.

  • Transmetalation (for Suzuki, Stille, etc.) or Coordination/Insertion (for Heck, Sonogashira): The second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[14]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the final product and regenerating the Pd(0) catalyst to continue the cycle.[12][13]

Cross_Coupling_Cycle Figure 2: General Catalytic Cycle for Cross-Coupling pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdiix Ar-Pd(II)L_n-X (Oxidative Adduct) ox_add->pdiix Ar-X trans Transmetalation pdiix->trans pdiir Ar-Pd(II)L_n-R' (Transmetalated Complex) trans->pdiir R'-M red_elim Reductive Elimination pdiir->red_elim red_elim->pd0 Ar-R'

Figure 2: General Catalytic Cycle for Cross-Coupling.

The Halogen Reactivity Standard: In stark contrast to SNAr, the reactivity for oxidative addition follows the C-X bond strength, resulting in the expected trend: I > Br > Cl >> F .[12] C-I and C-Br bonds are weaker and more polarizable, making them highly reactive in oxidative addition. C-Cl bonds are significantly stronger, often requiring specialized, highly active catalyst systems with electron-rich phosphine ligands to achieve efficient coupling.[15][16][17] C-F bonds are generally unreactive under these conditions. This orthogonal reactivity provides a powerful tool for selective synthesis in polyhalogenated systems.

A Comparative Analysis of Key Transformations

The dichotomous nature of halogenated benzonitriles allows chemists to strategically select reaction conditions to achieve a desired transformation.

Reaction TypeBond FormedHalogen Reactivity TrendKey Mechanistic FeatureRationale for Choice
SNAr C-O, C-N, C-SF >> Br > Cl >>> I[11]Meisenheimer Complex FormationUtilizes highly activated (fluoro)arenes. Avoids expensive metal catalysts.
Suzuki-Miyaura C-C (Aryl)I > Br > ClOxidative AdditionRobust, functional group tolerant C-C bond formation.[5][6]
Sonogashira C-C (Alkynyl)I > Br > ClOxidative AdditionDirect synthesis of arylalkynes, important in materials.[18][19]
Buchwald-Hartwig C-NI > Br > ClOxidative AdditionPremier method for constructing C-N bonds to aryl systems.[20]
Cyanation C-CNI > Br > ClOxidative AdditionSynthesis of poly-nitriles; uses various cyanide sources.[21][22]

Field-Proven Methodologies & Protocols

Trustworthy protocols are self-validating. The following methodologies are presented with detailed steps and rationale to ensure successful implementation.

Protocol 1: SNAr Synthesis of 4-Methoxybenzonitrile

This protocol demonstrates the high reactivity of a fluorobenzonitrile in a classic SNAr reaction. The choice of an aprotic polar solvent (DMSO) is critical as it effectively solvates the sodium cation without hydrogen bonding to the methoxide nucleophile, maximizing its nucleophilicity.

  • Objective: To replace the fluorine atom of 4-fluorobenzonitrile with a methoxy group.

  • Reagents:

    • 4-Fluorobenzonitrile (1.21 g, 10.0 mmol)

    • Sodium methoxide (0.81 g, 15.0 mmol, 1.5 equiv)

    • Anhydrous Dimethyl Sulfoxide (DMSO, 20 mL)

  • Equipment:

    • 100 mL round-bottom flask with a magnetic stir bar

    • Reflux condenser and nitrogen inlet

    • Heating mantle with temperature control

  • Procedure:

    • Setup: To the round-bottom flask, add 4-fluorobenzonitrile and anhydrous DMSO. Begin stirring under a nitrogen atmosphere.

    • Reagent Addition: Carefully add the sodium methoxide powder to the solution. Rationale: Adding the base in one portion is acceptable here, but for more sensitive reactions, portion-wise addition can help control any exotherm.

    • Reaction: Heat the mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

    • Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold water and stir. A white precipitate of the product should form.

    • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).

    • Purification: Dry the solid in a vacuum oven. Recrystallization from ethanol/water may be performed if higher purity is required. Expected yield: >90%.

    • Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromobenzonitrile

This protocol illustrates a standard palladium-catalyzed cross-coupling. The choice of a phosphine ligand (e.g., SPhos) is crucial for stabilizing the Pd(0) species and facilitating the difficult oxidative addition of the aryl bromide. The base (K₂CO₃) is required for the transmetalation step of the catalytic cycle.[14]

Suzuki_Workflow Figure 3: Experimental Workflow for Suzuki Coupling setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node analyze_node analyze_node A 1. Reagent Prep & Degassing (Flask, Ar-Br, Boronic Acid, Base, Solvent) B 2. Catalyst Addition (Pd Catalyst, Ligand) A->B C 3. Reaction Execution (Heat under N2, Stir for 12-24h) B->C D 4. Aqueous Work-up (Quench, Separate Layers, Extract) C->D E 5. Purification (Dry Organic Layer, Concentrate, Column Chromatography) D->E F 6. Analysis (NMR, MS to confirm product) E->F

Figure 3: Experimental Workflow for Suzuki Coupling.
  • Objective: To form a new C-C bond between 3-bromobenzonitrile and phenylboronic acid.

  • Reagents:

    • 3-Bromobenzonitrile (1.82 g, 10.0 mmol)

    • Phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (45 mg, 0.02 mmol, 0.2 mol%)

    • SPhos (164 mg, 0.04 mmol, 0.4 mol%)

    • Potassium carbonate (K₂CO₃), finely ground (4.14 g, 30.0 mmol, 3.0 equiv)

    • Toluene (40 mL) and Water (10 mL)

  • Procedure:

    • Setup: To a flame-dried Schlenk flask, add 3-bromobenzonitrile, phenylboronic acid, and K₂CO₃.

    • Catalyst Pre-mixing: In a separate vial, mix the Pd(OAc)₂ and SPhos.

    • Inerting: Evacuate and backfill the Schlenk flask with nitrogen or argon three times.

    • Solvent & Catalyst Addition: Add the degassed toluene and water to the flask via syringe, followed by the catalyst mixture. Rationale: Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

    • Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring. Monitor by GC-MS or TLC until the starting bromide is consumed (typically 12-18 hours).

    • Work-up: Cool to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Characterization: Confirm product identity (3-phenylbenzonitrile) and purity via appropriate analytical methods.

Conclusion and Future Outlook

The reactivity of halogenated benzonitriles is a classic study in the strategic control of organic reactions. By understanding the underlying electronic principles, chemists can selectively engage in either nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, often with opposing halogen reactivity trends. This predictability makes them invaluable synthetic intermediates.

The future of this field will likely focus on enhancing sustainability and efficiency. This includes the development of robust, palladium-free catalyst systems based on more abundant metals like nickel and iron, which are already showing promise for coupling challenging aryl chlorides.[5][6][21] Furthermore, the emergence of photocatalytic methods offers the potential for performing these transformations under milder conditions, reducing energy consumption and expanding the accessible chemical space.[23]

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A Technical Guide to the Crystal Structure Analysis of 4-Chloro-2-fluoro-6-methoxybenzonitrile: A Workflow for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Structural Chemistry in Drug Design

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity, physicochemical properties, and ultimately, its therapeutic potential. Substituted benzonitriles are a class of compounds frequently utilized as key intermediates and structural motifs in the development of pharmaceuticals and agrochemicals.[1] The incorporation of halogen atoms, such as chlorine and fluorine, into drug candidates can significantly modulate properties like lipophilicity, metabolic stability, and binding affinity.[2][3]

This guide provides an in-depth, practical framework for the crystal structure analysis of 4-Chloro-2-fluoro-6-methoxybenzonitrile, a molecule embodying several functional groups of interest to medicinal chemists. The presence of chloro, fluoro, and methoxy substituents offers a rich platform for exploring non-covalent interactions that govern crystal packing, such as halogen and hydrogen bonds.[4][5] A thorough understanding of the solid-state structure of such a compound is paramount for drug development professionals, as it directly influences crucial parameters like solubility, polymorphism, and bioavailability.

This document will detail the complete workflow, from the synthesis and crystallization of the target compound to the collection, solution, and refinement of its single-crystal X-ray diffraction data. The causality behind experimental choices will be explained, providing a self-validating system of protocols for researchers in the field.

Synthesis and Single Crystal Growth

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile

A plausible synthetic route can be adapted from established methodologies for the synthesis of substituted benzonitriles.[6][7] The following protocol outlines a potential pathway.

Experimental Protocol: Synthesis

  • Starting Material: Begin with a suitable precursor, such as 4-chloro-2-fluoro-6-methoxybenzaldehyde.

  • Oxime Formation: Dissolve the aldehyde (1 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Stir the reaction mixture at room temperature for 4-6 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldoxime.

  • Dehydration to Nitrile: Dissolve the crude 4-chloro-2-fluoro-6-methoxybenzaldoxime in a suitable solvent such as toluene. Add a dehydrating agent, for example, sodium bisulfate monohydrate.[7] Reflux the mixture at approximately 110-115°C for 2-4 hours, monitoring the reaction by TLC.

  • Purification: After cooling, filter the reaction mixture to remove the dehydrating agent. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Protocol for Single Crystal Growth

Growing single crystals suitable for X-ray diffraction is often an iterative process of screening various conditions.

Experimental Protocol: Crystallization

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). An ideal solvent system is one in which the compound is moderately soluble.

  • Slow Evaporation Technique:

    • Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

    • Cover the vial with a cap or parafilm with a few small holes pierced in it to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion Technique:

    • Dissolve the compound in a small volume of a relatively low-boiling-point solvent in which it is soluble (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a larger volume of a higher-boiling-point solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

    • Over time, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting the growth of crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell dimensions.[8][9]

Fundamental Principles

The technique is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays.[8] When a monochromatic X-ray beam is directed at a crystal, the X-rays are diffracted by the electron clouds of the atoms. Constructive interference occurs at specific angles, governed by Bragg's Law (nλ = 2d sinθ), producing a unique diffraction pattern of spots.[8] By analyzing the positions and intensities of these spots, the crystal structure can be determined.[10]

Data Collection and Processing Workflow

The process of determining a crystal structure from a single crystal can be visualized as a systematic workflow.

SC-XRD Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Crystal data_collection Data Collection (Diffractometer) crystal->data_collection Irradiate with X-rays data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction Raw Diffraction Data structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation (checkCIF) refinement->validation final_structure Final Structural Model & Intermolecular Interaction Analysis validation->final_structure Validated CIF

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: Data Collection & Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The instrument then automatically determines the unit cell parameters and proceeds to collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections (e.g., for Lorentz and polarization effects), and scale the data.

  • Structure Solution: The phase problem is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using software tools like checkCIF to ensure its geometric and crystallographic reasonability.

Analysis of Intermolecular Interactions

The crystal packing of 4-Chloro-2-fluoro-6-methoxybenzonitrile is expected to be dominated by a network of non-covalent interactions. The specific directionality of halogen bonds makes them a valuable tool in crystal engineering.[11] These interactions, along with hydrogen bonds, dictate the supramolecular architecture.[12][13]

Intermolecular_Interactions cluster_interactions Potential Non-Covalent Interactions molecule 4-Chloro-2-fluoro-6-methoxybenzonitrile hbonds Hydrogen Bonds (C-H···N, C-H···O, C-H···F) molecule->hbonds H-bond Donors/Acceptors xbonds Halogen Bonds (C-Cl···N, C-F···π) molecule->xbonds Halogen Bond Donors/Acceptors pi_stacking π-π Stacking (Aromatic Ring Overlap) molecule->pi_stacking π-System

Caption: Potential intermolecular interactions in the crystal lattice.

  • Halogen Bonding: The electrophilic region (σ-hole) on the chlorine atom can interact favorably with the nitrogen atom of the nitrile group (C−Cl···N), a classic and robust halogen bond.[4]

  • Hydrogen Bonding: Weak C−H···O, C−H···N, and C−H···F hydrogen bonds are anticipated, where aromatic C-H donors interact with the methoxy oxygen, nitrile nitrogen, and fluorine atom, respectively.

  • π-π Stacking: The electron-deficient nature of the substituted benzene ring can promote offset π-π stacking interactions with adjacent molecules.

Data Presentation and Validation

The final results of a crystal structure analysis are typically presented in standardized tables. The following tables contain hypothetical but plausible data for 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₈H₅ClFNO
Formula weight185.58
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 6.987(1) Å, β = 105.34(3)°
c = 13.456(3) Å, γ = 90°
Volume774.9(3) ų
Z, Calculated density4, 1.591 Mg/m³
Absorption coefficient0.456 mm⁻¹
F(000)376
Reflections collected7854
Independent reflections1782 [R(int) = 0.034]
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Table 2: Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
Cl(1)-C(4)1.741(2)
F(1)-C(2)1.358(2)
O(1)-C(6)1.365(2)
N(1)-C(7)1.145(3)
C(1)-C(7)1.442(3)
C(2)-C(1)-C(6)118.5(2)
C(1)-C(7)-N(1)178.9(2)

Conclusion and Implications for Drug Development

This guide has outlined a comprehensive and technically grounded workflow for the crystal structure determination of 4-Chloro-2-fluoro-6-methoxybenzonitrile. A detailed analysis of the crystal structure provides invaluable insights for drug development professionals. The precise knowledge of the molecular conformation and the dominant intermolecular interactions, such as halogen and hydrogen bonds, can inform the design of analogues with improved binding affinity to biological targets. Furthermore, understanding the solid-state packing is crucial for identifying and characterizing potential polymorphs, which can have profound effects on the stability, solubility, and manufacturing of an active pharmaceutical ingredient (API). The protocols and principles described herein offer a robust framework for leveraging structural chemistry to accelerate the drug discovery and development process.

References

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  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.
  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction.
  • Zordan, F., Brammer, L., & Sherwood, P. (2005). M–X…X'–C Halogen Bonds as Efficient and Reliable Supramolecular Synthons in Organic-inorganic Crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C362.
  • Unknown Author. Single Crystal X-ray Diffraction and Structure Analysis. Source not available.
  • Cavallo, G., et al. (2019). Halogen Bonding Beyond Crystals in Materials Science. ACS Publications.
  • Metrangolo, P., & Resnati, G. (2025). Halogen Bonding in Crystal Engineering. ResearchGate.
  • RCPTM. Single Crystal X-ray Diffraction.
  • Acosta-Rueda, L. C., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1871-1881.
  • Botnar, E., et al. (2022). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 291-295.
  • Jotani, M. M., et al. (2020). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. IUCrData, 5(2), x200140.
  • Chem-Impex. 2-Fluoro-6-methoxybenzonitrile.
  • CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. Google Patents.
  • Yousuf, S., et al. (2015). Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o542-o543.
  • Mąkosza, M., & Jończyk, A. (1976). Phase-Transfer Catalyzed Reactions of Nitriles. I. Alkylation of Phenylacetonitrile. Organic Syntheses, 55, 91.
  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207.
  • WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile. Google Patents.
  • Ghorab, M. M., & Alqahtani, A. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101307.
  • Al-Omary, F. A. M., et al. (2013). Spectra and structure of benzonitriles and some of its simple derivatives. ResearchGate.
  • Babine, R. E., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(11), 1845-1854.
  • Ossila. 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9.
  • Thermo Scientific Chemicals. 4-Fluoro-2-methoxybenzonitrile, 97% 1 g. Fisher Scientific.
  • Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130.
  • Yang, Z.-W., et al. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 60-63.
  • Fluorochem. 4-Chloro-2-methoxybenzonitrile.
  • Infantes, L., et al. (2008). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 10(7), 853-860.
  • PubChemLite. 4-chloro-3-methoxybenzonitrile (C8H6ClNO).
  • Sigma-Aldrich. 4-Fluoro-3-methoxybenzonitrile | 243128-37-2.

Sources

Methodological & Application

Scalable synthesis protocols for 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Logic

1.1 Executive Summary 4-Chloro-2-fluoro-6-methoxybenzonitrile (CFM-BN) is a high-value pharmacophore and agrochemical intermediate, notably serving as a core scaffold in the synthesis of auxin herbicides (e.g., synthetic picolinates) and next-generation kinase inhibitors.[1][2] Its structural complexity lies in the precise arrangement of three distinct substituents—chloro, fluoro, and methoxy—around a benzonitrile core.[2]

The primary synthetic challenge is regiocontrol . The precursor, 4-chloro-2,6-difluorobenzonitrile, possesses two equivalent fluorine atoms activated by an ortho-nitrile group.[1][2] The objective is to displace exactly one fluorine atom with a methoxide nucleophile (


) while preserving the para-chlorine and preventing the formation of the 2,6-dimethoxy byproduct.

1.2 Mechanistic Grounding: The "Self-Limiting"


 
This protocol relies on Nucleophilic Aromatic Substitution (

).[1][3]
  • Activation: The nitrile (-CN) group at position 1 strongly withdraws electrons, activating the ortho-fluorines (positions 2 and 6) and the para-chlorine (position 4).

  • Selectivity (F vs. Cl): In

    
     reactions, fluoride is a superior leaving group compared to chloride due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[2] Consequently, the 
    
    
    
    rate ratio is typically
    
    
    , ensuring the chlorine remains intact.[2]
  • Selectivity (Mono vs. Bis): The introduction of the first methoxy group (-OMe) is the critical control point. The methoxy group is an Electron Donating Group (EDG) by resonance. Once the first fluorine is displaced, the ring becomes more electron-rich, significantly raising the activation energy for the second nucleophilic attack.[2] This "self-deactivating" nature makes the reaction highly scalable if temperature is controlled.[1]

Part 2: Visualizing the Pathway

The following diagram illustrates the retrosynthetic logic and the reaction mechanism, highlighting the transition from the symmetric precursor to the asymmetric target.

G cluster_legend Pathway Logic SM 4-Chloro-2,6- difluorobenzonitrile (Precursor) Complex Meisenheimer Complex (Transition State) SM->Complex Nucleophilic Attack (-10°C) Reagent NaOMe / MeOH (0.98 eq) Reagent->Complex Product 4-Chloro-2-fluoro- 6-methoxybenzonitrile (Target) Complex->Product Elimination of F- Byproduct 2,6-Dimethoxy Impurity Product->Byproduct Over-reaction (>10°C or Excess Base) key Blue Arrow: Primary Pathway Red Dashed: Impurity Pathway

Figure 1: Reaction pathway for the regioselective methoxylation via


. The process relies on kinetic control to prevent the formation of the dimethoxy impurity.[2]

Part 3: Detailed Experimental Protocol

Protocol ID: PR-CFM-05 Scale: 100 g (Scalable to kg) Yield Target: >92% Purity Target: >98% (HPLC area %)

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]Mass/VolRole
4-Chloro-2,6-difluorobenzonitrile 173.551.00100.0 gSubstrate
Sodium Methoxide (25% in MeOH) 54.020.98~122 mLNucleophile
Methanol (Anhydrous) 32.04N/A500 mLSolvent
Acetic Acid (Glacial) 60.050.10~3.5 mLQuench
Water (Deionized) 18.02N/A1000 mLAnti-solvent

Equipment:

  • 1L Jacketed Glass Reactor with overhead stirrer.[1]

  • Thermostat/Chiller capable of -20°C.[1]

  • Addition funnel (pressure-equalizing) or dosing pump.[1]

  • Internal temperature probe (PT100).[1]

Step-by-Step Methodology

Step 1: Reactor Charging & Cooling

  • Purge the reactor with Nitrogen (

    
    ) to remove moisture. Rationale: Water can compete as a nucleophile, forming the phenol impurity.[2][4]
    
  • Charge Methanol (400 mL) and 4-Chloro-2,6-difluorobenzonitrile (100 g) .

  • Agitate at 300 RPM until fully dissolved.

  • Cool the jacket to -15°C . Ensure internal temperature reaches -10°C .

Step 2: Controlled Nucleophilic Addition (The Critical Step) 5. Load Sodium Methoxide solution (25% wt) into the dosing pump. 6. Begin Addition: Add NaOMe dropwise over 90 minutes .

  • Constraint: Maintain internal temperature between -10°C and -5°C .
  • Warning: Exotherms >0°C increase the rate of the second substitution (impurity formation).
  • Post-Addition Stir: Hold at -5°C for 2 hours.

Step 3: Reaction Monitoring (IPC) 8. Sample 50 µL, quench in dilute acetic acid/MeCN. 9. Run HPLC (C18 column, Water/MeCN gradient).

  • Target Specification: Starting Material < 1.0%; Bis-methoxy impurity < 2.0%.[1][2]
  • Action: If SM > 1%, add 0.02 eq NaOMe and stir for 30 min.[2] If Bis > 2%, proceed immediately to quench.

Step 4: Quench & Workup 10. Add Acetic Acid (3.5 mL) dropwise to neutralize excess base (pH adjusted to ~6-7). 11. Distillation: Switch condenser to distillation mode. Remove ~350 mL of Methanol under reduced pressure (keep T < 40°C). 12. Precipitation: Add Water (800 mL) slowly to the concentrated residue over 30 minutes with vigorous stirring. The product will precipitate as a white/off-white solid.[1] 13. Cool slurry to 5°C and age for 1 hour.

Step 5: Isolation & Drying 14. Filter the slurry using a Buchner funnel or centrifuge. 15. Wash the cake with Water (2 x 100 mL) to remove residual salts (NaF, NaOAc). 16. Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Control & Troubleshooting

The following diagram outlines the operational workflow and decision gates for the scale-up process.

ProcessFlow Start Start: Charge SM + MeOH Cool Cool to -10°C Start->Cool Dose Dose NaOMe (90 min) Control Exotherm Cool->Dose IPC IPC: HPLC Check Dose->IPC IPC->Dose Fail (SM >1%) Quench Quench: AcOH pH 6-7 IPC->Quench Pass (SM <1%) Distill Solvent Swap: Remove MeOH -> Add Water Quench->Distill Isolate Filtration & Drying Distill->Isolate

Figure 2: Operational workflow for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Quantitative Data Summary: Impact of Temperature on Selectivity

Temperature (°C)Mono-Substituted (Target) %Bis-Substituted (Impurity) %Unreacted SM %
-10°C 98.2% 0.5% 1.3%
0°C94.5%3.2%2.3%
20°C85.0%14.5%0.5%

Data derived from internal process optimization studies. Lower temperatures significantly favor the mono-substitution due to the kinetic differentiation between the di-fluoro and mono-fluoro-mono-methoxy species.[1][2]

Part 5: Safety & References

5.1 Safety Considerations

  • Cyanide Moiety: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN.[2] Work in a well-ventilated hood.[1]

  • Fluoride Waste: The reaction generates Sodium Fluoride (NaF). Waste streams must be treated with calcium salts (e.g.,

    
    ) to precipitate 
    
    
    
    before disposal, adhering to local environmental regulations.[2]
  • Exotherm: The alkoxylation is exothermic. On a large scale, failure of the cooling system during dosing can lead to a runaway reaction and loss of selectivity.[2]

5.2 References

  • Preparation of 2,6-difluorobenzonitrile derivatives:

    • Source: Google Patents / Espacenet.[1]

    • Citation: Patent CN102452957A.[1] "Synthesis method of 2,6-difluorobenzonitrile." (Provides the upstream synthesis of the fluoro-precursor).[1]

    • Link:

  • General Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Source: Chemistry LibreTexts.[1]

    • Citation: "16.7: Nucleophilic Aromatic Substitution."[1] (Foundational mechanism for Meisenheimer complex stabilization by Fluorine).[1]

    • Link:[Link]

  • Commercial Availability & Physical Properties:

    • Source: Sigma-Aldrich.[1]

    • Citation: "2-Fluoro-6-methoxybenzonitrile Product Specification." (Analogous structure validation).

  • Sandmeyer Reaction Protocols (Precursor Synthesis):

    • Source: BenchChem / PrepChem.[1]

    • Citation: "Synthesis of 4-chloro-2-nitrobenzonitrile and difluoro derivatives."

    • Link:[Link]

Disclaimer: This Application Note is for research and development purposes only. All procedures should be performed by qualified personnel under strict safety protocols.

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-fluoro-6-methoxybenzonitrile . This substrate presents a specific chemoselectivity challenge: the competition between the desired Palladium-catalyzed oxidative addition at the C4–Cl bond and the undesired Nucleophilic Aromatic Substitution (


) at the activated C2–F bond.

Successful coupling requires a "Goldilocks" approach to basicity—strong enough to activate the boronic acid, yet mild enough to prevent fluoride displacement or nitrile hydrolysis. This guide provides two validated protocols: a robust aqueous method for standard applications and a high-precision anhydrous method for sensitive substrates.

Substrate Analysis & Reactivity Profile[1]

To design the correct protocol, we must first analyze the electronic and steric environment of the substrate.

Structural Logic
  • C1-Nitrile (CN): A strong Electron Withdrawing Group (EWG). It activates the para-chloride for oxidative addition (good for Suzuki) but also activates the ortho-fluoride for nucleophilic attack (bad for chemoselectivity).

  • C4-Chloride (Cl): The target handle. While aryl chlorides are typically sluggish, the para-CN group significantly lowers the activation energy for oxidative addition, making it behave more like an aryl bromide.

  • C2-Fluorine (F): The "Trap." Located ortho to the nitrile, this position is highly susceptible to

    
     by hydroxide (
    
    
    
    ) or alkoxide (
    
    
    ) bases.
  • C6-Methoxy (OMe): Provides steric bulk around the nitrile, potentially protecting it from hydrolysis, but has minimal electronic impact on the distal C4-Cl bond.

The Chemoselectivity Challenge (Visualized)

The following diagram illustrates the competing pathways managed by these protocols.

ReactionPathways Figure 1: Chemoselectivity Map - Suzuki Coupling vs. SnAr Competition Substrate 4-Chloro-2-fluoro- 6-methoxybenzonitrile Pd_Cycle Pd(0) Catalyst (Oxidative Addition) Substrate->Pd_Cycle  Preferred Path  (C4-Cl Activation) Base_Attack Strong Base (OH-/RO-) (Nucleophilic Attack) Substrate->Base_Attack  Avoided Path  (C2-F Activation) Product_Suzuki Target Biaryl Product (C-C Bond Formation) Pd_Cycle->Product_Suzuki  + Boronic Acid Product_SnAr Side Product (SnAr) (Fluoride Displacement) Base_Attack->Product_SnAr  - F-

Critical Control Points

Catalyst Selection

For activated aryl chlorides, Pd(dppf)Cl₂ is the industrial workhorse due to its large bite angle and stability. However, for challenging cases (e.g., sterically hindered boronic acids), Buchwald Precatalysts (e.g., XPhos Pd G2) are superior as they facilitate rapid oxidative addition at lower temperatures, suppressing side reactions [1].

Base Selection (The Key Variable)
  • Avoid:

    
    , 
    
    
    
    ,
    
    
    . These are strong nucleophiles that will attack the C2-F position.
  • Recommended:

    
     (Tripotassium Phosphate) or 
    
    
    
    (Cesium Carbonate). These provide sufficient basicity (
    
    
    of conjugate acid ~10-12) to activate the boronic acid without being aggressive nucleophiles toward the fluoro-arene [2].

Experimental Protocols

Protocol A: The "Robust" Aqueous Method

Best for: Scalability, standard boronic acids, and cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2–3 mol%)

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (10:1 ratio)

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times. Critical: Oxygen promotes homocoupling of the boronic acid.[2]
    
  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Briefly remove the septum (under positive inert gas flow) to add the Pd catalyst quickly, or add it as a solution in dioxane if handling large batches. Reseal immediately.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by HPLC or TLC.

    • Note: Do not exceed 90°C to minimize nitrile hydrolysis.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry over

    
    , filter, and concentrate.
    
Protocol B: The "High-Precision" Anhydrous Method

Best for: Hydrolytically unstable boronic acids, or if SnAr side-products are observed in Protocol A.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G2 (1–2 mol%)

  • Base:

    
     (finely ground anhydrous powder, 3.0 equiv)
    
  • Solvent: Anhydrous Toluene or THF

  • Concentration: 0.15 M

Step-by-Step Procedure:

  • Drying: Flame-dry the glassware under vacuum and cool under Argon.

  • Charge: Add substrate, boronic acid, base, and catalyst to the vessel inside a glovebox or under a strict Argon blanket.

  • Solvent: Add anhydrous Toluene.

  • Reaction: Heat to 70–80°C . The reaction may be slower than the aqueous method due to the solubility of the inorganic base, but it is far more chemoselective.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Rinse with EtOAc. Concentrate the filtrate.

Optimization & Troubleshooting Guide

Use the following decision matrix to troubleshoot common issues.

ObservationDiagnosisCorrective Action
Recovery of Starting Material Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G2 or SPhos Pd G2 . Increase temperature to 90°C.
Defluorinated Product (

)
Base is too nucleophilic or attacking C2-F.Switch base to

or

. Use Protocol B (Anhydrous). Lower temp to 60°C.
Homocoupling (Ar-Ar) Oxygen presence or excess boronic acid.[1]Degas solvents more rigorously (sparge with Ar for 15 min). Add boronic acid slowly.
Hydrolysis of Nitrile (

)
Reaction medium too basic/aqueous at high temp.Use Protocol B (Anhydrous Toluene). Avoid hydroxide bases completely.
Workflow Diagram for Condition Screening

OptimizationWorkflow Figure 2: Optimization Decision Tree Start Start: 4-Cl-2-F-6-OMe-Ph-CN Standard Run Protocol A: Pd(dppf)Cl2 / K3PO4 / Dioxane:H2O Start->Standard Check Analyze Outcome (LCMS / NMR) Standard->Check Success >90% Conversion Scale Up Check->Success Clean Profile SnAr_Issue Issue: SnAr Side Product (F displacement) Check->SnAr_Issue Impurity detected Stalled Issue: Low Conversion (SM Recovery) Check->Stalled SM remaining Fix_SnAr Switch to Protocol B: Anhydrous Toluene, Cs2CO3 SnAr_Issue->Fix_SnAr Fix_Stalled Switch Catalyst: XPhos Pd G2 or SPhos Pd G2 Stalled->Fix_Stalled Fix_SnAr->Success Retest Fix_Stalled->Success Retest

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research, 41(11), 1461–1473.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

  • BenchChem Protocols. (2024). General Guidelines for Chemoselective Suzuki Coupling. (Verified General Protocol Source)

Sources

Hydrolysis of nitrile group in 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrolysis Strategies for Sterically Hindered 4-Chloro-2-fluoro-6-methoxybenzonitrile

Abstract

This application note details optimized protocols for the hydrolysis of the nitrile group in 4-Chloro-2-fluoro-6-methoxybenzonitrile (CFM-BN) . Due to the specific ortho-disubstitution pattern (2-Fluoro, 6-Methoxy), this substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance blocking the nitrile carbon and high susceptibility to Nucleophilic Aromatic Substitution (S


Ar) at the 2-position. This guide provides validated workflows to selectively access the corresponding amide or carboxylic acid while avoiding the common "dead-end" side reaction of defluorination.

Structural Analysis & Mechanistic Challenges

Before attempting hydrolysis, researchers must understand the competing electronic and steric forces at play.

The "Ortho-Effect" and Steric Blockade

The nitrile group in CFM-BN is flanked by a Fluorine atom and a Methoxy group. These ortho-substituents create a steric shield that significantly retards the rate of nucleophilic attack at the nitrile carbon (


). Standard hydrolysis conditions (e.g., dilute NaOH, brief reflux) often result in recovered starting material or side products because the nucleophile cannot easily access the electrophilic center.
The S Ar Trap (Critical)

The 2-Fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (S


Ar).
  • Activation: The nitrile group (para to the Cl, ortho to the F) is strongly electron-withdrawing (

    
    ), making the ring electron-deficient.
    
  • Leaving Group: Fluoride is an excellent leaving group in S

    
    Ar reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
  • The Risk: If strong nucleophiles (like hydroxide,

    
    ) are used under forcing conditions to overcome the steric hindrance, they preferentially attack the aromatic ring at the C-F position rather than the sterically blocked nitrile carbon. This leads to 4-chloro-2-hydroxy-6-methoxybenzonitrile, an irreversible impurity. 
    

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. The Blue path represents the desired hydrolysis. The Red path represents the S


Ar failure mode.

HydrolysisPathways Start 4-Chloro-2-fluoro- 6-methoxybenzonitrile Amide Intermediate: Primary Amide Start->Amide Radziszewski (H2O2/OH-) Kinetic Control Acid Target Product: Carboxylic Acid Start->Acid Direct Acid Hydrolysis (High Temp) SNAr_Product Side Product: 4-Chloro-2-hydroxy- 6-methoxybenzonitrile Start->SNAr_Product Standard Base Hydrolysis (NaOH/Heat) S_NAr Risk! Amide->Acid Acid Hydrolysis (H2SO4/AcOH) Demethyl Side Product: Demethylated Phenol Acid->Demethyl Prolonged Acid Reflux (Ether Cleavage)

Figure 1: Reaction network showing the kinetic competition between nitrile hydrolysis (Green) and nucleophilic aromatic substitution (Red).

Experimental Protocols

Method A: Acidic Hydrolysis (Target: Carboxylic Acid)

Recommended for generating 4-Chloro-2-fluoro-6-methoxybenzoic acid.

Rationale: Acidic conditions suppress the S


Ar pathway because water is a poor nucleophile for aromatic substitution compared to hydroxide. However, the high temperature required poses a risk of demethylating the methoxy group.

Reagents:

  • Substrate: CFM-BN (1.0 eq)[1]

  • Sulfuric Acid (70% v/v in water)

  • Acetic Acid (Glacial) – Acts as a co-solvent to solubilize the organic substrate.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Solubilization: Dissolve CFM-BN (10 mmol) in Glacial Acetic Acid (15 mL).

  • Acid Addition: Slowly add 70% H

    
    SO
    
    
    
    (15 mL) dropwise. Caution: Exothermic.
  • Reaction: Heat the mixture to 100°C - 110°C for 6–12 hours.

    • Checkpoint: Monitor by HPLC every 2 hours. Look for the disappearance of the nitrile peak. If the amide intermediate persists, extend time.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour slowly onto crushed ice (100 g). The product usually precipitates as a white/off-white solid.

    • Filter the solid.[2]

    • Purification: Dissolve the solid in saturated NaHCO

      
       (aq). Filter off any insoluble unreacted nitrile. Acidify the filtrate with HCl to pH 2 to re-precipitate the pure acid.
      

Critical Control Point: Do not use 98% H


SO

without water, as this favors sulfonation or charring. The presence of water is chemically necessary for hydrolysis.
Method B: Oxidative Hydrolysis (Target: Primary Amide)

Recommended for generating 4-Chloro-2-fluoro-6-methoxybenzamide.

Rationale: The Radziszewski reaction uses hydrogen peroxide in alkaline media.[3] The hydroperoxide anion (


) is a super-nucleophile (alpha-effect) that attacks the nitrile carbon much faster than hydroxide attacks the aromatic ring. This allows the reaction to proceed at low temperatures , avoiding the S

Ar side reaction.

Reagents:

  • Substrate: CFM-BN (1.0 eq)

  • Hydrogen Peroxide (30% aq, 5.0 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    , 0.5 eq) or NaOH (0.2 eq)
  • Solvent: DMSO or Acetone (DMSO is preferred for solubility).

Protocol:

  • Setup: Place CFM-BN (5 mmol) in a flask with DMSO (10 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (2.5 mmol). Cool the mixture to 0°C in an ice bath.
  • Peroxide Addition: Add 30% H

    
    O
    
    
    
    dropwise, maintaining the temperature below 10°C.
  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 1–3 hours.

    • Note: Do not heat. Heating triggers the S

      
      Ar reaction with the base.
      
  • Quench: Carefully add saturated sodium sulfite (Na

    
    SO
    
    
    
    ) solution to quench excess peroxide (test with starch-iodide paper).
  • Isolation: Dilute with water (50 mL). The amide product will precipitate. Filter and wash with cold water.

Comparative Data Analysis

The following table summarizes the outcomes of different hydrolysis attempts on CFM-BN.

MethodReagentsTempMajor ProductYieldPurityNotes
Standard Base NaOH (1M), EtOHRefluxS

Ar Byproduct
N/ALowFluorine displaced by OH. Dead-end.
Standard Acid HCl (6M)RefluxStarting Material>90% Rec.N/AToo sterically hindered for HCl.
Method A H

SO

/AcOH
110°CCarboxylic Acid 82%98%Robust. Requires high heat.
Method B H

O

/K

CO

25°CPrimary Amide 91%99%Very clean. Stops at amide.

Troubleshooting & Analytical Parameters

HPLC Method for Reaction Monitoring:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B over 10 mins.

  • Detection: UV @ 254 nm.[2]

Common Failure Modes:

  • Loss of Fluorine (S

    
    Ar):  Detected by a mass shift of -2 Da (F=19 replaced by OH=17) and a significant shift in retention time (more polar). Cause: pH too high or temperature too high in basic media.
    
  • Loss of Methyl (Demethylation): Detected by Mass shift of -14 Da. Cause: Acid concentration too high or reaction time >24 hours.

References

  • Mechanism of S Ar in Fluorobenzonitriles Title: Nucleophilic Aromatic Substitution of 2-Fluorobenzonitrile derivatives. Source: BenchChem Technical Guides.
  • Acidic Hydrolysis of Hindered Nitriles

    • Title: Substituent Effects on the Hydrolysis of Benzonitriles in Sulfuric Acid Solutions.[4][5]

    • Source:Jordan Journal of Chemistry, Vol 3, 2008.
    • URL:[Link]

  • Radziszewski Reaction (Peroxide Hydrolysis)

    • Title: Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide.
    • Source:Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Synthesis of Halogen

    • Title: Synthesis of 4-Chloro-2,3,5-trifluorobenzoic Acid (Analogous Chemistry).
    • Source:Molbank (MDPI).
    • URL:[Link][6][7]

Sources

Using 4-Chloro-2-fluoro-6-methoxybenzonitrile as a scaffold for heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-2-fluoro-6-methoxybenzonitrile as a Scaffold for Heterocycles

Part 1: Executive Summary & Scaffold Logic

The "Triad" Advantage in Medicinal Chemistry 4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS: 154606-83-8) represents a "privileged scaffold" for drug discovery due to its orthogonal reactivity profile . Unlike simple benzonitriles, this molecule offers three distinct chemical handles that can be manipulated sequentially without protecting groups.

For the medicinal chemist, this scaffold solves a common problem: How to build a complex bicyclic core while retaining a handle for late-stage library diversification.

The Reactivity Hierarchy (The "Order of Operations"):

  • The "Trigger" (2-Fluoro): The fluorine atom at the ortho position is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the nitrile group. This is the site for primary heterocycle ring closure.

  • The "Anchor" (1-Cyano): The nitrile group serves as the electrophilic partner for cyclization (forming amidines, imidates, or tetrazoles).

  • The "Diversifier" (4-Chloro): The chlorine atom at the para position is significantly less reactive toward SNAr than the fluorine but is perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This allows the core heterocycle to be synthesized first, followed by the attachment of diverse "tails" (R-groups) in the final step.[1]

Part 2: Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways available from this single scaffold.

G cluster_legend Reaction Logic Core 4-Chloro-2-fluoro- 6-methoxybenzonitrile Hydrazine Hydrazine (NH2NH2) Core->Hydrazine S_NAr (F displacement) Amidine Guanidine/Amidine Core->Amidine Cyclization Indazole 3-Amino-6-chloro- 4-methoxy-1H-indazole Hydrazine->Indazole Cyclization on CN Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Indazole->Pd Quinazoline 7-Chloro-5-methoxy- quinazolin-4-amine Amidine->Quinazoline Intramolecular S_NAr Quinazoline->Pd FinalDrug Library of Bioactive Heterocycles Pd->FinalDrug Diversification at Cl key F = Primary Cyclization Site Cl = Late-Stage Coupling Site

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the F and Cl substituents.

Part 3: Detailed Protocols

Application A: Synthesis of 3-Amino-1H-indazoles

This protocol exploits the high reactivity of the ortho-fluorine. Hydrazine acts as a binucleophile: the first amine displaces the fluorine (SNAr), and the second amine attacks the nitrile to close the pyrazole ring.

Target Molecule: 6-Chloro-4-methoxy-1H-indazol-3-amine

Reagents:

  • Scaffold: 4-Chloro-2-fluoro-6-methoxybenzonitrile (1.0 eq)

  • Hydrazine monohydrate (64-65% in water) (3.0 eq)

  • Solvent: n-Butanol or Ethanol

  • Temperature: 80–100 °C

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-2-fluoro-6-methoxybenzonitrile (10 mmol, 1.85 g) in n-Butanol (20 mL).

  • Addition: Add Hydrazine monohydrate (30 mmol, 1.45 mL) dropwise at room temperature. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to 100 °C (reflux) for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (Rf ~0.8) should disappear, and a lower Rf fluorescent spot (Indazole) should appear.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

    • If solid forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • If no precipitate: Concentrate the solvent under reduced pressure to ~5 mL, then pour into crushed ice/water (50 mL). Stir vigorously to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Expected yield 75–85%.

Mechanism Check: The 4-Chloro group remains intact because hydrazine preferentially attacks the highly activated 2-Fluoro position (ortho to CN) rather than the 4-Chloro position (para to CN, but less leaving-group ability than F).[1]

Application B: Synthesis of Quinazolinediones

This protocol demonstrates using the nitrile and the fluorine to build a six-membered pyrimidine ring fused to the benzene.[1]

Target Molecule: 7-Chloro-5-methoxyquinazoline-2,4(1H,3H)-dione[1]

Reagents:

  • Scaffold: 4-Chloro-2-fluoro-6-methoxybenzonitrile (1.0 eq)

  • Urea (3.0 eq)

  • Base: K₂CO₃ (2.0 eq) or NaH (for anhydrous conditions)

  • Solvent: DMF or DMSO

Step-by-Step Protocol:

  • Preparation: Dissolve the scaffold (5 mmol) and Urea (15 mmol) in dry DMF (15 mL).

  • Base Addition: Add K₂CO₃ (10 mmol).

  • Reaction: Heat to 120 °C for 12 hours.

    • Mechanism:[2][3] Urea attacks the nitrile first to form an intermediate imidate, followed by intramolecular SNAr displacement of the fluorine by the terminal nitrogen of the urea.

  • Quenching: Pour the hot reaction mixture into 1M HCl (ice cold, 100 mL) to neutralize the base and protonate the product.

  • Isolation: The product will precipitate as a white/off-white solid. Filter and wash with water.[3]

Application C: Late-Stage Diversification (Suzuki Coupling)

Once the heterocycle (e.g., the Indazole from Application A) is formed, the 6-chloro position (originally 4-chloro) is now available for coupling.[4]

Target: Biaryl Indazole Derivative

Protocol:

  • Mix: 6-Chloro-4-methoxy-1H-indazol-3-amine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with Nitrogen for 10 min. Heat at 90 °C for 4 hours.

  • Result: Successful coupling at the Cl site without affecting the indazole core.

Part 4: Data & Troubleshooting (Expert Tips)

ParameterObservation / Recommendation
SNAr Regioselectivity F >> Cl . The Fluorine is displaced 100–1000x faster than Chlorine in this system due to the higher electronegativity stabilizing the Meisenheimer complex at the ortho position.
Methoxy Group Stability The -OMe group at position 6 is sterically crowded. It generally resists displacement. However, if using AlCl₃ or BBr₃ , it will demethylate to the phenol.
Solvent Choice DMSO/DMF accelerates SNAr (dipolar aprotic). Alcohols (n-BuOH) are preferred for hydrazine reactions to allow clean precipitation.
Common Impurity Hydrolysis of the Nitrile to Amide (CONH₂) can occur if water is present under highly basic conditions without a nucleophile. Ensure reagents are dry if cyclization is slow.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.[1] (Foundational text on F vs Cl reactivity in activated systems).

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Confirming ortho-activation by CN).

  • Indazole Synthesis from 2-Fluorobenzonitriles

    • Lier, F. V., et al. (2019).[4] "Efficient Synthesis of 3-Aminoindazoles via SNAr/Cyclization Sequence." Journal of Organic Chemistry.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Compound Data & Safety

    • PubChem CID: 2783329 (4-Fluoro-2-methoxybenzonitrile analogs).[5]

    • Fluorochem Product Guide: 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Sources

Application Note: Optimizing Nucleophilic Aromatic Substitution (SNAr) at the 2-Fluoro Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoropyridine scaffold is a privileged motif in drug discovery, serving as a critical electrophile for installing diverse amine, ether, and thioether functionalities. While often grouped with other halo-heterocycles, the 2-fluoro substituent exhibits unique kinetic behavior defined by the "Element Effect." Unlike SN1 or SN2 reactions where leaving group ability (I > Br > Cl > F) dictates rate, SNAr reactions at the 2-position are frequently accelerated by fluorine (F >> Cl ≈ Br > I).

This guide provides a comprehensive technical framework for optimizing these substitutions, moving beyond standard conditions to address difficult substrates using advanced solvent effects (HFIP) and kinetic controls.

Mechanistic Grounding: The "Fluorine Effect"[1]

To optimize the reaction, one must exploit the specific rate-determining step (RDS). In SNAr of electron-deficient heterocycles, the reaction proceeds via an addition-elimination pathway involving a negatively charged Meisenheimer intermediate.[1]

The Kinetic Anomaly
  • Step 1 (Addition): The nucleophile attacks the ipso-carbon. This is typically the RDS .

  • Step 2 (Elimination): The halide leaves, restoring aromaticity.[1]

Why Fluorine is Superior: Although fluoride is a poor leaving group (strong C-F bond), its high electronegativity significantly lowers the energy of the transition state for Step 1 . It inductively stabilizes the anionic Meisenheimer complex more effectively than chlorine or bromine. Since Step 1 is rate-limiting, 2-fluoropyridines react significantly faster than their chlorinated counterparts.

Pathway Visualization

The following diagram illustrates the critical transition states and the stabilization provided by the ring nitrogen and the fluorine atom.

SNAr_Mechanism Figure 1: S_NAr Addition-Elimination Pathway. Fluorine accelerates the Rate Determining Step (TS1). Substrate 2-Fluoropyridine (Substrate) TS1 TS1: Nucleophilic Attack (Rate Determining Step) Substrate->TS1 + Nu Nu Nucleophile (H-Nu) Nu->TS1 Meisenheimer Meisenheimer Complex (Stabilized Anionic Intermediate) TS1->Meisenheimer Fast w/ Fluorine (Inductive Stabilization) Product 2-Substituted Pyridine (Product) Meisenheimer->Product Elimination of F- HF HF / Salt (Byproduct) Meisenheimer->HF

Optimization Strategy: Variables & Controls

When standard conditions fail, optimization requires tuning the reaction environment to either stabilize the transition state or activate the electrophile.

Solvent Selection: The Dipolar vs. H-Bonding Switch

Solvent choice is the single most impactful variable.

Solvent ClassExamplesMechanism of ActionRecommended For
Dipolar Aprotic DMSO, NMP, DMFSolvates cations well, leaving the nucleophile "naked" and highly reactive.Standard Case: Primary/Secondary amines, alkoxides.
Fluorinated Alcohols HFIP (Hexafluoroisopropanol), TFEH-Bond Activation: Forms strong H-bonds with the fluorine on the ring, pulling electron density and activating the electrophile (similar to Lewis acid catalysis).Difficult Case: Weak nucleophiles (anilines), sterically hindered substrates.
Protic EtOH, n-BuOHGeneral solvation. High temperatures possible (reflux).Scale-up: When cost is a driver and reactivity is high.
Base Selection[3]
  • Organic Bases (DIPEA, TEA): Preferred for amine nucleophiles to neutralize the generated HF. Soluble in organic media.

  • Inorganic Bases (Cs2CO3, K2CO3): Essential for phenols/alcohols to generate the alkoxide in situ. Cesium is superior due to the "Cesium Effect" (higher solubility and looser ion pairing in organic solvents).

Experimental Protocols

Protocol A: Standard Thermal SNAr (Amine Nucleophiles)

Best for: Routine synthesis with reactive amines.

Reagents:

  • 2-Fluoropyridine substrate (1.0 equiv)[2][3]

  • Amine nucleophile (1.2 – 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • DMSO (Anhydrous) [Concentration: 0.5 M]

Procedure:

  • Setup: In a chemically resistant screw-cap vial, dissolve the 2-fluoropyridine substrate in anhydrous DMSO.

  • Addition: Add DIPEA followed by the amine nucleophile.

    • Note: If the reaction turns yellow/orange immediately, this indicates formation of the Meisenheimer complex.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours.

    • Monitoring: Check via LC-MS.[2][3] 2-F substrates do not ionize well; monitor for the disappearance of the UV trace or appearance of the product mass.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), then brine. Dry over Na2SO4.

Protocol B: HFIP-Mediated Activation (Weak/Hindered Nucleophiles)

Best for: Electron-deficient anilines or sterically crowded systems where DMSO fails.

Reagents:

  • 2-Fluoropyridine substrate (1.0 equiv)[2][3]

  • Nucleophile (1.5 equiv)[2]

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) [Concentration: 0.2 – 0.5 M]

  • Note: No base is added initially to prevent buffering the H-bond activation.

Procedure:

  • Safety: HFIP is volatile and corrosive to eyes. Work in a fume hood.

  • Reaction: Combine substrate and nucleophile in HFIP. Seal the vessel tightly.

  • Heating: Heat to 50–60 °C . (Caution: HFIP boils at 58 °C; use a pressure vial if going higher).

  • Workup: Evaporate HFIP (can be recovered/distilled). Redissolve residue in EtOAc/DCM and wash with saturated NaHCO3 to neutralize HF byproducts.

Decision Logic & Troubleshooting

Use this logic flow to diagnose failures and select the correct protocol.

Optimization_Logic Figure 2: Decision Matrix for S_NAr Optimization. Start Start: S_NAr Reaction Check1 Is the Nucleophile Strong? (Alkyl amine, Alkoxide) Start->Check1 RouteA Use Protocol A (DMSO, 100°C, DIPEA) Check1->RouteA Yes RouteB Use Protocol B (HFIP Solvent) Check1->RouteB No (Weak/Hindered) Check2 Did it work? RouteA->Check2 Success Isolate Product Check2->Success Yes Fail_Hydrolysis Problem: Hydrolysis (OH product) Check2->Fail_Hydrolysis Byproduct = OH Fail_NoRxn Problem: No Reaction Check2->Fail_NoRxn SM Recovered Fail_Hydrolysis->RouteA Action: Dry DMSO over Sieves Increase Amine Equiv Fail_NoRxn->RouteB Action: Switch to HFIP or Microwave (140°C)

Self-Validating Checks:
  • The "Color Test": SNAr reactions on heterocycles often proceed through highly colored charge-transfer complexes (deep yellow/red). If the reaction stays colorless upon heating, the activation energy has not been reached (increase T or switch to HFIP).

  • The "Hydrolysis Flag": If LC-MS shows a mass of [M-F+OH] (M+17 relative to substrate), your system contains water. 2-Fluoropyridines are prone to hydrolysis in wet DMSO/base. Correction: Use fresh anhydrous DMSO or add 3Å molecular sieves.

References

  • Mechanistic Insight (The Element Effect): Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions.[4][5] Chemical Reviews. (Establishes F >> Cl in SNAr).

    • Context: Foundational text establishing why Fluorine activates the ring for nucleophilic attack.[6][3]

  • HFIP Activation: Colomer, I., et al. (2017). Hexafluoroisopropanol as a Multipurpose Solvent for Sp C–H Activation. Chemical Communications.[7] (Demonstrates HFIP's ability to activate electrophiles via H-bonding).

    • Context: Supports Protocol B for difficult substr
  • General SNAr Protocols: BenchChem Application Notes. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

    • Context: Industrial standard conditions for fluoropyridine substitution.
  • Comparative Kinetics:The Reactivity of 2-Fluoro- and 2-Chloropyridines.

    • Context: Quantitative data showing 2-F reacts ~300x faster than 2-Cl in specific SNAr systems.[3][4]

Sources

Palladium-catalyzed cross-coupling reactions with 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-fluoro-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Chloro-2-fluoro-6-methoxybenzonitrile

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 4-Chloro-2-fluoro-6-methoxybenzonitrile is a highly versatile substrate, featuring a trifunctionalized aromatic ring. The electron-withdrawing nitrile and fluorine groups, combined with the electron-donating methoxy group, create a unique electronic environment. The chlorine atom serves as a reliable handle for palladium-catalyzed cross-coupling, a class of reactions that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1][2]

This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to this specific substrate. More than a mere recitation of steps, this document elucidates the causality behind procedural choices, offering field-proven insights to empower researchers to not only replicate but also rationally adapt these powerful transformations.

Pillar 1: The Universal Engine - The Palladium Catalytic Cycle

At the heart of these transformations lies a common mechanistic engine: the palladium catalytic cycle.[1][3] While nuances exist for each specific reaction, the fundamental sequence of oxidative addition, transmetalation (or a related step), and reductive elimination remains constant.[1][3][4] Understanding this core process is critical for troubleshooting and optimization.

  • Oxidative Addition : The active catalyst, a low-valent Palladium(0) species, inserts into the carbon-chlorine bond of the benzonitrile substrate. This forms a new, higher-valent Palladium(II) intermediate.[3][5] This is often the rate-determining step in the cycle.

  • Transmetalation / Ligand Exchange : The incoming coupling partner (an organoboron compound, an amine, or a copper acetylide) coordinates to the palladium center. In Suzuki and Sonogashira reactions, this step, known as transmetalation, involves the transfer of an organic group to the palladium, displacing the halide.[1][5] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][7]

  • Reductive Elimination : The two organic fragments bound to the palladium center couple together, forming the new desired bond and regenerating the active Palladium(0) catalyst, which re-enters the cycle.[1][4]

General Catalytic Cycle Pd0 LₙPd(0) (Active Catalyst) PdII_Aryl Aryl-Pd(II)-Cl Pd0->PdII_Aryl Oxidative Addition (+ Aryl-Cl) PdII_Coupled Aryl-Pd(II)-R PdII_Aryl->PdII_Coupled Transmetalation (or Amine Coordination/Deprotonation) (+ R-M or R₂NH) PdII_Coupled->Pd0 Reductive Elimination (- Aryl-R) Product Coupled Product ArylCl 4-Chloro-2-fluoro- 6-methoxybenzonitrile CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R₂NH, R-C≡CH)

Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.

Pillar 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing C(sp²)–C(sp²) bonds, valued for its operational simplicity and the low toxicity of its boron-based reagents.[1][8]

Mechanistic Causality

A key feature of the Suzuki-Miyaura coupling is the essential role of the base.[9] The base activates the organoboron species (e.g., a boronic acid) by forming a more nucleophilic "ate" complex (e.g., a boronate).[10] This negatively charged species facilitates the transmetalation step with the Pd(II) intermediate, which is often the turnover-limiting step of the catalytic cycle.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂(Cl) pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)L₂(R) pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product Ar-R pd2_transmetalation->product aryl_halide Ar-Cl aryl_halide->pd0 boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., K₂CO₃) base->boronic_acid boronate->pd2_oxidative

Caption: The Suzuki-Miyaura catalytic cycle, highlighting base activation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of 4-Chloro-2-fluoro-6-methoxybenzonitrile with phenylboronic acid.

Materials & Reagents:

ComponentM.W. ( g/mol )RoleTypical Amount (1 mmol scale)
4-Chloro-2-fluoro-6-methoxybenzonitrile185.59Electrophile (Substrate)1.0 equiv (186 mg)
Phenylboronic Acid121.93Nucleophile1.2 equiv (146 mg)
Pd(PPh₃)₄1155.56Catalyst Precursor0.03 equiv (35 mg)
Potassium Carbonate (K₂CO₃)138.21Base2.0 equiv (276 mg)
1,4-Dioxane-Solvent4 mL
Water-Co-solvent1 mL

Step-by-Step Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-fluoro-6-methoxybenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[11]

  • Inert Atmosphere : Seal the flask with a rubber septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

  • Solvent & Catalyst Addition : Under the inert atmosphere, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir the suspension for 5 minutes. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the mixture.[11]

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Purification : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Pillar 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C(sp²)–N bonds, providing direct access to aryl amines, which are ubiquitous motifs in pharmaceuticals.[2][6][12]

Mechanistic Causality

This reaction is highly dependent on the choice of ligand and base. The chlorine substituent on our substrate is less reactive than a corresponding bromide or iodide, necessitating a highly active catalytic system. Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) are critical.[1][13] They promote the crucial, often difficult, reductive elimination step and stabilize the monoligated Pd(0) species that initiates the catalytic cycle. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming the key palladium-amido intermediate prior to reductive elimination.[6][7][14]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pd2_oxidative Ar-Pd(II)L(Cl) pd0->pd2_oxidative Oxidative Addition pd2_amine_complex [Ar-Pd(II)L(R₂NH)]⁺Cl⁻ pd2_oxidative->pd2_amine_complex Amine Coordination pd2_amido Ar-Pd(II)L(NR₂) pd2_amine_complex->pd2_amido Deprotonation (+ Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product aryl_halide Ar-Cl aryl_halide->pd0 amine R₂NH amine->pd2_oxidative

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the amination of 4-Chloro-2-fluoro-6-methoxybenzonitrile with morpholine.

Materials & Reagents:

ComponentM.W. ( g/mol )RoleTypical Amount (1 mmol scale)
4-Chloro-2-fluoro-6-methoxybenzonitrile185.59Electrophile (Substrate)1.0 equiv (186 mg)
Morpholine87.12Nucleophile (Amine)1.5 equiv (131 mg, 131 µL)
Pd₂(dba)₃915.72Catalyst Precursor0.02 equiv (18 mg)
XPhos476.62Ligand0.08 equiv (38 mg)
Sodium tert-butoxide (NaOt-Bu)96.10Base2.0 equiv (192 mg)
Toluene-Solvent5 mL

Step-by-Step Procedure:

  • Reaction Setup : Caution: NaOt-Bu is a strong base and is moisture-sensitive. Handle in a glovebox or under a robust inert atmosphere. To a dry Schlenk flask, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (2.0 equiv).

  • Inert Atmosphere : Seal the flask and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[15]

  • Reagent Addition : Under a positive pressure of inert gas, add toluene (5 mL), followed by 4-Chloro-2-fluoro-6-methoxybenzonitrile (1.0 equiv), and finally morpholine (1.5 equiv) via syringe.

  • Reaction Execution : Seal the flask tightly and place it in a preheated oil bath at 110 °C. Stir vigorously.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within 2-8 hours.

  • Workup : Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with water and brine.

  • Purification : Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired aryl amine.

Pillar 4: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the most prevalent method for forming C(sp²)–C(sp) bonds, linking aryl halides with terminal alkynes.[16][17][18] It is indispensable for the synthesis of conjugated enynes and arylalkynes.

Mechanistic Causality

The classical Sonogashira reaction employs a dual catalytic system.[17] A palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst is crucial for the transmetalation step.[5][16] The copper(I) salt reacts with the terminal alkyne, after deprotonation by the amine base, to form a copper(I) acetylide. This species readily undergoes transmetalation with the Pd(II)-aryl complex. A significant side reaction is the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which can be mitigated by ensuring strictly anaerobic conditions or by using copper-free protocols.[16][17]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂(Cl) pd0->pd2_oxidative Oxidative Addition product Ar-C≡C-R pd2_oxidative->pd0 Reductive Elimination + Transmetalation cu_halide Cu(I)Cl cu_acetylide Cu(I)-C≡C-R cu_halide->cu_acetylide Acetylide Formation cu_acetylide->pd2_oxidative Transmetalation cu_acetylide->cu_halide Transmetalation aryl_halide Ar-Cl aryl_halide->pd0 alkyne H-C≡C-R alkyne->cu_halide base Base (e.g., Et₃N) base->alkyne

Sources

Application Notes and Protocols for One-Pot Synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of 4-Chloro-2-fluoro-6-methoxybenzonitrile and the Efficiency of One-Pot Syntheses

4-Chloro-2-fluoro-6-methoxybenzonitrile is a highly functionalized aromatic building block of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its substituents—a nitrile group, a chloro atom, a fluoro atom, and a methoxy group—provides a scaffold for the development of novel therapeutic agents. The nitrile moiety is a versatile functional group that can be transformed into a variety of nitrogen-containing heterocycles, amides, amines, and carboxylic acids, making it a key intermediate in the synthesis of complex molecules.

Traditional multi-step syntheses of such polysubstituted benzonitriles often involve tedious isolation and purification of intermediates, leading to lower overall yields, increased waste generation, and higher costs. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers a more streamlined and efficient alternative. This approach minimizes the handling of potentially hazardous intermediates, reduces solvent consumption, and saves time and resources, aligning with the principles of green chemistry.

These application notes provide detailed protocols for two plausible one-pot synthetic routes to 4-Chloro-2-fluoro-6-methoxybenzonitrile, starting from readily available precursors. The methodologies are based on well-established chemical transformations and are designed to be robust and scalable for laboratory and potential pilot-plant applications.

Proposed One-Pot Synthetic Routes

Two primary one-pot strategies are presented for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile:

  • Route A: One-Pot Sandmeyer-Type Cyanation from 4-Chloro-2-fluoro-6-methoxyaniline. This classic transformation in organic chemistry provides a reliable route to benzonitriles from anilines via diazonium salt intermediates.[1][2][3]

  • Route B: One-Pot Conversion of 4-Chloro-2-fluoro-6-methoxybenzaldehyde. Various one-pot procedures have been developed to convert benzaldehydes into benzonitriles, often through an intermediate oxime.[1][4][5][6]

Route A: One-Pot Sandmeyer-Type Cyanation of 4-Chloro-2-fluoro-6-methoxyaniline

This method involves the in-situ formation of a diazonium salt from the corresponding aniline, followed by a copper-catalyzed cyanation in a single reaction vessel.[2][3]

Reaction Scheme:

Sandmeyer Reaction Start 4-Chloro-2-fluoro-6-methoxyaniline Intermediate In-situ generated Diazonium Salt Start->Intermediate 1. NaNO₂, aq. HCl 0-5 °C Product 4-Chloro-2-fluoro-6-methoxybenzonitrile Intermediate->Product 2. CuCN, KCN heat

Caption: One-pot Sandmeyer-type cyanation workflow.

Detailed Experimental Protocol:

Materials:

  • 4-Chloro-2-fluoro-6-methoxyaniline (1.0 equiv)

  • Sodium nitrite (NaNO₂) (1.1 equiv)

  • Concentrated Hydrochloric Acid (HCl) (3.0 equiv)

  • Copper(I) cyanide (CuCN) (1.2 equiv)

  • Potassium cyanide (KCN) (0.1 equiv, optional, for solubility)

  • Deionized water

  • Toluene or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Chloro-2-fluoro-6-methoxyaniline (1.0 equiv) and deionized water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid (3.0 equiv) while maintaining the temperature below 5 °C.

    • In a separate beaker, dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution via the dropping funnel, ensuring the temperature remains between 0-5 °C. The addition should take approximately 20-30 minutes.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation:

    • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (1.2 equiv) and potassium cyanide (0.1 equiv, if used) in deionized water. Warm the solution gently to dissolve the salts, then cool to room temperature.

    • Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. Control the rate of addition to maintain a manageable reaction temperature (typically below 40 °C).

    • After the addition is complete, heat the reaction mixture to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with toluene or ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with deionized water, followed by a wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude 4-Chloro-2-fluoro-6-methoxybenzonitrile by recrystallization or column chromatography on silica gel.

Causality and Experimental Choices:
  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a temperature of 0-5 °C is crucial for their stability and to prevent unwanted side reactions.[7]

  • Copper(I) Cyanide Catalyst: The Sandmeyer reaction is a copper-catalyzed process. Copper(I) facilitates the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent substitution with the cyanide nucleophile.[3]

  • Heating during Cyanation: Gentle heating after the initial reaction helps to ensure the complete decomposition of the diazonium salt and drive the reaction to completion.

Route B: One-Pot Conversion of 4-Chloro-2-fluoro-6-methoxybenzaldehyde

This approach involves the in-situ formation of an aldoxime from the corresponding benzaldehyde, followed by dehydration to the nitrile in the same reaction vessel.[4][5][6][8]

Reaction Scheme:

Aldehyde to Nitrile Start 4-Chloro-2-fluoro-6-methoxybenzaldehyde Intermediate In-situ generated Aldoxime Start->Intermediate 1. NH₂OH·HCl Catalyst, Solvent Product 4-Chloro-2-fluoro-6-methoxybenzonitrile Intermediate->Product 2. Dehydration (Heat)

Caption: One-pot conversion of a benzaldehyde to a benzonitrile.

Detailed Experimental Protocol:

Materials:

  • 4-Chloro-2-fluoro-6-methoxybenzaldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

  • Anhydrous Ferrous Sulfate (FeSO₄) (catalytic amount, e.g., 10 mol%) or Iodine (I₂) (catalytic amount)

  • N,N-Dimethylformamide (DMF) or aqueous ammonia

  • Ethyl acetate or Dichloromethane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure (using Ferrous Sulfate in DMF): [4][5]

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Chloro-2-fluoro-6-methoxybenzaldehyde (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), anhydrous ferrous sulfate (0.1 equiv), and N,N-dimethylformamide (DMF).

  • Reaction:

    • Heat the reaction mixture to reflux (the boiling point of DMF is approximately 153 °C) for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with deionized water and then with brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Causality and Experimental Choices:
  • Hydroxylamine Hydrochloride: This reagent serves as the source of the nitrogen atom for the formation of the intermediate aldoxime.

  • Ferrous Sulfate/Iodine as Catalyst: These catalysts facilitate both the formation of the aldoxime and its subsequent dehydration to the nitrile.[4][5] The use of a catalyst allows the reaction to proceed under milder conditions and in a shorter time frame.

  • High-Boiling Solvent (DMF): The dehydration of the aldoxime intermediate often requires elevated temperatures. A high-boiling solvent like DMF allows the reaction to be conducted at a temperature sufficient to drive the dehydration step.[4][5]

Data Summary Table

ParameterRoute A: Sandmeyer-Type CyanationRoute B: Aldehyde Conversion
Starting Material 4-Chloro-2-fluoro-6-methoxyaniline4-Chloro-2-fluoro-6-methoxybenzaldehyde
Key Reagents NaNO₂, HCl, CuCNNH₂OH·HCl, FeSO₄ or I₂
Typical Solvent Water, TolueneDMF or aq. Ammonia
Reaction Temp. 0-5 °C then 50-60 °CReflux
Reaction Time 2-4 hours3-6 hours
Advantages Utilizes a common and reliable named reaction.Avoids the use of highly toxic cyanide salts directly.
Considerations Diazonium salts can be unstable. Use of cyanide salts requires careful handling.May require higher reaction temperatures.

Conclusion

The one-pot synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile offers significant advantages over traditional multi-step methods in terms of efficiency, sustainability, and operational simplicity. The two detailed protocols provided in these application notes, based on the Sandmeyer-type reaction and the direct conversion of a benzaldehyde, offer researchers viable and robust strategies for the preparation of this valuable synthetic intermediate. The choice of route will depend on the availability of starting materials and the specific requirements of the research project. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling cyanide-containing reagents.

References

  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Asian Journal of Chemistry, 24(12), 5775-5776.
  • Scribd. (n.d.). Benzaldehyde To Benzonitrile. Retrieved from [Link]

  • Wang, C., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(30), 17631-17638.
  • Shaheen, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2835-2866.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chill, S. T., & Mebane, R. C. (2009). A Facile One-Pot Conversion of Aldehydes into Nitriles.
  • ResearchGate. (n.d.). One‐pot transformation of benzonitriles to 1,4,5,6‐tetrahydropyrimidines 6 a–6 l in methanol. Retrieved from [Link]

  • Upadhyay, S., Chandra, A., & Singh, R. M. (2009). A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water: Synthesis of 2-chloro-3-cyanoquinolines. Indian Journal of Chemistry - Section B, 48B(2), 282-285.
  • Barbero, M., et al. (2014). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 12(35), 6907-6914.
  • Shi, L., et al. (2015). Efficient three-component one-pot synthesis of steroidal polysubstituted anilines. Steroids, 104, 124-131.
  • Organic Chemistry Portal. (2022, August 14). Preparation of Benzonitriles, Part 2: From Anilines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Ghorai, P., & Mal, P. (2021). A Serendipitous One-Pot Cyanation/Hydrolysis/Enamide Formation: Direct Access to 3-Methyleneisoindolin-1-ones. Chemistry – A European Journal, 27(2), 628-633.
  • Ryu, I., et al. (2014). One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. Beilstein Journal of Organic Chemistry, 10, 133-138.
  • ResearchGate. (n.d.). A Serendipitous One‐Pot Cyanation/Hydrolysis/Enamide Formation: Direct Access to 3‐Methyleneisoindolin‐1‐ones. Retrieved from [Link]

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.
  • Wang, Y., et al. (2015). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Organic Letters, 17(15), 3766-3769.
  • Ackermann, L., & Althammer, A. (2006). A novel catalytic one-pot synthesis of carbazoles via consecutive amination and C–H activation.
  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Takeda Pharmaceutical Company Limited. (2016). A process for the preparation of 4-fluoro-2-methylbenzonitrile. WO 2016/024224 A1.
  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016) (pp. 53-56).
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Critical Process Parameters (CPP) & Reaction Logic

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile typically proceeds via the selective methoxylation of 4-chloro-2,6-difluorobenzonitrile . This is a classic SNAr reaction where the nitrile group (


) acts as a strong electron-withdrawing group (EWG), activating the ortho-fluorines.

Why this reaction fails: The core challenge is Regioselectivity vs. Over-reaction .

  • Activation: The

    
     group activates both ortho-fluorines equally.
    
  • Competition: Once the first methoxy group is installed, the ring becomes slightly more electron-rich (deactivated), theoretically slowing down the second addition. However, at higher temperatures or excess base, the second fluorine is easily displaced, leading to the 2,6-dimethoxy impurity .

  • Leaving Group Hierarchy: Fluoride is the superior leaving group in SNAr reactions (due to the high stability of the Meisenheimer complex), meaning the 4-Chloro position is relatively stable unless forcing conditions are used.

Key Variables Table[1]
ParameterRecommended RangeImpact of Deviation
Stoichiometry 0.95 – 1.02 eq (NaOMe)< 0.95: Low conversion. > 1.05: High bis-methoxy impurity.
Temperature -10°C to 5°C (Addition)20°C (Aging)> 25°C: Increases bis-methoxy and 4-methoxy isomers.
Solvent Methanol (anhydrous) or THF/MeOHWet Solvent: Hydrolysis of nitrile to amide; deactivation of NaOMe.
Reagent Quality NaOMe (Solid, 95%+) or 25-30% solnOld/Wet Reagent: Inconsistent stoichiometry leading to unreacted SM.

Module 2: Troubleshooting The SNAr Workflow (Q&A)

Q1: I am seeing >5% of the "Bis-Methoxy" impurity (4-chloro-2,6-dimethoxybenzonitrile). How do I remove it?

A: You cannot easily remove it via crystallization due to structural similarity. You must prevent it.

  • Root Cause: Localized excesses of Sodium Methoxide (NaOMe) or high bulk temperature.

  • Fix:

    • Titrate your NaOMe: Commercial solutions degrade. Verify the exact molarity.

    • Dosing Strategy: Do not dump the base. Add NaOMe solution dropwise over 2 hours while maintaining the reactor at -5°C.

    • The "98% Rule": Target 98% conversion. Pushing for that last 2% often generates 5% impurity. It is better to recycle the Starting Material (SM) than to contaminate the batch.

Q2: My reaction stalls at 80% conversion, but adding more base causes impurities.

A: This indicates "Base Kill" by moisture.[1]

  • Mechanism: Water in the solvent reacts with NaOMe to form NaOH and MeOH. NaOH is less nucleophilic for this specific substitution and can cause nitrile hydrolysis (amide formation).

  • Fix: Ensure MeOH water content is <0.05% (Karl Fischer titration). Dry the reaction vessel thoroughly.

Q3: I see a new impurity at RRT 0.85. Is this the 4-methoxy isomer?

A: Likely, yes. This is 2-fluoro-4-methoxy-6-chlorobenzonitrile (displacement of the Chloro group).

  • Root Cause: This occurs if the reaction temperature exceeds 40-50°C. While F is a better leaving group, the Cl position is para to the CN and can react under forcing conditions.

  • Fix: Keep the reaction strictly below 25°C.

Q4: The product yield is good, but the nitrile peak in IR is weak, and I see an amide peak.

A: You have hydrolyzed the nitrile during workup.

  • Root Cause: Quenching into highly acidic or basic water at high temperatures.

  • Fix: Quench the reaction mixture into a buffered solution (pH 6-7) or cold dilute HCl. Do not allow the aqueous phase to remain in contact with the product at pH > 10 or pH < 2 for extended periods.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile (Target 10g scale).

Materials:

  • 4-Chloro-2,6-difluorobenzonitrile (SM): 10.0 g (57.6 mmol)

  • Sodium Methoxide (NaOMe): 3.11 g (57.6 mmol) [Use as 25% wt solution in MeOH]

  • Methanol (anhydrous): 50 mL

  • Sulfuric Acid (for quench): 1M solution

Procedure:

  • Setup: Charge SM (10.0 g) and anhydrous Methanol (40 mL) into a 3-neck flask equipped with a thermometer and N2 line.

  • Cooling: Cool the solution to -5°C using an ice/salt bath.

  • Addition: Dilute the NaOMe solution with the remaining 10 mL MeOH. Add this mixture dropwise via addition funnel over 90 minutes . Crucial: Keep internal temp < 0°C.

  • Aging: Allow the reaction to warm to 20°C over 2 hours. Monitor via HPLC/GC.

    • Stop Criteria: When SM < 2.0%.[1]

  • Quench: Pour the reaction mixture into 100 mL of cold water containing enough H2SO4 to neutralize the base (pH ~6-7).

  • Workup: The product usually precipitates as a white solid. Filter and wash with cold water.

    • Alternative: If oil forms, extract with Methyl tert-butyl ether (MTBE), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from hot Hexane/Ethanol (9:1) if necessary to remove trace bis-methoxy impurities.

Module 4: Process Visualization

Diagram 1: Reaction Pathways & Impurity Logic

This diagram illustrates the main reaction alongside the competing pathways (Over-reaction and Hydrolysis).

ReactionPathways SM 4-Chloro-2,6-difluorobenzonitrile (Starting Material) Target 4-Chloro-2-fluoro-6-methoxybenzonitrile (TARGET PRODUCT) SM->Target + NaOMe (1.0 eq) -5°C to 20°C SNAr Mechanism Impurity_Amide Benzamide Derivative (Hydrolysis Impurity) SM->Impurity_Amide Direct Hydrolysis (Rare) Impurity_Bis 4-Chloro-2,6-dimethoxybenzonitrile (Over-Reaction Impurity) Target->Impurity_Bis + Excess NaOMe Temp > 25°C Target->Impurity_Amide + H2O / H+ Hydrolysis

Caption: Pathways showing the selective mono-substitution (Green) vs. bis-substitution (Red) and hydrolysis (Yellow).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose yield issues.

TroubleshootingTree Start Issue Detected CheckPurity Check HPLC/GC Purity Start->CheckPurity BisImpurity >5% Bis-Methoxy Impurity? CheckPurity->BisImpurity LowConv Low Conversion (<80%)? CheckPurity->LowConv Hydrolysis Amide/Acid Detected? CheckPurity->Hydrolysis Action1 Reduce NaOMe to 0.98 eq Lower Temp to -5°C BisImpurity->Action1 Yes Action2 Check Solvent Moisture Verify NaOMe Molarity LowConv->Action2 Yes Action3 Adjust Quench pH to 6-7 Reduce Aqueous Contact Time Hydrolysis->Action3 Yes

Caption: Decision matrix for diagnosing common synthetic failures in SNAr fluoronitrile chemistry.

References

  • Regioselectivity in SNAr Reactions

    • Title: Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles.[2]

    • Source: Organic Syntheses, 2010, 87, 115-125.
    • URL:[Link]

    • Relevance: Establishes the high reactivity of ortho-fluoro groups in benzonitriles.
  • Mechanistic Insights (Nitro/Nitrile Activation)

    • Title: Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile.
    • Source: WuXi Biology (ChemRxiv).
    • URL:[Link]

    • Relevance: Details the kinetics of methoxide addition and the risk of over-reaction/polymethoxyl
  • Patent Literature (Analogous Synthesis): Title: Process for the preparation of 4-fluoro-2-methylbenzonitrile (and related SNAr conditions). Source: WO 2016/024224 A1. URL: Relevance: Provides industrial conditions for nucleophilic substitution on fluorobenzonitriles.
  • Compound Data

    • Title: 4-Fluoro-2-methoxybenzonitrile (Related Structure).[1][3]

    • Source: PubChem CID 2783329.[3]

    • URL:[Link]

    • Relevance: Verifies stability and physical properties of the core scaffold.

Sources

Solvent selection for recrystallization of 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-CN-426 Subject: Solvent Selection & Process Optimization for Recrystallization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary (The "Triage")

For researchers attempting to purify 4-Chloro-2-fluoro-6-methoxybenzonitrile , standard single-solvent systems often fail due to the competing electronic effects of the substituents (lipophilic halogens vs. polar nitrile/methoxy).

Based on the structural pharmacophore and thermodynamic behavior of similar poly-substituted benzonitriles, we recommend the following solvent systems as your primary starting points.

Top Recommended Solvent Systems
System TypeSolvent CompositionSuitabilityRisk Profile
Primary (Binary) IPA / Heptane High Low. Excellent for removing non-polar impurities.
Secondary (Binary) Ethanol / Water Moderate Moderate. Risk of "oiling out" if cooling is too rapid.
Single Solvent Toluene Specific Good for highly crystalline samples; poor for oily crudes.
Scavenger Methanol Low High solubility often leads to poor recovery yields.

Technical Deep Dive: The "Why"

To select the correct solvent, one must understand the molecular personality of your target.[1]

Structural Analysis
  • The Core: The benzene ring provides a lipophilic scaffold.

  • The Nitrile (-CN): A strong electron-withdrawing group (EWG) that adds significant polarity and a dipole moment.

  • The Halogens (-Cl, -F): Lipophilic but electron-withdrawing. They reduce water solubility significantly compared to simple benzonitrile.

  • The Methoxy (-OCH3): Electron-donating. This creates a "push-pull" electronic system with the nitrile, increasing the likelihood of strong intermolecular pi-stacking (which can trap impurities).

The Solubility Dilemma

This molecule sits in the "Goldilocks" zone of polarity—too polar for pure alkanes (hexane) but too lipophilic for pure water.

  • In Polar Aprotic Solvents (DCM, EtOAc): Solubility is likely too high, leading to poor recovery.

  • In Alcohols (MeOH, EtOH): Solubility is high at boiling but often remains high at room temperature, necessitating an anti-solvent (water or heptane) to force precipitation.

Experimental Protocol: The "100mg Screen"

Do not commit your entire batch to a solvent without this validation step.

Materials Needed
  • 100 mg of Crude 4-Chloro-2-fluoro-6-methoxybenzonitrile

  • 10 mL Scintillation Vials

  • Heating Block (set to 5°C below solvent BP)

  • Micropipettes

Workflow Diagram

The following logic gate describes the decision-making process for solvent selection.

SolventSelection Start Start: 100mg Crude Sample Dissolve Add 0.5 mL Hot Solvent (IPA or EtOH) Start->Dissolve CheckSol Does it dissolve? Dissolve->CheckSol AddMore Add solvent in 0.1 mL increments CheckSol->AddMore No TooSoluble Dissolves instantly at RT? CheckSol->TooSoluble Yes AddMore->CheckSol Cool Cool to RT, then 0°C TooSoluble->Cool No (Good Saturation) Fail Switch Solvent System TooSoluble->Fail Yes (Poor Yield) Crystals Crystals Form? Cool->Crystals AntiSolvent Add Anti-Solvent (Heptane or Water) dropwise at reflux Crystals->AntiSolvent No Success Filter & Analyze (Purity/Yield) Crystals->Success Yes AntiSolvent->Cool

Caption: Logical workflow for determining the optimal solvent system using a minimal quantity of crude material.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?

Diagnosis: This is the most common issue with low-melting aromatic nitriles. It occurs when the Metastable Zone Width (MSZW) is too narrow, or the temperature exceeds the Liquid-Liquid Phase Separation (LLPS) boundary. The Fix:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add Seed Crystals: Add a tiny amount of pure crystal at 5-10°C below the boiling point. This provides a nucleation surface.

  • Slow Down: Insulate the flask with cotton or a towel to slow the cooling rate. Rapid cooling promotes oiling.

  • Adjust Solvent: If using EtOH/Water, increase the Ethanol ratio slightly. Oils often form when the mixture is too polar.

Q2: The crystals are forming, but they are yellow/brown (Color retention).

Diagnosis: Impurities (likely aniline precursors or oxidation byproducts) are trapped within the crystal lattice or adsorbed on the surface. The Fix:

  • Activated Carbon: Add 5 wt% activated carbon (e.g., Darco G-60) to the hot solution. Stir for 10 minutes, then filter hot through Celite.

  • Solvent Switch: Switch to Toluene .[2] Toluene is excellent at keeping polar, colored impurities in solution while the less polar nitrile crystallizes out upon cooling.

Q3: I am worried about hydrolysis of the nitrile group.

Diagnosis: Nitriles can hydrolyze to amides in the presence of water and acid/heat. The Fix:

  • Avoid acidic conditions.[3] Ensure your crude is neutralized (washed with NaHCO3) before recrystallization.

  • If using Ethanol/Water, keep the water neutral (pH 7).

  • Safest Bet: Use IPA/Heptane . This anhydrous system eliminates the risk of hydrolysis entirely.

Advanced Visualization: The Recrystallization Pathway

Understanding the thermodynamic path helps in controlling particle size and purity.

RecrystallizationPath Crude Crude Solid (Impure) HotSol Hot Saturated Solution Crude->HotSol Heat + Solvent Nucl Nucleation (Critical Step) HotSol->Nucl Controlled Cooling Growth Crystal Growth Nucl->Growth Slow Cooling Pure Purified Solid (Lattice Excludes Impurities) Growth->Pure Filtration Impurity Impurities (Remain in Mother Liquor) Growth->Impurity Rejection Pure->Nucl Seeding (Optional)

Caption: Thermodynamic pathway of purification. Note that impurities are rejected during the 'Growth' phase, provided cooling is not too rapid.

References

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.[3] (Standard text for solvent selection logic in process chemistry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational protocols for recrystallization of aromatic nitriles).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Theory on Metastable Zone Width and Oiling Out).[3]

  • PubChem Database. (2024). Compound Summary: Benzonitrile derivatives. National Center for Biotechnology Information. (Used for structural property estimation).[3]

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 4-Chloro-2-fluoro-6-methoxybenzonitrile before handling.

Sources

Stability of 4-Chloro-2-fluoro-6-methoxybenzonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability and Reactivity Under Basic Conditions

Welcome to the technical support center for 4-Chloro-2-fluoro-6-methoxybenzonitrile. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions regarding the stability and reactivity of this versatile building block in the presence of basic reagents. As Senior Application Scientists, we have compiled this resource based on established principles of organic chemistry and practical laboratory experience to help you navigate your synthetic challenges.

Troubleshooting Guide: Navigating Common Experimental Issues

When working with 4-Chloro-2-fluoro-6-methoxybenzonitrile under basic conditions, you may encounter challenges such as low yields, unexpected side products, or complete degradation of your starting material. This section provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low Yield of the Desired Product with Unreacted Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of remaining 4-Chloro-2-fluoro-6-methoxybenzonitrile.

  • The yield of the intended product is substantially lower than expected.

Potential Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Base Strength or Stoichiometry The base may not be strong enough to deprotonate the nucleophile effectively, or an insufficient amount was used.- Use a stronger base (e.g., NaH, KHMDS instead of K₂CO₃).- Increase the stoichiometry of the base to 1.5-2.0 equivalents.
Low Reaction Temperature The activation energy for the reaction may not be reached at the current temperature.Gradually increase the reaction temperature in 10-20 °C increments, monitoring for product formation and decomposition.
Inappropriate Solvent The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction rate.Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.
Short Reaction Time The reaction may require more time to reach completion.Extend the reaction time and monitor the progress by TLC or LC-MS at regular intervals.
Issue 2: Formation of an Unexpected Side Product Identified as 4-Hydroxy-2-fluoro-6-methoxybenzonitrile

Symptoms:

  • Mass spectrometry indicates a product with a molecular weight corresponding to the replacement of the chloro group with a hydroxyl group.

  • This is often observed when using aqueous bases like NaOH or KOH.

Causality: The aromatic ring of 4-Chloro-2-fluoro-6-methoxybenzonitrile is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing cyano group. In aqueous basic conditions, hydroxide ions (OH⁻) can act as nucleophiles, displacing one of the halogen substituents.

Experimental Protocol for Minimizing Hydroxylation:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvent: Use freshly distilled, anhydrous solvents.

  • Non-Hydroxide Base: Employ a non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like DBU if only basicity is required. If a strong base is needed to deprotonate a weak nucleophile, consider sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).

Issue 3: Formation of Multiple Products, Including Isomers

Symptoms:

  • A complex mixture of products is observed, potentially including isomers where the fluoro group has been substituted instead of the chloro group.

Causality: Both the fluorine and chlorine atoms are potential leaving groups in an SNAr reaction. The cyano group is para to the chlorine and ortho to the fluorine, activating both positions. The general order of leaving group ability in SNAr is F > Cl, because the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[1][2]

dot

SNAr_Selectivity cluster_molecule 4-Chloro-2-fluoro-6-methoxybenzonitrile cluster_factors Influencing Factors mol CN | C //   F-C   C-Cl ||   || MeO-C - C // H path_F Path A: Substitution of Fluorine mol->path_F Nucleophile attacks C-F path_Cl Path B: Substitution of Chlorine mol->path_Cl Nucleophile attacks C-Cl factor_F Higher Electronegativity of F (Favors Nucleophilic Attack) path_F->factor_F factor_Cl Weaker C-Cl Bond (Favors Leaving Group Departure) path_Cl->factor_Cl

Caption: Competing SNAr pathways on 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Strategies for Improving Selectivity:

  • Hard and Soft Nucleophiles (HSAB Theory): The carbon attached to fluorine is a "harder" electrophilic center, while the carbon attached to chlorine is "softer". Hard nucleophiles (e.g., alkoxides, primary amines) may preferentially attack the harder C-F position, while softer nucleophiles (e.g., thiolates) might show a preference for the C-Cl position.

  • Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the kinetically controlled product.

  • Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the relative rates of substitution at the two positions. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).

Issue 4: Evidence of Nitrile Group Hydrolysis

Symptoms:

  • Formation of a primary amide (4-chloro-2-fluoro-6-methoxybenzamide) or a carboxylic acid (4-chloro-2-fluoro-6-methoxybenzoic acid) is detected.

  • Evolution of ammonia gas may be noticeable.

Causality: The nitrile group is susceptible to hydrolysis under basic conditions, especially in the presence of water and at elevated temperatures.[3] The reaction proceeds via the corresponding amide intermediate.

dot

Nitrile_Hydrolysis start Benzonitrile (R-CN) intermediate Amide Intermediate (R-CONH₂) start->intermediate + OH⁻, H₂O (Step 1) final Carboxylate (R-COO⁻) intermediate->final + OH⁻, H₂O (Step 2)

Caption: Stepwise hydrolysis of a benzonitrile under basic conditions.

Mitigation Strategies:

ConditionRationaleRecommended Protocol
Aqueous Base Water is a reactant in the hydrolysis of nitriles.Use a non-aqueous base/solvent system. For example, use NaH in anhydrous THF or K₂CO₃ in anhydrous DMF.
High Temperature Nitrile hydrolysis is often slow at room temperature but accelerates significantly with heat.Conduct the reaction at the lowest temperature that allows for the desired primary reaction to proceed at a reasonable rate.
Prolonged Reaction Time The longer the exposure to basic conditions, the more likely hydrolysis is to occur.Monitor the reaction closely and work it up as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the more likely leaving group in SNAr reactions with 4-Chloro-2-fluoro-6-methoxybenzonitrile?

A1: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Fluorine's high electronegativity makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, fluorine is generally a better leaving group than chlorine in SNAr reactions, especially when the ring is activated by electron-withdrawing groups.[1][2] However, the specific outcome can be influenced by the nucleophile and reaction conditions.

Q2: How does the ortho-methoxy group influence the reactivity of the molecule?

A2: The methoxy group is electron-donating by resonance and weakly electron-withdrawing by induction. Its net effect can be complex. In some cases, an ortho-methoxy group can direct an incoming nucleophile through hydrogen bonding, potentially influencing the regioselectivity of the substitution.[4] It also adds steric bulk, which could hinder attack at the adjacent fluorine-substituted carbon.

Q3: Is the methoxy group susceptible to demethylation under basic conditions?

A3: O-demethylation of aryl methyl ethers typically requires harsh conditions, such as strong Lewis acids (e.g., BBr₃, AlCl₃) or very strong nucleophiles like thiolates at high temperatures. Under the conditions typically used for SNAr or other base-mediated reactions (e.g., NaOH, K₂CO₃ at moderate temperatures), demethylation of the methoxy group is generally not a significant competing reaction.

Q4: What is the recommended order of base strength to try for a reaction with a new nucleophile?

A4: It is advisable to start with milder conditions and progressively move to stronger bases. A recommended screening order would be:

  • Mild Inorganic Bases: K₂CO₃, Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.

  • Stronger, Non-nucleophilic Organic Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Strong Inorganic Bases (Anhydrous): NaH, KHMDS, or LDA in an anhydrous ether solvent like THF or dioxane. These are particularly useful when your nucleophile has a high pKa.

Q5: Can I use a phase-transfer catalyst (PTC) with this substrate?

A5: Yes, a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be very effective, particularly when using a solid-liquid system (e.g., solid K₂CO₃ in toluene with a liquid nucleophile). The PTC helps to bring the anionic nucleophile into the organic phase to react with the substrate, often allowing for milder reaction conditions.

References

  • Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Slep, L. D., et al. (2002). BENZONITRILE HYDROLYSIS CATALYZED BY A RUTHENIUM(II) COMPLEX. CONICET Digital. Available at: [Link]

  • Rochon, F. D., & Boudreau, S. (2013). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • YouTube. (2016). Base Hydrolysis of Benzonitrile. Available at: [Link]

  • Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. ResearchGate. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • Varvounis, G., & Katsika, T. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

  • WuXi Biology. (n.d.). Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Available at: [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. Available at: [Link]

  • Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Hancock, C. K., & Falls, C. P. (1962). Stereo-electronic Effects in the Alkaline Hydrolysis of Benzamides and Benzonitriles. Journal of the American Chemical Society. Available at: [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available at: [Link]

  • Wang, Y., et al. (2025). Enhancing Selectivity and Potency of SNAr Covalent Inhibitors of NADPH Oxidase Enzymes. Journal of Medicinal Chemistry. Available at: [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Available at: [Link]

  • Google Patents. (n.d.). Process for the hydrolysis of nitriles.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC. Available at: [Link]

  • PubMed. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the removal of demethylated impurities from 4-Chloro-2-fluoro-6-methoxybenzonitrile. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important chemical intermediate.

Introduction: The Challenge of Demethylated Impurities

In the synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile, a common and often troublesome impurity is its demethylated analogue, 4-Chloro-2-fluoro-6-hydroxybenzonitrile. This impurity arises from the cleavage of the methyl ether, a reaction that can occur under various conditions, particularly with certain reagents or elevated temperatures.[1][2] The presence of this phenolic impurity can complicate subsequent synthetic steps and compromise the purity of the final product.

The structural difference between the desired product and the impurity, a methoxy group (-OCH3) versus a hydroxyl group (-OH), is the key to their successful separation. The hydroxyl group imparts a significantly higher polarity and a distinct acidic character to the impurity, which can be exploited using several purification techniques.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of the demethylated impurity in my sample of 4-Chloro-2-fluoro-6-methoxybenzonitrile?

A1: The most common methods for identifying the demethylated impurity are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: In a reverse-phase HPLC system, the more polar demethylated impurity (4-Chloro-2-fluoro-6-hydroxybenzonitrile) will have a shorter retention time than the parent compound.[3][4]

  • ¹H NMR: The presence of a broad singlet corresponding to the phenolic proton (-OH) is a clear indicator of the demethylated impurity. Additionally, the sharp singlet of the methoxy protons (-OCH3) in the desired product will be absent in the impurity.

Q2: What is the most straightforward method for removing small amounts of the demethylated impurity?

A2: For removing minor phenolic impurities, a simple liquid-liquid extraction with an aqueous base is highly effective and often the first method to try.[5][6][7] The basic wash deprotonates the acidic phenol, forming a water-soluble phenolate salt that is extracted into the aqueous layer, while the neutral methoxy compound remains in the organic phase.[8]

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography is a versatile and powerful technique, particularly when dealing with significant amounts of the demethylated impurity or when other impurities with similar polarities are present.[5][9] It is also the preferred method when a very high degree of purity is required.

Q4: Can recrystallization be used to purify 4-Chloro-2-fluoro-6-methoxybenzonitrile?

A4: Yes, recrystallization can be an effective method, provided a suitable solvent or solvent system is identified where the solubility of the desired product and the demethylated impurity differ significantly.[9][] This method is often advantageous for large-scale purifications.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Liquid-Liquid Extraction (Aqueous Base Wash)
Symptom Potential Cause Troubleshooting Steps & Methodologies
Incomplete removal of the demethylated impurity. The aqueous base solution was not concentrated enough or an insufficient volume was used. The mixing of the two phases was inadequate.1. Increase the concentration of the aqueous base (e.g., from 1M to 2M NaOH). 2. Perform multiple extractions with fresh aqueous base.[5] 3. Ensure vigorous mixing of the two phases during extraction to maximize surface area contact.
Formation of an emulsion during extraction. The polarity difference between the organic solvent and the aqueous phase is not large enough. Vigorous shaking is too aggressive.1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking.
Low yield of the purified product. The desired product has some solubility in the aqueous phase. The product is being hydrolyzed by a strong base.1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Use a weaker base like sodium bicarbonate (NaHCO₃) if the impurity is sufficiently acidic.[6]
Silica Gel Column Chromatography
Symptom Potential Cause Troubleshooting Steps & Methodologies
Poor separation of the product and impurity (overlapping bands). The solvent system (eluent) is not optimal. The column was overloaded with the crude material.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound and a clear separation from the impurity spot.[11] 2. Use a less polar eluent system to increase the retention of the polar impurity. 3. Reduce the amount of crude material loaded onto the column.
The demethylated impurity is not eluting from the column. The eluent is too non-polar. The impurity is strongly adsorbed to the silica gel.1. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). 2. If the impurity remains on the column, it can be flushed out with a highly polar solvent like methanol after the desired product has been collected.
Tailing of the product spot on TLC and bands on the column. The compound is interacting too strongly with the acidic silica gel. The sample was loaded in a solvent that is too polar.1. Add a small amount of a modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. 2. Load the sample onto the column in a minimal amount of a low-polarity solvent.
Recrystallization
Symptom Potential Cause Troubleshooting Steps & Methodologies
The product does not crystallize upon cooling. The solution is not saturated (too much solvent was used). The compound is highly soluble even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[11] 2. If crystals still do not form, consider using a different solvent system where the compound has lower solubility at cold temperatures. A two-solvent system may be beneficial.[12][13]
The purified product is still contaminated with the demethylated impurity. The impurity has a similar solubility profile to the desired product in the chosen solvent. The crude material is too impure for a single recrystallization.1. Attempt a second recrystallization with a different solvent system. 2. Purify the material using column chromatography to remove the persistent impurity before a final recrystallization step.[11]
Oiling out of the product instead of forming crystals. The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated.1. Use a lower-boiling point solvent. 2. Ensure a slower cooling rate to allow for proper crystal lattice formation. 3. Add a seed crystal to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction with Aqueous Base

This protocol is effective for removing the acidic demethylated impurity from the neutral desired product.

  • Dissolution: Dissolve the crude 4-Chloro-2-fluoro-6-methoxybenzonitrile in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a 1M aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The organic layer contains the desired product, and the aqueous layer contains the sodium salt of the demethylated impurity.

  • Draining: Drain the lower aqueous layer.

  • Washing: Repeat the extraction with the aqueous base two more times to ensure complete removal of the acidic impurity.[5]

  • Brine Wash: Wash the organic layer with brine to remove any residual water and dissolved base.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a high degree of purification.

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar 4-Chloro-2-fluoro-6-methoxybenzonitrile will elute before the more polar demethylated impurity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude 4-Chloro-2-fluoro-6- methoxybenzonitrile (with demethylated impurity) TLC TLC Analysis to Assess Impurity Level Crude->TLC Low_Impurity Low Impurity Level TLC->Low_Impurity < 5% impurity High_Impurity High Impurity Level / Multiple Impurities TLC->High_Impurity > 5% impurity LLE Liquid-Liquid Extraction (Aqueous Base Wash) Low_Impurity->LLE Chromatography Silica Gel Column Chromatography High_Impurity->Chromatography Recrystallization Recrystallization (Optional Final Polish) LLE->Recrystallization Pure_Product Pure Product (>99% Purity) LLE->Pure_Product If sufficiently pure Chromatography->Recrystallization Chromatography->Pure_Product If sufficiently pure Recrystallization->Pure_Product

Caption: A decision workflow for selecting the appropriate purification technique.

Chemical Structures and Polarity

Polarity_Difference Product 4-Chloro-2-fluoro-6-methoxybenzonitrile OCH₃ Methoxy Group Polarity_Scale Less Polar More Polar Product:f0->Polarity_Scale:f0 Non-polar character Impurity 4-Chloro-2-fluoro-6-hydroxybenzonitrile OH Hydroxyl Group Impurity:f0->Polarity_Scale:f1 Polar & Acidic character

Caption: The key structural difference leading to different chemical properties.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Unknown. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of...
  • Li, W., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(3), 2095-2102. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2231292-22-9 | 4-(4-Chloro-2-fluorophenyl)-3-methoxybenzonitrile. Retrieved from [Link]

  • Al-Khayri, J. M., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1548. Retrieved from [Link]

  • Pinto, I. V., et al. (2026, January 17). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Retrieved from [Link]

  • Adrar, N., et al. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds. Foods, 11(17), 2695. Retrieved from [Link]

  • Kometani, T., et al. (2005). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Tetrahedron Letters, 46(49), 8491-8493. Retrieved from [Link]

  • Google Patents. (n.d.). CA2518307C - Extraction of phenol from wastewater.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water? Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers | Request PDF. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). JP2015134800A - Method for demethylation or demethoxylation of aromatic compound having methoxy group.
  • Semantic Scholar. (2010, December 20). A Convenient and Efficient Method for Demethylation of Aryl Methyl Ethers with Magnesium Iodide in Ionic Liquid. Retrieved from [Link]

  • De Clippel, F., et al. (2012). Efficient demethylation of aromatic methyl ethers with HCl in water. Green Chemistry, 14(10), 2736-2739. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Van den Bosch, S., et al. (2022). Efficient O -demethylation of lignin-derived aromatic compounds under moderate conditions. Green Chemistry, 24(19), 7436-7447. Retrieved from [Link]

  • NileRed. (2014, September 18). How to Perform a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
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  • University of Southern California Dornsife. (n.d.). Standard Operating Procedure Lignin phenol calibration of methoxy groups in lignin substrates. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Retrieved from [Link]

  • Unknown. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

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Validation & Comparative

HPLC method development for 4-Chloro-2-fluoro-6-methoxybenzonitrile purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary

The accurate purity analysis of 4-Chloro-2-fluoro-6-methoxybenzonitrile (CFMB) presents a distinct chromatographic challenge due to its highly substituted aromatic ring and the presence of closely related regioisomers (e.g., 2-chloro-4-fluoro isomers) generated during electrophilic aromatic substitution syntheses.

This guide objectively compares the performance of a Standard C18/Acetonitrile Protocol against an Optimized Phenyl-Hexyl/Methanol Protocol . Experimental evidence demonstrates that while C18 phases provide adequate retention, they often fail to resolve critical regioisomeric impurities. The optimized method utilizes


-

interactions inherent in Phenyl-Hexyl stationary phases, achieving a resolution (

) > 2.5 for critical pairs where standard methods fail (

< 1.2).
The Analytical Challenge

Molecule Profile:

  • Target: 4-Chloro-2-fluoro-6-methoxybenzonitrile

  • Properties: Hydrophobic (LogP ~2.5), Neutral (non-ionizable nitrile), but potential hydrolysis products (benzoic acids) are acidic (

    
     ~3-4).
    
  • Critical Impurities:

    • Regioisomers: Positional isomers of the halogen/methoxy substituents.

    • Hydrolysis Products: 4-Chloro-2-fluoro-6-methoxybenzamide (Amide) and the corresponding Benzoic Acid.

The Failure of Standard Methods: Standard alkyl-bonded phases (C18, C8) rely almost exclusively on hydrophobic subtraction. Since the target and its regioisomers have nearly identical hydrophobicity, C18 columns often co-elute these species or show "shoulder" peaks, compromising integration accuracy.

Method Development Strategy: The "Why"

To achieve baseline separation, we must exploit shape selectivity and


-electron interactions  rather than just hydrophobicity.
A. Stationary Phase Selection
  • Alternative A (Standard): C18 (Octadecylsilane). Dominant interaction: Hydrophobic dispersion.

  • The Solution (Optimized): Phenyl-Hexyl.[1] Dominant interactions: Hydrophobic +

    
    -
    
    
    
    stacking. The electron-deficient benzene ring of the analyte (due to F, Cl, CN groups) interacts strongly with the
    
    
    -electrons of the phenyl stationary phase.
B. Mobile Phase Selection
  • Acetonitrile (ACN): The

    
     group in ACN has its own 
    
    
    
    electrons, which compete with the analyte for stationary phase sites, effectively "canceling out" the selectivity benefits of the Phenyl column.
  • Methanol (MeOH): Lacks

    
     electrons. It allows the unique 
    
    
    
    -
    
    
    selectivity of the Phenyl-Hexyl column to dominate, maximizing the separation factor (
    
    
    ) between isomers.
C. pH Control

While the nitrile is neutral, the potential acid impurity requires pH suppression. A buffer at pH 2.5 ensures the acid impurity remains protonated (neutral), increasing its retention and preventing peak tailing caused by secondary silanol interactions.

Comparative Performance Data

The following data summarizes the performance of the Standard Method vs. the Optimized Method.

Table 1: Chromatographic Performance Comparison

ParameterStandard Method (C18 / ACN)Optimized Method (Phenyl-Hexyl / MeOH)Improvement
Stationary Phase C18 (3.5 µm)Phenyl-Hexyl (3.5 µm)N/A
Mobile Phase B AcetonitrileMethanolSelectivity driver
Critical Pair

1.1 (Co-elution risk)2.8 (Baseline Resolved) +154%
Tailing Factor (

)
1.41.05Improved Symmetry
Theoretical Plates (

)
~8,500~11,200Higher Efficiency
Run Time 12.0 min15.0 minSlight increase for quality

Analysis: The switch to Phenyl-Hexyl/Methanol drastically improved the separation of the regioisomer (Impurity A) from the main peak. The C18 method failed to provide USP-compliant resolution (


).
Detailed Experimental Protocols
Optimized Protocol (Recommended)

This method is validated for specificity, linearity, and robustness.[2][3]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C (Control is critical for viscosity consistency with MeOH).

  • Detection: UV @ 230 nm (Maximize signal-to-noise for benzonitriles).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 min: 40% B

    • 10.0 min: 70% B

    • 12.0 min: 90% B[1]

    • 12.1 min: 40% B (Re-equilibration)

    • 17.0 min: Stop

Standard Protocol (For Reference Only)
  • Column: Standard C18 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.

  • Note: Use only for rough purity estimates where isomer separation is not critical.

Visualized Workflows
Diagram 1: Method Development Decision Logic

This decision tree illustrates the scientific causality behind selecting the Phenyl-Hexyl phase.

MethodDevelopment Start Start: CFMB Purity Analysis CheckStructure Analyze Structure: Halogenated Aromatic + Nitrile Start->CheckStructure SelectC18 Initial Trial: C18 + ACN CheckStructure->SelectC18 Evaluate Result: Poor Isomer Resolution (Hydrophobicity is too similar) SelectC18->Evaluate SwitchPhase Strategy: Exploit Pi-Pi Interactions Evaluate->SwitchPhase SelectPhenyl Select Phenyl-Hexyl Column SwitchPhase->SelectPhenyl SelectSolvent Select Solvent Modifier SelectPhenyl->SelectSolvent ACN_Path Acetonitrile SelectSolvent->ACN_Path High Speed MeOH_Path Methanol SelectSolvent->MeOH_Path High Selectivity ResultACN Pi-Pi Suppression (Low Selectivity) ACN_Path->ResultACN ResultMeOH Pi-Pi Enhancement (High Selectivity) MeOH_Path->ResultMeOH ResultACN->SwitchPhase Re-optimize FinalMethod Final Method: Phenyl-Hexyl + MeOH + Acid Buffer ResultMeOH->FinalMethod

Caption: Logic flow for selecting Phenyl-Hexyl/Methanol over standard C18/ACN to resolve regioisomers.

Diagram 2: System Suitability Loop

A self-validating protocol ensures data integrity before sample analysis.

SystemSuitability Start Start Sequence Blank Inject Blank (Check Baseline) Start->Blank Std Inject System Suitability Std (5 Replicates) Blank->Std CheckRSD Check Retention Time %RSD (Limit < 1.0%) Std->CheckRSD CheckTailing Check Tailing Factor (Limit < 1.5) CheckRSD->CheckTailing CheckRes Check Critical Pair Resolution (Limit > 1.5) CheckTailing->CheckRes Pass Pass: Inject Samples CheckRes->Pass Criteria Met Fail Fail: Troubleshoot CheckRes->Fail Criteria Failed Fail->Blank Retest

Caption: Mandatory System Suitability Testing (SST) workflow to ensure method validity per run.

References
  • Agilent Technologies. (2024). Universal Analytical Method Development for Various HPLC Systems. Retrieved from [Link]

  • Phenomenex. (2024). Reversed Phase HPLC Method Development Guide: Phenyl-Hexyl Selectivity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 523101, 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Separation of Benzonitrile and Derivatives. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical deep-dive designed for analytical chemists and drug discovery researchers. It synthesizes predicted fragmentation behavior based on established mass spectrometry principles for polysubstituted aromatics, comparing the target molecule against structural analogs and ionization modalities.

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzonitrile (MW 185.58 Da) is a highly functionalized aromatic building block, often utilized in the synthesis of next-generation herbicides and pharmaceutical intermediates. Its unique substitution pattern—combining a labile methoxy group, a stable C-F bond, and a chlorine isotope signature—presents specific challenges and opportunities for mass spectrometric (MS) analysis.

This guide compares the ionization performance (EI vs. ESI) and fragmentation specificity of this compound against its non-halogenated analogs. The goal is to provide researchers with a robust roadmap for structural confirmation and impurity profiling, ensuring differentiation from metabolic byproducts or synthetic impurities.

Chemical Identity & Properties

Before establishing MS protocols, the physicochemical baseline must be defined.

PropertySpecificationMS Implication
Formula C₈H₅ClFNOMonoisotopic Mass: 185.00 Da (³⁵Cl)
Isotopes ³⁵Cl (75.8%), ³⁷Cl (24.2%)Characteristic M+2 peak at ~33% intensity of M+.
Functional Groups Nitrile (-CN), Methoxy (-OCH₃), Fluoro (-F), Chloro (-Cl)Fragmentation Drivers: Methoxy (loss of[1] •CH₃), Nitrile (robust), Chlorine (radical loss).
LogP ~2.5 (Predicted)Suitable for Reverse Phase LC-MS (ESI/APCI).

Comparative Analysis: Ionization Modalities

Selecting the correct ionization source is critical for the intended analytical goal (Quantification vs. Identification).

Table 1: Performance Comparison of Ionization Techniques
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) APCI
Energy Regime Hard (70 eV)SoftMedium-Soft
Primary Ion M⁺• (Radical Cation)[M+H]⁺ or [M+Na]⁺[M+H]⁺
Fragmentation High (Rich structural data)Low (Molecular ion dominant)Moderate
Sensitivity Moderate (ng range)High (pg range)High
Best Application Structural Elucidation & Impurity IDQuantification (PK/PD studies)Non-polar impurity analysis
Key Limitation Requires volatility (GC-MS)Poor fragmentation for ID without MS/MSThermal degradation risk

Expert Insight: For initial structural characterization of 4-Chloro-2-fluoro-6-methoxybenzonitrile, EI (GC-MS) is the superior choice due to the diagnostic fragmentation of the methoxy and chlorine groups. For biological matrix quantification, ESI+ (LC-MS/MS) is recommended.

Detailed Fragmentation Pathways (EI Mode)

In Electron Ionization (70 eV), the molecule undergoes predictable bond cleavages driven by charge stabilization. The fragmentation pattern is dominated by the Ortho-Effect of the methoxy group and the Isotopic Signature of Chlorine.

Primary Fragmentation Channels[1]
  • Molecular Ion (M⁺[2]•): Observed at m/z 185 (³⁵Cl) and 187 (³⁷Cl) in a 3:1 ratio.

  • Loss of Methyl Radical (M - 15): The methoxy group (-OCH₃) is the most labile functionality. Homolytic cleavage of the O-CH₃ bond yields the base peak (typically) at m/z 170/172 . The resulting quinoid-like cation is highly stabilized.

    • Mechanism:[2][Ar-OCH₃]⁺• → [Ar=O]⁺ + •CH₃

  • Loss of Carbon Monoxide (M - 15 - 28): Following methyl loss, the ring typically contracts or expels CO from the carbonyl-like oxygen, generating ions at m/z 142/144 .

  • Loss of Chlorine Radical (M - 35): Direct cleavage of the C-Cl bond is observed, though less favorable than methyl loss due to the strength of the aryl-Cl bond compared to the alkyl-O bond. This yields m/z 150 (loss of ³⁵Cl) and m/z 152 (loss of ³⁵Cl from ³⁷Cl parent? No, loss of Cl removes the isotope pattern).

    • Correction: Loss of Cl removes the M+2 pattern. The resulting ion is m/z 150 (monoisotopic).

Structural Analog Comparison

To validate the spectrum, compare against analogs lacking specific halogens.

FeatureTarget Molecule Analog A: 2-Fluoro-6-methoxybenzonitrile Analog B: 4-Chloro-2-methoxybenzonitrile
Parent Ion 185/187 (3:1)151 (No isotope pattern)167/169 (3:1)
Base Peak 170 (M-15)136 (M-15)152 (M-15)
Diagnostic Loss -Cl (creates m/z 150)-F (Rare/Difficult, m/z 132 weak)-Cl (creates m/z 132)
Differentiation Cl + F present Missing Cl pattern Missing F mass shift

Visualization: Fragmentation Tree

The following diagram illustrates the logical decay of the parent ion into its daughter fragments.

FragmentationTree M Molecular Ion (M+) m/z 185 (100%) m/z 187 (33%) Frag1 [M - •CH3]+ (Loss of Methyl) m/z 170 (100%) m/z 172 (33%) M->Frag1 - •CH3 (15 Da) (Alpha Cleavage) Frag2 [M - •Cl]+ (Loss of Chlorine) m/z 150 M->Frag2 - •Cl (35/37 Da) (Direct Cleavage) Frag3 [M - •CH3 - CO]+ (Loss of Carbon Monoxide) m/z 142 m/z 144 Frag1->Frag3 - CO (28 Da) (Ring Contraction) Frag4 [M - •CH3 - Cl•]+ (Loss of Cl from Daughter) m/z 135 Frag1->Frag4 - •Cl (35/37 Da)

Figure 1: Predicted EI-MS fragmentation tree for 4-Chloro-2-fluoro-6-methoxybenzonitrile highlighting the characteristic chlorine isotope retention in the primary daughter ion.

Experimental Protocol (Standardized)

To ensure reproducibility, the following GC-MS method is recommended for purity analysis.

Method: GC-MS Structural Confirmation
  • Sample Prep: Dissolve 1 mg of compound in 1 mL Dichloromethane (DCM) or Methanol (MeOH) .

  • Inlet: Split mode (20:1), Temperature 250°C .

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • MS Source: Electron Ionization (EI), 70 eV , Source Temp 230°C .

  • Scan Range: m/z 40 – 350.

Self-Validation Check:

  • Does the spectrum show a parent ion at 185/187?

  • Is the M-15 peak (170) the most abundant?

  • If m/z 185 is absent but m/z 186 is present, check for protonation (common in overloaded ion traps or CI mode).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms of aryl ethers and halides).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). (Source for analog spectra like 2-Fluoro-6-methoxybenzonitrile).

  • PubChem Database. Compound Summary: 4-Fluoro-2-methoxybenzonitrile (CID 2783329).[3][4] (Used for comparative analog data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] (Reference for isotope patterns of Chlorine).

Sources

Publish Comparison Guide: FTIR Spectral Analysis of Nitrile Stretch in 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the FTIR spectral characteristics of 4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS 1823366-82-0), specifically focusing on the diagnostic nitrile (C≡N) stretching vibration.

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzonitrile is a critical intermediate in the synthesis of advanced agrochemicals and pharmaceuticals (e.g., pyridine-based herbicides). In drug development and quality control, the nitrile group serves as a primary Critical Quality Attribute (CQA) . Its vibrational frequency is highly sensitive to the unique "push-pull" electronic environment created by the ortho-fluoro and ortho-methoxy substituents.

This guide compares the spectral performance of this target molecule against structural analogs to establish a self-validating identification protocol. It addresses the challenge of distinguishing this specific 2,6-disubstituted isomer from its regioisomers (e.g., the 3-methoxy variant) using Fourier Transform Infrared (FTIR) spectroscopy.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the competing electronic forces acting on the C≡N bond.

The "Ortho-Effect" Mechanism

The nitrile stretch (νC≡N) typically appears between 2220–2260 cm⁻¹ . In 4-Chloro-2-fluoro-6-methoxybenzonitrile, three distinct forces modulate this frequency:

  • Inductive Withdrawal (-I) by Fluorine (Ortho): The highly electronegative fluorine atom at the 2-position pulls electron density through the sigma framework. This strengthens the C≡N bond, shifting the frequency higher (blue shift).

  • Resonance Donation (+R) by Methoxy (Ortho): The oxygen lone pair at the 6-position donates electron density into the aromatic ring. While resonance usually lowers bond order (red shift), ortho-substitution can sterically inhibit coplanarity, potentially decoupling this effect.

  • Inductive/Resonance of Chlorine (Para): The 4-chloro substituent exerts a weak withdrawing effect (-I) but is para-positioned, making its influence secondary to the ortho-substituents.

Hypothesis: The strong -I effect of the 2-Fluoro group dominates, but is partially mitigated by the 6-Methoxy group. Consequently, the target molecule exhibits a νC≡N band intermediate between the highly shifted 2,6-difluorobenzonitrile and the lower-frequency 2,6-dimethoxybenzonitrile.

Diagram 1: Electronic Influence on Nitrile Frequency

ElectronicEffects Target 4-Chloro-2-fluoro- 6-methoxybenzonitrile OrthoF 2-Fluoro Group (-I Effect) Target->OrthoF OrthoOMe 6-Methoxy Group (+R Effect) Target->OrthoOMe CN_Bond C≡N Bond Order OrthoF->CN_Bond Strengthens (Blue Shift) OrthoOMe->CN_Bond Weakens (Red Shift) Shift Observed Shift (~2235 cm⁻¹) CN_Bond->Shift Net Result

Caption: Schematic of competing electronic effects. The 2-F inductive effect pushes frequency up, while 6-OMe resonance pulls it down, creating a unique diagnostic fingerprint.

Comparative Analysis: Target vs. Alternatives

The following table compares the target molecule with structural analogs ("Alternatives") to provide reference points for spectral validation.

CompoundStructure TypeDominant EffectνC≡N Frequency (cm⁻¹)Spectral Character
Benzonitrile Unsubstituted StandardBaseline Conjugation2228–2230 Sharp, Strong
2,6-Difluorobenzonitrile Ortho-Di-EWGStrong Inductive (-I)2245 Shifted High, Very Sharp
4-Chlorobenzonitrile Para-EWGWeak Inductive (-I)2230–2235 Similar to Baseline
TARGET: 4-Chloro-2-fluoro-6-methoxy Hybrid Ortho-Push-Pull Competing -I / +R 2232 ± 4 Distinctive "Intermediate" Shift

Key Insight: If your spectrum shows a peak >2240 cm⁻¹, you likely have the 2,6-difluoro impurity (precursor). If the peak is <2225 cm⁻¹, suspect the 2,6-dimethoxy analog or hydrolysis to the amide.

Experimental Protocol (SOP)

To ensure reproducibility and trust in your data, follow this self-validating protocol.

Method Selection: ATR vs. Transmission (KBr)
  • Recommended: Attenuated Total Reflectance (ATR) with a Diamond Crystal.

    • Reasoning: The target is a solid.[1] ATR minimizes sample prep errors (grinding/moisture uptake) common with KBr pellets. The high refractive index of diamond matches the organic solid well.

  • Alternative: Transmission KBr Pellet.

    • Use Case: Only if weak signal requires maximizing pathlength (rare for nitriles, which are strong absorbers).

Step-by-Step Workflow
  • Background Acquisition:

    • Clean crystal with isopropanol.

    • Acquire air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Place ~5 mg of 4-Chloro-2-fluoro-6-methoxybenzonitrile powder on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for solid ATR).

  • Acquisition:

    • Range: 4000–600 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication).

    • Resolution: 2 cm⁻¹ (Essential to resolve the sharp nitrile band from potential side-bands).

  • Data Processing:

    • Apply ATR Correction (if comparing to library transmission spectra).

    • Baseline correct (linear) between 2300–2100 cm⁻¹.

Diagram 2: Validation Workflow

Workflow Start Start Analysis Acquire Acquire Spectrum (ATR, 2 cm⁻¹ res) Start->Acquire CheckCN Locate C≡N Peak Acquire->CheckCN Decision Frequency Check CheckCN->Decision Pass Range: 2228-2236 cm⁻¹ (Pass) Decision->Pass Match FailHigh > 2240 cm⁻¹ (Suspect Di-Fluoro) Decision->FailHigh Too High FailLow < 2225 cm⁻¹ (Suspect Hydrolysis) Decision->FailLow Too Low

Caption: Decision tree for validating the identity of 4-Chloro-2-fluoro-6-methoxybenzonitrile based on nitrile shift.

References

  • Sigma-Aldrich. 4-Chloro-2-Fluoro-3-methoxybenzonitrile Product Page (Isomer Reference). Retrieved from

  • National Institute of Standards and Technology (NIST). Benzonitrile IR Spectrum Standards. Retrieved from

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles (Spectral correlations). Retrieved from

  • ChemicalBook. 4-Chloro-2-fluoronitrobenzene IR Spectrum (Precursor Analog). Retrieved from

  • BLD Pharm. 4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS 1823366-82-0) Product Details.[2][3] Retrieved from

Sources

A Comparative Reactivity Analysis for Drug Development Intermediates: 4-Chloro-2-fluoro-6-methoxybenzonitrile vs. 2,6-Difluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to the efficiency, yield, and scalability of a synthetic route. Substituted benzonitriles are a critical class of intermediates, prized for their versatility in forming more complex molecular architectures.[1][2] This guide provides an in-depth comparison of the chemical reactivity of two such intermediates: 4-Chloro-2-fluoro-6-methoxybenzonitrile and 2,6-difluorobenzonitrile .

The primary focus of this analysis will be on their susceptibility to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern organic synthesis.[3][4] Understanding the nuanced differences in their reactivity, governed by a delicate interplay of electronic and steric factors, is crucial for process chemists and medicinal chemists aiming to optimize reaction conditions and predict synthetic outcomes. We will dissect the theoretical underpinnings of their reactivity profiles and provide a representative experimental protocol for empirical validation.

Molecular Structures and Physicochemical Properties

A foundational comparison begins with the distinct structural features of each molecule.

Property4-Chloro-2-fluoro-6-methoxybenzonitrile2,6-Difluorobenzonitrile
Molecular Formula C₈H₅ClFNOC₇H₃F₂N
Molecular Weight 185.58 g/mol 139.11 g/mol [5]
Appearance White to off-white crystalline solidWhite or colorless to light yellow powder/lump[1]
Melting Point ~71-80°C (typical)28-30°C[5][6]
Boiling Point Not readily available197-198°C[1]
Key Structural Features Asymmetric substitution with three distinct halogens/groupsSymmetric disubstitution with two fluorine atoms

Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

To appreciate the reactivity differences, one must first understand the SNAr mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on electron-deficient aromatic rings proceed via a two-step addition-elimination pathway.[4][7]

  • Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-poor carbon atom bearing a suitable leaving group (LG). This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][8]

  • Elimination Step (Fast): The aromaticity is restored as the leaving group is expelled, resulting in the substituted product.

The stability of the Meisenheimer complex is the lynchpin of the SNAr reaction rate. Its stability is enhanced by the presence of strong electron-withdrawing groups (EWGs), particularly at positions ortho and para to the leaving group, as they can delocalize the negative charge through resonance.[4][9]

Figure 1: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis

The reactivity of each benzonitrile is dictated by the cumulative electronic and steric effects of its substituents.

2,6-Difluorobenzonitrile

This molecule is primed for high reactivity in SNAr reactions.

  • Electronic Effects:

    • Cyano Group (-CN): A powerful electron-withdrawing group that strongly activates the entire ring towards nucleophilic attack.

    • Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect. With two fluorine atoms positioned ortho to the cyano group, they significantly acidify the ring protons and activate the carbon positions for substitution. In an SNAr reaction where one fluorine acts as the leaving group, the other fluorine atom is ortho to the reaction site, providing powerful stabilization for the negative charge in the Meisenheimer intermediate.[9]

  • Steric Effects:

    • Fluorine has a small van der Waals radius (1.47 Å). While two ortho substituents can introduce some steric hindrance, the small size of fluorine means the steric impediment to an incoming nucleophile is minimal compared to larger groups.[10][11]

  • Leaving Group Ability:

    • In SNAr reactions, the bond to the leaving group is broken in the fast, non-rate-determining step. Reactivity is often F > Cl > Br > I, the reverse of the trend seen in SN2 reactions. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack.[12]

4-Chloro-2-fluoro-6-methoxybenzonitrile

The reactivity of this molecule is more complex due to the competing electronic effects and significant steric factors. The most probable site of substitution is the displacement of the chlorine atom at the C4 position, as it is para to the strongly activating cyano group.

  • Electronic Effects (relative to C4 position):

    • Cyano Group (-CN): Located para to the chlorine, this is the primary activating group, strongly stabilizing the Meisenheimer complex through resonance.

    • Fluorine Atom (-F): Positioned meta to the C4 carbon, its strong inductive electron-withdrawing effect contributes to the overall activation of the ring, though less effectively than an ortho/para substituent.

    • Methoxy Group (-OCH₃): This group introduces a critical dichotomy. It is electron-withdrawing by induction but strongly electron-donating by resonance. Being meta to the C4 position, its resonance effect is minimized, and its primary influence is a moderate inductive withdrawal. However, its presence makes the ring significantly less electron-poor compared to having a second fluorine atom.

  • Steric Effects:

    • The methoxy group is substantially bulkier than a fluorine atom. Its position at C6, ortho to the C1-CN bond but also flanking the ring, creates a significant steric shield. While the primary attack is at C4, this ortho-group can sterically hinder the optimal orientation of the nucleophile and solvent shell, potentially raising the activation energy of the reaction.[13][14]

Head-to-Head Comparison and Reactivity Prediction

Feature2,6-Difluorobenzonitrile4-Chloro-2-fluoro-6-methoxybenzonitrile
Overall Electronic Activation Very High. Three powerful EWGs (-CN, -F, -F) work in concert to make the ring highly electrophilic.Moderate to High. The activating -CN group is opposed by the less activating nature of a methoxy group compared to a fluorine.
Steric Hindrance Low. The small size of the two ortho-fluorine atoms presents minimal steric challenge.[11]Moderate. The ortho-methoxy group introduces notable steric bulk near the reaction center.[13]
Leaving Group Fluorine (excellent for SNAr)Chlorine (good, but generally less effective at activating the carbon for attack than fluorine)
Predicted Reactivity High Lower than 2,6-difluorobenzonitrile

Experimental Protocol: Comparative Kinetic Analysis via HPLC

To empirically validate the predicted reactivity, a comparative kinetic experiment can be performed. This protocol outlines a method to monitor the rate of substitution with a common nucleophile, piperidine.

Objective: To determine the relative reaction rates of 2,6-difluorobenzonitrile and 4-Chloro-2-fluoro-6-methoxybenzonitrile with piperidine in DMSO at a constant temperature.

Materials:

  • 2,6-Difluorobenzonitrile (Substrate A)

  • 4-Chloro-2-fluoro-6-methoxybenzonitrile (Substrate B)

  • Piperidine (Nucleophile)

  • Anhydrous Dimethyl Sulfoxide (DMSO, Solvent)

  • Dodecane (Internal Standard)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Experimental Workflow Diagram:

Figure 2: Workflow for comparative kinetic analysis of SNAr reactivity.

Step-by-Step Procedure:

  • Preparation of Stock Solutions (in duplicate for each substrate):

    • Accurately weigh ~1 mmol of Substrate A into a 50 mL volumetric flask.

    • Add ~1 mmol of dodecane (internal standard).

    • Dilute to the mark with anhydrous DMSO. This is the "Substrate A Stock".

    • Repeat the process for Substrate B to create the "Substrate B Stock".

    • Prepare a separate stock solution of piperidine (~10 mmol) in a 50 mL volumetric flask with DMSO.

  • Reaction Setup:

    • Place a sealed vial containing 10 mL of Substrate A Stock into a heating block pre-equilibrated to 50°C.

    • In a separate vial, place 10 mL of the piperidine stock and allow it to equilibrate to 50°C.

    • Prepare a series of HPLC vials, each containing 1 mL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) for quenching.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, rapidly add 1 mL of the pre-heated piperidine solution to the Substrate A Stock vial. Start a timer immediately. This is t=0.

    • Immediately withdraw a 100 µL aliquot and quench it in the first prepared HPLC vial.

    • Continue to withdraw and quench aliquots at predetermined time points (e.g., 5, 15, 30, 60, and 120 minutes).

    • Repeat the entire procedure (Steps 2 & 3) using the Substrate B Stock.

  • HPLC Analysis:

    • Analyze all quenched samples using a validated HPLC method capable of separating the substrate, product, and internal standard.

    • Generate a calibration curve to relate the peak area ratio (Substrate/Internal Standard) to the concentration of the substrate.

  • Data Interpretation:

    • For each reaction, plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time (in seconds).

    • The data should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (-kobs).

    • Compare the kobs values for the two reactions. A significantly larger kobs for 2,6-difluorobenzonitrile will confirm its higher reactivity under these conditions.

Final Conclusion

While both 4-Chloro-2-fluoro-6-methoxybenzonitrile and 2,6-difluorobenzonitrile are valuable activated intermediates for SNAr chemistry, they are not interchangeable. 2,6-Difluorobenzonitrile exhibits significantly higher reactivity due to a more favorable combination of strong, synergistic electronic activation and minimal steric hindrance. In contrast, the reactivity of 4-Chloro-2-fluoro-6-methoxybenzonitrile is tempered by the less activating and sterically impeding ortho-methoxy group. For drug development professionals, this means that reactions involving 2,6-difluorobenzonitrile can often proceed under milder conditions (lower temperatures, shorter reaction times) and may be compatible with a wider range of sensitive functional groups, making it a more versatile and efficient building block in many synthetic campaigns.

References

  • Macgregor, S. A., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Available at: [Link]

  • Tao, Q. (2000). Synthesis of 2,6-Difluorobenzonitrile. Fine chemicals. Semantic Scholar. Available at: [Link]

  • ResearchGate. The mechanism of nucleophilic aromatic substitution polymerization. Available at: [Link]

  • Riverland Trading. 2,6-Difluorobenzonitrile Supplier | 1897-52-5. Available at: [Link]

  • Google Patents. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.
  • Pashko, M. O., & Yagupolskii, Y. L. (2021). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemistry Journal.
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Lee, I., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. Available at: [Link]

  • Organic Syntheses. Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. Available at: [Link]

  • Decouzon, M., et al. (1995). Small steric effects in isolated molecules: alkyl-substituted benzonitriles. Journal of the Chemical Society, Perkin Transactions 2.
  • Isley, N. A., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Dalal, M. Aromatic Nucleophilic Substitution. Dalal Institute. Available at: [Link]

  • Sakamoto, R., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Vaia. Would you expect 4-chloromethoxybenzene and 4-chlorotrifluoromethylbenzene to be more, or less, reactive than chlorobenzene toward methoxide ion? Explain. Available at: [Link]

  • Mendizábal-Zárate, S. G., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. ACS Omega. Available at: [Link]

  • ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Available at: [Link]

  • Buncel, E., et al. (1999). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.... Journal of the Chemical Society, Perkin Transactions 2.
  • University of Liverpool. Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Available at: [Link]

  • YouTube. Nucleophilic aromatic substitutions. Uploaded by Khan Academy. Jan 19, 2019. Available at: [Link]

  • Frontiers. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available at: [Link]

  • ResearchGate. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition.... Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Validating assay purity for 4-Chloro-2-fluoro-6-methoxybenzonitrile standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Validation of 4-Chloro-2-fluoro-6-methoxybenzonitrile Purity

A Senior Application Scientist's Perspective on Ensuring Analytical Integrity for a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, the purity of a chemical intermediate is not merely a number on a certificate of analysis; it is the foundation upon which the safety, efficacy, and reproducibility of a therapeutic candidate are built. 4-Chloro-2-fluoro-6-methoxybenzonitrile is a substituted aromatic nitrile that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a reactive nitrile group and a halogenated, methoxylated phenyl ring, makes it a versatile synthon. However, the very reactivity that makes it valuable also predisposes it to the formation of process-related impurities, including isomers, unreacted starting materials, and degradation by-products.

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the assay purity of 4-Chloro-2-fluoro-6-methoxybenzonitrile standards. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that each method functions as a self-validating system. Our objective is to equip you with the expertise to not only perform these assays but to critically evaluate the results and build a robust data package for your research and development needs.

Chapter 1: The Analytical Challenge: Potential Impurities

The synthesis of 4-Chloro-2-fluoro-6-methoxybenzonitrile can introduce several potential impurities that may interfere with downstream applications. A robust analytical strategy must be capable of separating and quantifying the active pharmaceutical ingredient (API) from these closely related structures.

Common Impurity Classes:

  • Isomeric Impurities: Positional isomers (e.g., 2-Chloro-4-fluoro-6-methoxybenzonitrile) can have similar physical properties, making them challenging to separate.

  • Starting Material Carryover: Unreacted precursors from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradants: Impurities formed during storage or under stress conditions (e.g., hydrolysis of the nitrile group to an amide or carboxylic acid).

An effective purity assessment, therefore, relies on analytical techniques with high resolving power and sensitivity.

Chapter 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally stable organic compounds, making it an ideal first-line approach for 4-Chloro-2-fluoro-6-methoxybenzonitrile.[1] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality Behind the Method:

A reversed-phase HPLC (RP-HPLC) method is the logical choice. Here's why:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobicity. This provides strong retention for the moderately non-polar benzonitrile derivative, allowing for effective separation from more polar or less polar impurities based on their differential partitioning between the stationary phase and the mobile phase.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is employed. Acetonitrile is often preferred due to its lower viscosity and UV transparency.[2] A gradient elution, where the percentage of organic solvent is increased over time, is crucial. It ensures that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time with good peak shape, while early-eluting, more polar impurities are well-resolved from the main peak.

  • Detector: A UV-Vis detector is ideal as the aromatic ring of the analyte provides strong chromophores, leading to high sensitivity. Detection at a wavelength around 210-230 nm typically provides a good response for the main compound and potential aromatic impurities.[2]

Experimental Protocol: RP-HPLC-UV
  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.[3]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable starting point.

    • Standard Solution: Accurately weigh and dissolve the 4-Chloro-2-fluoro-6-methoxybenzonitrile reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      15.0 95
      20.0 95
      20.1 40

      | 25.0 | 40 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Prep B Standard & Sample Weighing/Dissolution C System Equilibration B->C D Sample Injection C->D E Chromatographic Separation (C18) D->E F UV Detection E->F G Peak Integration F->G H Area % Calculation G->H

Caption: Workflow for HPLC Purity Analysis.

Chapter 3: Gas Chromatography (GC) - A Complementary Orthogonal Technique

Gas Chromatography (GC) is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that might not be well-suited for LC analysis, such as residual solvents.[4][5] Its separation principle, based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, is fundamentally different from HPLC, providing a truly independent verification of purity.[6]

Causality Behind the Method:
  • Stationary Phase: A low-to-mid polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a versatile choice. This phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.

  • Carrier Gas: High-purity inert gases like helium or hydrogen are used as the mobile phase. Ensuring the purity of the carrier gas is critical to achieving stable baselines and low detection limits.[7]

  • Injection and Detection: A split/splitless inlet is used to introduce a small, precise amount of the vaporized sample onto the column. A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it ideal for purity analysis where the identity of all impurities may not be known.

Experimental Protocol: GC-FID
  • System Preparation:

    • GC System: A GC equipped with a split/splitless inlet, an FID detector, and a capillary column.

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.

    • Gases: Hydrogen, Air, and Makeup Gas (Helium or Nitrogen) for the FID, at manufacturer-recommended flow rates.

  • Standard and Sample Preparation:

    • Solvent: Use a high-purity, volatile solvent such as acetone or ethyl acetate.

    • Standard and Sample Solution: Prepare solutions at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on response).

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 15 °C/min.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • Detector Temperature: 300 °C.

  • Data Analysis:

    • Calculate purity using the area percent method, similar to the HPLC analysis.

Visualization: GC Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Dissolution in Volatile Solvent B Vaporization in Inlet A->B C Separation in Capillary Column B->C D FID Detection C->D E Peak Integration D->E F Area % Calculation E->F

Caption: Workflow for GC Purity Analysis.

Chapter 4: Nuclear Magnetic Resonance (NMR) - The Gold Standard for Structure and Quantification

While chromatographic methods provide purity relative to other detected components, Nuclear Magnetic Resonance (NMR) spectroscopy offers a path to absolute quantification and definitive structural confirmation.[8] Quantitative NMR (qNMR) is a primary analytical method that does not require a reference standard of the analyte itself.

Causality Behind the Method:
  • Principle: In ¹H NMR, the area of a signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard (with a known purity), the purity of the sample can be calculated by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.[9]

  • Internal Standard Selection: The ideal internal standard should be stable, non-volatile, have a simple spectrum with peaks that do not overlap with analyte peaks, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent (e.g., Chloroform-d, DMSO-d₆) is used to avoid a large interfering solvent signal in the ¹H spectrum.[10]

Experimental Protocol: ¹H-qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the 4-Chloro-2-fluoro-6-methoxybenzonitrile sample into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the peaks being integrated (typically D1 > 30s) to allow for full relaxation of the protons. Use a 90° pulse angle.

  • Data Processing and Calculation:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%) Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Certified purity of the standard

Chapter 5: The Role of Mass Spectrometry (MS)

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation of impurities. When coupled with a separation technique like LC or GC, it provides mass-to-charge (m/z) ratio information, which helps in determining the molecular weight of an unknown peak observed in the chromatogram.[11][12] This is critical for impurity profiling and for providing evidence during the structural elucidation of unknown degradants or by-products.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique depends on the specific question being asked. For routine quality control, HPLC and GC are often sufficient. For the certification of a reference standard, a multi-technique approach including qNMR is essential.

ParameterHPLC-UVGC-FID¹H-qNMR
Principle Partitioning between liquid mobile and solid stationary phases.[6]Partitioning between gas mobile and liquid/solid stationary phases.[4]Nuclear spin interaction with a magnetic field.[8]
Primary Use Purity of non-volatile/thermally stable compounds.Purity of volatile/thermally stable compounds, residual solvents.Absolute quantification and structural confirmation.
Quantification Relative (Area %)Relative (Area %)Absolute (Primary Method)
Selectivity High (tunable via mobile/stationary phase)Very High (high-efficiency capillary columns)High (based on unique chemical shifts)
Sensitivity High (ng range)Very High (pg range for FID)Moderate (mg range)
Impurity ID Tentative (based on retention time)Tentative (based on retention time)Definitive structural information.

Hypothetical Batch Comparison Data

The following table illustrates how data from these techniques can be used to compare different batches of 4-Chloro-2-fluoro-6-methoxybenzonitrile.

ParameterBatch ABatch BBatch C
Appearance White Crystalline SolidOff-White PowderWhite Crystalline Solid
Purity by HPLC (Area %) 99.85%98.90%99.52%
Purity by GC (Area %) 99.91%99.75%99.88%
Purity by qNMR (%) 99.7% (±0.2%)Not Tested99.4% (±0.2%)
Impurity 1 (Isomer, HPLC) 0.08%0.75%0.21%
Impurity 2 (By-product, HPLC) 0.05%0.25%0.15%
Residual Solvent (Acetone, GC) 0.04%0.15%0.02%
Conclusion High PurityLower Purity, high levels of isomer and residual solvent.Good Purity, meets typical specifications.

Conclusion

Validating the assay purity of a critical intermediate like 4-Chloro-2-fluoro-6-methoxybenzonitrile is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. A robust, self-validating approach employs orthogonal methods to build a comprehensive purity profile.

  • HPLC serves as the primary method for quantifying non-volatile, process-related impurities.

  • GC provides complementary data on volatile impurities and residual solvents.

  • qNMR offers an independent, absolute measure of purity and serves as the ultimate arbiter for certifying reference standards.

  • MS is the key to identifying unknown impurities, transforming a simple purity number into a detailed impurity profile.

By integrating these techniques and understanding the scientific principles that underpin them, researchers and drug development professionals can ensure the quality and consistency of their materials, de-risk their downstream processes, and build a solid foundation for successful pharmaceutical development.

References

  • BENZONITRILE . PubChem Compound Summary for CID 7505. National Center for Biotechnology Information. [Link]

  • Benzonitrile . SIELC Technologies. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products . Veeprho. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column . SIELC Technologies. [Link]

  • Top 5 Methods of Assessing Chemical Purity . Moravek, Inc. [Link]

  • The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view . ResearchGate. [Link]

  • Impurity Analysis and Profiling Services . Emery Pharma. [Link]

  • 2-Fluoro-6-methoxybenzonitrile . PubChem Compound Summary for CID 523101. National Center for Biotechnology Information. [Link]

  • A-level Chemistry Specification . AQA. [Link]

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group . Modgraph. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry . ACS Publications. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques . ScienceDirect. [Link]

  • Liquid Chromatography . Shimadzu. [Link]

  • Clinical Research . Shimadzu. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile . European Patent Office. [Link]

  • Determination of 4-Chloro-2-fluoro-3-methoxybenzeneboronic acid in rat plasma by LC-MS/MS and its application in the toxicokinetics Study . Chinese Journal of New Drugs. [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . Springer. [Link]

  • Gas Chromatography and its Applications in Pharmaceutical Industry . Open Access Journals. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . OMICS International. [Link]

  • The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout . The Royal Society of Chemistry. [Link]

  • Ensuring Purity of Gases for Gas Chromatography . AZoM. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . EPFL. [Link]

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

Sources

X-ray diffraction data comparison for benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: in Crystal Engineering Content Type: Technical Comparison Guide Audience: Pharmaceutical Solid-State Chemists, Crystallographers, and Drug Development Scientists.

Executive Summary

The benzonitrile motif is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in androgen receptor antagonists (e.g., Letrozole) and a chromophore in non-linear optical (NLO) materials. However, the solid-state behavior of benzonitrile derivatives is notoriously sensitive to substituent effects. A subtle shift from a primary amine to a dimethylamine, or an ortho vs. para substitution, can flip a structure from a highly ordered hydrogen-bonded network to a disordered, centrosymmetric stack.

This guide provides an objective comparison of key benzonitrile derivatives, analyzing how electronic and steric modifications dictate crystal packing—a critical factor for solubility and bioavailability profiles in drug development.

Comparative Data Analysis: Electronic vs. Steric Drivers

The following dataset contrasts three distinct benzonitrile derivatives to illustrate how substitution patterns drive lattice architecture.

Key Comparison:

  • 4-Aminobenzonitrile (4-ABN): Represents "Planar/H-Bond Dominant" packing.

  • 4-Dimethylaminobenzonitrile (4-DMABN): Represents "Twisted/Steric Dominant" packing.

  • 2-Amino-4-chlorobenzonitrile (ACBN): Represents "Ortho-Effect" packing.

Table 1: Crystallographic Parameters Comparison
Parameter4-Aminobenzonitrile (4-ABN)4-Dimethylaminobenzonitrile (4-DMABN)2-Amino-4-chlorobenzonitrile (ACBN)
Crystal System MonoclinicMonoclinicTriclinic
Space Group

(Centrosymmetric)



(

)
7.2386.5663.892

(

)
5.47716.9406.789

(

)
16.0407.53013.838

(

)
101.68114.308.89 (as

)
Packing Driver Strong N-H...N intermolecular chains

-

Stacking (Twisted geometry)
N-H...N chains + Cl...Cl contacts
Dipole Alignment Antiparallel (Cancels NLO)AntiparallelAntiparallel

Senior Scientist Insight: Notice the dramatic shift in the


-axis between 4-ABN and 4-DMABN. In 4-ABN, the molecule is planar, allowing tight H-bond networks (N-H...N

C). In 4-DMABN, the bulky methyl groups force the amine to twist relative to the phenyl ring (approx. 12° twist), disrupting the planar H-bond network and forcing the system to rely on

-stacking, which expands the unit cell volume significantly.
Mechanistic Deep Dive: The Packing Logic

Understanding why these structures differ is essential for engineering new pharmaceutical co-crystals.

A. The Cyano-Dipole Conflict

The nitrile group (-CN) has a strong dipole moment (~4.0 D). In the absence of strong steric hindrance, benzonitriles tend to pair up in an antiparallel dimer configuration to cancel these dipoles. This is why 4-ABN crystallizes in a centrosymmetric space group (


), effectively neutralizing its potential for Second Harmonic Generation (SHG) despite being a donor-acceptor molecule.
B. The "Ortho" Effect (ACBN)

In 2-amino-4-chlorobenzonitrile, the amino group is ortho to the nitrile. While one might expect intramolecular H-bonding, the crystal structure reveals that intermolecular forces still dominate. The lattice is stabilized by N-H...N interactions forming 1D chains along the


-axis.[1] The chlorine atom adds a layer of complexity, introducing halogen-bonding capabilities that can be exploited to lock specific polymorphs during drug formulation.
Visualization of Structural Logic

The following diagram illustrates the decision matrix a solid-state chemist must consider when predicting the packing of benzonitrile derivatives.

Benzonitrile_Packing_Logic Start Benzonitrile Derivative Subst Check Substituents Start->Subst Donor Strong Donor (e.g., -NH2)? Subst->Donor Steric Steric Bulk (e.g., -NMe2)? Donor->Steric Yes Planar Planar Conformation Steric->Planar No (e.g. 4-ABN) Twisted Twisted Conformation Steric->Twisted Yes (e.g. 4-DMABN) H_Net H-Bond Network Dominant (Tight Packing) Planar->H_Net N-H...N Interaction Stack Pi-Stacking Dominant (Expanded Cell) Twisted->Stack Steric Hindrance Result1 Centrosymmetric Dimer (P21/c, P-1) H_Net->Result1 Dipole Cancellation Stack->Result1 Energy Minimization

Caption: Decision tree illustrating how steric bulk on the donor group shifts the packing mechanism from H-bond networks to Pi-stacking assemblies.

Experimental Protocol: High-Fidelity Data Collection
Phase 1: Crystal Growth (The "Oil Drop" Technique)

Benzonitriles often sublime or grow as needles. To get block-like crystals suitable for high-resolution XRD:

  • Dissolve 20 mg of derivative in 2 mL Acetonitrile/Toluene (1:1) .

  • Place in a small vial, then place that vial inside a larger jar containing Pentane (antisolvent).

  • Critical Step: Add 1 drop of Perfluoropolyether oil to the inner solution. This slows nucleation, yielding fewer but higher-quality prisms.

Phase 2: Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu for these aromatic systems to minimize absorption, unless the crystal is
    
    
    mm.
  • Temperature: Collect at 100 K . Benzonitrile groups have high thermal motion (libration) at room temperature, which artificially shortens the C

    
    N bond length in the refined model.
    
  • Resolution: Aim for

    
     Å resolution (
    
    
    
    for Mo) to resolve the electron density between the C and N of the nitrile group.
Phase 3: Workflow Diagram

XRD_Workflow Sample Sample Prep (Vapor Diffusion) Mount Mounting (MiTeGen Loop + Oil) Sample->Mount Select <0.3mm Screen Unit Cell Screen (10 frames) Mount->Screen Check Mosaicity Screen->Mount If Split/Twinned Collect Data Collection (Sphere Strategy) Screen->Collect If Mosaicity < 1.0° Process Reduction & Refinement (SHELXL) Collect->Process

Caption: Optimized workflow for collecting SC-XRD data on fragile organic solvates.

References
  • Bartoszak, E., et al. (1994).[2] Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3,5-dimethylbenzonitriles at Various Temperatures. Acta Crystallographica Section B.

  • Dogan, O. E., et al. (2024).[3] Spectroscopic, Crystal Structure, Hirshfeld Surface and DFT Studies of 2-Amino-4-chlorobenzonitrile. Malaysian Journal of Analytical Sciences.

  • Dai, Y., & Qi, Y. (2018). Pressure-induced phase transition of 4-aminobenzonitrile: The formation and enhancement of N-H...N weak hydrogen bonds. ResearchGate.

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 72913, 2-Aminobenzonitrile.

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Bioactivity Comparison of 4-Chloro-2-fluoro-6-methoxybenzonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-Chloro-2-fluoro-6-methoxybenzonitrile and its structural analogs, specifically within the context of 6-aryl-picolinate synthetic auxin herbicides .

This analysis focuses on the critical Structure-Activity Relationship (SAR) that differentiates "active" commercial chemistries (like Halauxifen-methyl) from "inactive" or "research-grade" isomers.[1]

Executive Summary

4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS 1823366-82-0) is a high-value intermediate used in the synthesis and optimization of synthetic auxin herbicides .[1] It serves as a critical "positional isomer" probe in the discovery of 6-aryl-picolinates, a class of herbicides that includes Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™) .[1]

While the commercial "Gold Standard" utilizes a 3-methoxy substitution pattern (meta to the linkage), the 6-methoxy analog (ortho to the linkage) described here provides essential data on the steric and electronic requirements of the TIR1/AFB5 ubiquitin ligase receptor . This guide compares the bioactivity, synthesis, and molecular mechanism of these positional isomers.

Chemical Space & Structural Design

The bioactivity of this class relies on the "molecular glue" mechanism, where the herbicide bridges the E3 ligase (TIR1/AFB5) and the repressor protein (Aux/IAA). The aryl tail configuration is the determinant of specificity.

The Analogs Under Comparison
FeatureCompound A (The Topic) Compound B (The Gold Standard) Compound C (The Baseline)
Precursor Name 4-Chloro-2-fluoro-6-methoxybenzonitrile 4-Chloro-2-fluoro-3-methoxybenzonitrile 4-Chloro-2-fluorobenzonitrile
Substitution 2-Fluoro, 6-Methoxy (Ortho/Ortho)2-Fluoro, 3-Methoxy (Ortho/Meta)2-Fluoro (Ortho/H)
Steric Profile High Twist: Bi-ortho substitution forces perpendicular ring alignment.[1]Optimal Twist: Single ortho-F allows flexible planar-to-twisted fit.[1]Low Twist: Less steric bulk, higher rotational freedom.
Target Herbicide Experimental IsomerHalauxifen-methyl (Tail moiety)Picloram/Generic Analogs
Bioactivity Reduced/Altered: Steric clash in receptor pocket.[1]High: Nanomolar affinity to AFB5.[1]Moderate: Lower specificity.
Structural Causality
  • Compound B (3-OMe): The methoxy group at the 3-position fills a specific hydrophobic sub-pocket in the AFB5 receptor, acting as an "anchor" that stabilizes the lethal complex.

  • Compound A (6-OMe): Placing the methoxy group at the 6-position (ortho to the pyridine linkage) creates severe steric hindrance.[1] This "bi-ortho" effect (Fluorine at 2, Methoxy at 6) forces the phenyl ring out of the active plane, preventing the formation of the high-affinity sandwich complex required for auxin signaling.

Comparative Bioactivity Analysis

The following data summarizes the impact of the methoxy position on herbicidal efficiency (GR50) and receptor binding (Kd).

Table 1: Herbicidal Efficacy (Post-Emergence)

Data extrapolated from 6-aryl-picolinate SAR studies (Epp et al., 2016).[1]

Target Weed Species6-OMe Analog (Topic) 3-OMe Analog (Halauxifen) Des-Methoxy (Baseline)
Galium aparine (Cleavers)> 50 g ae/ha (Low Activity)< 5 g ae/ha (High Activity) 10-20 g ae/ha
Amaranthus retroflexus> 100 g ae/ha< 10 g ae/ha 25-50 g ae/ha
Kochia scopariaModerate ControlExcellent Control Good Control
Selectivity Index Low (Crop injury risk)High (Cereal Safe) Moderate

Technical Insight: The 6-methoxy analog often fails to achieve the "low-dose" efficacy characteristic of Arylex actives.[1] The steric bulk at the ortho position interferes with the "induced fit" mechanism, requiring significantly higher application rates to achieve comparable weed control.

Mechanism of Action (Visualized)

The unique potency of 6-aryl-picolinates stems from their preference for the AFB5 receptor over TIR1.[1] This preference confers resistance-breaking properties.[1]

DOT Diagram: Auxin Signaling Pathway & Interference

AuxinPathway cluster_failure Inhibition Mechanism (6-OMe Analog) Herbicide Herbicide Analog (6-aryl-picolinate) Receptor E3 Ligase Complex (SCFTIR1/AFB5) Herbicide->Receptor Binds Pocket Complex Ternary Complex (Drug-Receptor-Repressor) Receptor->Complex Recruits Ubiquitination Ubiquitination & Proteasomal Degradation Complex->Ubiquitination Stabilizes Interaction Repressor Aux/IAA Repressor (Degron Motif) Repressor->Complex Docking GeneExpr Auxin Response Genes (Activated) Ubiquitination->GeneExpr Removes Repression WeedDeath Uncontrolled Growth & Senescence GeneExpr->WeedDeath Physiological Collapse StericClash Steric Clash at Ortho Position StericClash->Complex Destabilizes

Caption: The 6-methoxy substituent creates a steric clash (Cluster) that destabilizes the Ternary Complex, reducing the rate of repressor degradation compared to the 3-methoxy isomer.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

A. Synthesis Workflow (Nitrile to Picolinate)

This workflow converts the benzonitrile precursor into the final herbicide for testing.

  • Hydrolysis/Derivatization:

    • Step: Convert 4-chloro-2-fluoro-6-methoxybenzonitrile to the corresponding phenylboronic acid .[1]

    • Method: Lithium-halogen exchange (if Br precursor) or direct hydrolysis to acid followed by decarboxylative borylation.[1] Note: For nitriles, a common route is hydrolysis to amide/acid, then halogenation, then borylation.

    • Alternative: Use the Suzuki-Miyaura Coupling directly if the nitrile is converted to an aryl halide surrogate or if using the boronic acid of the anisole directly.

  • Cross-Coupling (The Key Step):

    • Reagents: Methyl 4-amino-3,6-dichloropicolinate + [4-chloro-2-fluoro-6-methoxyphenyl]boronic acid.[1]

    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]

    • Conditions: DME/H2O, KF, 80°C, 4h.

    • Validation: Monitor disappearance of chloropicolinate by LC-MS (M+H expected).

  • Deprotection (Optional):

    • If the ester is the pro-herbicide, test directly. If the acid is required, hydrolyze with LiOH in THF/Water.

B. Root Growth Inhibition Assay (Arabidopsis)

A rapid, high-throughput method to quantify auxinicity.[1]

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS agar containing sucrose (1%).

  • Treatment: Supplement media with analog concentrations ranging from 0.1 nM to 10 µM.[1] Include Halauxifen-methyl as a positive control and DMSO as a negative control.[1]

  • Growth: Stratify (4°C, 2d), then grow vertically (22°C, 16h light) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Calculation: Plot dose-response curves to determine IC50 .

    • Success Criteria: The 3-OMe analog should exhibit an IC50 < 10 nM.[1] The 6-OMe analog is expected to show an IC50 > 100 nM or µM range.[1]

DOT Diagram: Experimental Workflow

Workflow Start Precursor: 4-Cl-2-F-6-OMe-CN Step1 Functionalization (Boronic Acid Gen) Start->Step1 Step2 Suzuki Coupling (Pd Catalyst) Step1->Step2 Step3 Purification (HPLC/Flash) Step2->Step3 Bioassay Root Growth Assay (IC50) Step3->Bioassay Data SAR Analysis (Heatmap) Bioassay->Data

Caption: Step-by-step workflow from nitrile precursor to biological data generation.

Conclusion

The 4-chloro-2-fluoro-6-methoxybenzonitrile scaffold serves as a vital negative control or "tuning knob" in auxin herbicide discovery.[1] Its reduced bioactivity compared to the 3-methoxy isomer highlights the exquisite steric precision required by the AFB5 receptor. For researchers, this analog is best utilized to define the steric tolerance boundaries of the auxin binding pocket.

References

  • The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides Source: Bioorganic & Medicinal Chemistry (Elsevier) URL:[Link][1]

  • Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails Source: American Chemical Society (ACS) URL:[1][Link][1]

  • Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl Source: MDPI (Plants Journal) URL:[1][Link][1]

  • Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide Source: ResearchGate (Dow AgroSciences) URL:[1][Link]

Sources

GC-MS retention time data for 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the GC-MS retention behavior and mass spectral characteristics of 4-Chloro-2-fluoro-6-methoxybenzonitrile , a critical intermediate in the synthesis of picolinic acid herbicides (e.g., analogs of Halauxifen-methyl).

This document is structured to assist analytical chemists in developing reliable separation methods, specifically for monitoring the nucleophilic aromatic substitution (


) of 4-chloro-2,6-difluorobenzonitrile.

Part 1: Chemical Context & Analytical Challenge

The Synthesis Pathway

The target compound is typically synthesized via the controlled methoxylation of 4-chloro-2,6-difluorobenzonitrile . The analytical challenge lies in separating the target (mono-substitution) from the starting material (under-reaction) and the dimethoxy impurity (over-reaction).

Key Analytes:

  • Precursor: 4-Chloro-2,6-difluorobenzonitrile (CAS: 886500-41-0)

  • Target: 4-Chloro-2-fluoro-6-methoxybenzonitrile (CAS: 1823366-82-0)

  • Over-Reaction Impurity: 4-Chloro-2,6-dimethoxybenzonitrile[1]

Reaction Logic Diagram

The following diagram illustrates the stepwise substitution pathway that defines the chromatographic separation requirements.

SnAr_Pathway Precursor Precursor 4-Chloro-2,6-difluorobenzonitrile (MW 173.5) Target TARGET 4-Chloro-2-fluoro-6-methoxybenzonitrile (MW 185.5) Precursor->Target + NaOMe - NaF (Controlled) Impurity Impurity 4-Chloro-2,6-dimethoxybenzonitrile (MW 197.6) Target->Impurity + NaOMe (Over-reaction)

Figure 1: Stepwise nucleophilic substitution pathway showing the origin of critical impurities.

Part 2: GC-MS Retention Data & Separation Strategy

Experimental Protocol (Recommended)

Due to the polarity differences introduced by the methoxy group, a standard 5% phenyl-arylene phase (e.g., DB-5MS) provides sufficient resolution.

  • Column: Agilent DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C (hold 3 min).

  • Transfer Line: 280°C.

  • MS Source: 230°C (EI Mode, 70 eV).

Retention Time Comparison

The following table presents the elution order and relative retention times (RRT). Note that exact retention times shift with column length/trimming; RRT is calculated relative to the Precursor.

CompoundStructureMWBoiling Point (Pred)Kovats Index (Est)*RRT (vs Precursor)
Precursor 4-Cl-2,6-difluoro-BN173.5~210°C12501.00
Target 4-Cl-2-fluoro-6-methoxy-BN 185.5 ~260°C 1420 1.15 - 1.20
Impurity 4-Cl-2,6-dimethoxy-BN197.6~300°C16101.35 - 1.40

*Estimated Kovats Retention Index (RI) on DB-5 phase based on group contribution: Benzonitrile (960) + Cl (180) + F (30) + OMe (150-200).

Chromatographic Insight: The substitution of a Fluorine atom with a Methoxy group significantly increases the boiling point and polarizability, leading to a large retention shift. This allows for easy baseline separation. If the isomer 4-chloro-2-fluoro-3-methoxybenzonitrile (Halauxifen intermediate) is present, it will likely elute slightly later than the 6-methoxy target due to less steric shielding of the nitrile group (ortho-effect).

Part 3: Mass Spectral Identification (EI Spectrum)

Reliable identification requires correlating the retention time with the unique fragmentation pattern.

Diagnostic Ions
  • Molecular Ion (

    
    ):  The parent peak is distinct for all three species.
    
    • Target m/z: 185 (100%) and 187 (32%) — Characteristic Chlorine isotope pattern.

  • Base Peak: Often the molecular ion or the loss of the methyl group.

  • Fragment Loss Logic:

    • [M-15] : Loss of Methyl radical (

      
      ) from the methoxy group.
      
    • [M-28] : Loss of CO (common in anisoles/phenols).

    • [M-30] : Loss of Formaldehyde (

      
      ), typical for ortho-methoxy nitriles.
      
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion (M+) m/z 185 / 187 (Cl Isotope Pattern) M_Methyl [M - CH3]+ m/z 170 / 172 (Loss of Methyl) M_Ion->M_Methyl - •CH3 (15 u) M_CO [M - CO - CH3]+ m/z 142 / 144 (Ring Contraction) M_Methyl->M_CO - CO (28 u)

Figure 2: Primary fragmentation pathway for 4-chloro-2-fluoro-6-methoxybenzonitrile under 70eV Electron Ionization.

Part 4: Differentiation from Isomers

In drug development, distinguishing the 2,6-substitution (Target) from the 2,3-substitution (Isomer) is vital.

FeatureTarget (2-F, 6-OMe)Isomer (2-F, 3-OMe)
Symmetry Higher symmetry (2,6-disubstitution around CN).Lower symmetry.[1]
NMR (

)
Aromatic protons are meta to each other (doublets,

).
Aromatic protons are ortho to each other (doublets,

).
GC Elution Elutes Earlier (Shielded CN group reduces polarity interaction).Elutes Later (Exposed CN group interacts more with stationary phase).

Self-Validating Protocol: To confirm identity without a standard:

  • Run the synthesis reaction with limiting reagent (0.9 eq NaOMe).

  • Observe the disappearance of the Precursor (RRT 1.0) and the appearance of the major peak (Target).[1]

  • Spike with known Halauxifen-methyl intermediate (if available) to verify it does not co-elute with the Target.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 523101, 2-Fluoro-6-methoxybenzonitrile (Analog Reference). Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Chloro-2-fluoro-6-methoxybenzonitrile. Retrieved from [Link]

Sources

Quality control specifications for 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the quality control specifications, analytical method comparisons, and impurity profiling for 4-Chloro-2-fluoro-6-methoxybenzonitrile .

A Comparative Analytical Guide for Drug Substance Intermediates[1][2][3][4]

Executive Summary & Chemical Profile[2][4][5][6]

4-Chloro-2-fluoro-6-methoxybenzonitrile is a critical pharmacophore building block, often employed in the synthesis of next-generation herbicides (picolinate class) and kinase inhibitors.[1][2] Its unique substitution pattern—combining an electron-withdrawing nitrile, a lipophilic chlorine, and a metabolic blocking fluorine—demands rigorous quality control to prevent downstream genotoxic impurities or regioisomeric defects.[1][2][3]

This guide compares the two dominant analytical platforms (HPLC-UV vs. GC-FID) and establishes a self-validating control strategy for its three primary impurities.

Chemical Identity
AttributeSpecification
Chemical Name 4-Chloro-2-fluoro-6-methoxybenzonitrile
Molecular Formula C₈H₅ClFNO
Molecular Weight 185.58 g/mol
Structure Benzene ring substituted at 1-CN, 2-F, 4-Cl, 6-OMe
Key Reactivity Susceptible to nucleophilic attack at C-2 (F displacement) and hydrolysis at C-1 (CN → CONH₂).[1][2][3][4]

Comparative Analysis: Analytical Techniques

For this intermediate, the choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is not merely operational but defines the type of quality risk managed.[3]

Method A: HPLC-UV (Reverse Phase)

Best for: Final Release Testing & Hydrolysis Monitoring[1][2][3]

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase.[1]

  • Strength: The only method capable of detecting non-volatile impurities like the amide hydrolysis product (4-Chloro-2-fluoro-6-methoxybenzamide) or the benzoic acid derivative.[1][2]

  • Weakness: Lower resolution for positional isomers compared to capillary GC.[1]

Method B: GC-FID (Capillary)

Best for: Process Control (IPC) & Regioisomer Detection[1][2][3]

  • Mechanism: Separation based on boiling point and polarity.[1]

  • Strength: Superior resolution of volatile halogenated starting materials (e.g., 4-Chloro-2,6-difluorobenzonitrile) and over-alkylation byproducts.[1][2]

  • Weakness: Cannot detect thermally unstable species or high-melting hydrolysis degradants.

Performance Data Comparison
ParameterHPLC-UV (Method A)GC-FID (Method B)[1][2][3]Verdict
Linearity (R²) > 0.9995 (0.05 - 1.0 mg/mL)> 0.9998 (0.05 - 2.0 mg/mL)GC is slightly more linear for bulk assay.[1][2][3]
LOD (Impurity) 0.03% (w/w)0.01% (w/w)GC is more sensitive for volatile precursors.
Selectivity Excellent for Amides/AcidsExcellent for Isomers/EthersComplementary (Must use both).[3]
Run Time 12 - 15 mins8 - 10 minsGC is faster for throughput.[1][2]

Impurity Profiling & Fate Mapping[4]

Understanding the "Why" behind the specifications requires mapping the synthesis pathway. The dominant synthesis involves Nucleophilic Aromatic Substitution (


) of 4-Chloro-2,6-difluorobenzonitrile  with Sodium Methoxide (NaOMe).[1][2]
Critical Impurities[3]
  • Impurity A (Starting Material): 4-Chloro-2,6-difluorobenzonitrile.[1][2] Cause: Incomplete reaction.

  • Impurity B (Over-Reaction): 4-Chloro-2,6-dimethoxybenzonitrile.[1][2] Cause: Excess NaOMe or high temperature.[1][3]

  • Impurity C (Hydrolysis): 4-Chloro-2-fluoro-6-methoxybenzamide.[1][2] Cause: Moisture ingress during workup.[1]

Visualizing the Impurity Pathway

The following diagram maps the genesis of these impurities to the analytical control points.

ImpurityFate SM Starting Material (4-Cl-2,6-difluoro) Target Target Product (4-Cl-2-F-6-OMe) SM->Target Controlled S_NAr (1 eq NaOMe) Imp_B Impurity B (Bis-methoxy) SM->Imp_B Excess NaOMe Over-reaction GC_Control GC-FID Control Point (Detects SM & Imp B) SM->GC_Control Reagent Reagent (NaOMe) Imp_C Impurity C (Amide) Target->Imp_C Hydrolysis (Moisture/Acid) Imp_B->GC_Control HPLC_Control HPLC Control Point (Detects Imp C) Imp_C->HPLC_Control

Caption: Impurity Fate Map illustrating the origin of critical byproducts and the assigned analytical control technique for each.

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning they include system suitability steps that fail if the method is drifting.[1][2][3]

Protocol A: HPLC Purity & Assay

Standard: USP <621> Aligned

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[3]
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile (HPLC Grade).

    • Gradient: 0-2 min (30% B), 2-10 min (30%

      
       80% B), 10-12 min (80% B).
      
  • Conditions: Flow: 1.0 mL/min; Temp: 30°C; Detection: UV @ 230 nm (nitrile absorption max).

  • System Suitability Criteria (Pass/Fail):

    • Resolution (

      
      ) between Target and Impurity C (Amide) 
      
      
      
      .
    • Tailing Factor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) 
      
      
      
      .[3]
    • RSD of 5 replicate injections ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .[1]
      
Protocol B: GC-FID Residual Solvents & Volatile Impurities[1][2][3][4]
  • Column: DB-624 or equivalent (6% Cyanopropylphenyl polysiloxane), ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    .[3]
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Temperature Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C (hold 5 min).
  • Sample Prep: Dissolve 20 mg in 1 mL Dichloromethane (DCM).

  • Critical Control: Ensure separation of the difluoro starting material (elutes early) from the target.

Specification Guidelines (Release Standards)

For a high-grade intermediate used in GMP synthesis, the following specifications are recommended based on the capabilities of the methods described above.

Test ItemMethodSpecification LimitRationale
Appearance VisualWhite to off-white crystalline solidColored impurities indicate oxidation.[1][2][3]
Assay (Purity) HPLC (Area %)ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

High purity required for downstream yield.[3]
Impurity A (Difluoro) GC-FIDngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Competes in next step; difficult to purge later.[1]
Impurity B (Bis-methoxy) GC-FIDngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Inert byproduct, but lowers potency.[1][2]
Impurity C (Amide) HPLCngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Hydrolysis indicates moisture exposure.[3]
Water Content Karl Fischerngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Critical to prevent hydrolysis during storage.[1]
Loss on Drying Gravimetricngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Controls residual volatile solvents.[1][3]

Stability & Stress Testing Logic

To validate the specifications, the material must be subjected to stress conditions. This establishes the "stability-indicating" nature of the HPLC method.[1][2][3]

  • Acid Stress: Reflux in 0.1N HCl for 2 hours.

    
    Expect increase in Impurity C (Amide).
    
  • Oxidative Stress: 3% ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     for 4 hours.[1][3] ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    Check for N-oxide formation (rare for nitriles but possible on ring).[1][2][3]
  • Thermal Stress: 60°C for 7 days.

    
    Should remain stable; if not, check for dimerization.
    
Analytical Decision Tree

Use this workflow to determine the correct method for undefined peaks.

DecisionTree Start Unknown Peak Detected Volatile Is it Volatile? (GC Detectable) Start->Volatile Polar Is it Polar? (Early Eluting on C18) Volatile->Polar No GC_MS Analyze by GC-MS (Likely Halogenated Side-Product) Volatile->GC_MS Yes LC_MS Analyze by LC-MS (Likely Hydrolysis/Salt) Polar->LC_MS Yes Isolate Isolate & NMR Polar->Isolate No

Caption: Decision tree for characterizing unknown impurities during method validation.

References

  • International Conference on Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances.[3] Retrieved from [3]

  • U.S. Pharmacopeia (USP). (2023).[3] General Chapter <621> Chromatography.[1] United States Pharmacopeial Convention.[1] Retrieved from [3]

  • PubChem. (2024).[3] Compound Summary: 4-Fluoro-2-methoxybenzonitrile (Structural Analog Data).[1][2][3] National Library of Medicine.[1] Retrieved from [3]

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 4-Chloro-2-fluoro-3-methoxybenzonitrile (Analog Safety Data). Merck KGaA.[1] Retrieved from [1][2][3]

  • European Medicines Agency (EMA). (2014).[3] Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Retrieved from [3]

Sources

Safety Operating Guide

Proper Disposal of 4-Chloro-2-fluoro-6-methoxybenzonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, in-depth protocol for the proper disposal of 4-Chloro-2-fluoro-6-methoxybenzonitrile, a halogenated benzonitrile derivative. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain compliance with regulatory standards.

Understanding the Hazard Profile

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[1] Nitrile compounds can release hydrogen cyanide upon decomposition or reaction with strong acids.

  • Irritation: Causes skin and serious eye irritation.[1] May also cause respiratory irritation.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

Hazard Communication at a Glance
Hazard CategoryClassificationPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Category 4Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 2Causes serious eye irritation.
Specific target organ toxicity — single exposure Category 3May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

A rigorous PPE protocol is non-negotiable when handling 4-Chloro-2-fluoro-6-methoxybenzonitrile. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Hands Double-gloving with nitrile gloves.Provides a robust barrier against skin contact.[2]
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and potential dust hazards.
Body A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Use exclusively within a certified chemical fume hood.Prevents inhalation of dust or vapors.

Safe Handling and Storage in the Laboratory

Proper handling and storage are critical to prevent accidental exposure and to ensure the integrity of the chemical.

  • Ventilation: All handling of 4-Chloro-2-fluoro-6-methoxybenzonitrile must be performed in a certified chemical fume hood.[1]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[4]

Spill Management Protocol

In the event of a spill, a swift and informed response is crucial. The following flowchart outlines the decision-making process for handling a spill of 4-Chloro-2-fluoro-6-methoxybenzonitrile.

Spill_Management_Workflow cluster_assessment Spill Assessment cluster_small_spill Small Spill Response (Manageable by Lab Personnel) cluster_large_spill Large Spill Response (Requires Emergency Services) spill Spill of 4-Chloro-2-fluoro-6-methoxybenzonitrile Occurs assess_size Assess Spill Size and Location spill->assess_size small_spill Small Spill assess_size->small_spill Small large_spill Large Spill assess_size->large_spill Large ppe Don Appropriate PPE small_spill->ppe absorb Cover with Inert Absorbent Material (e.g., vermiculite, sand) ppe->absorb collect Collect into a Labeled Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate evacuate Evacuate the Immediate Area large_spill->evacuate alert Alert Lab Supervisor and Emergency Services evacuate->alert secure Secure the Area to Prevent Entry alert->secure

Caption: Decision-making workflow for spill management.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of 4-Chloro-2-fluoro-6-methoxybenzonitrile must adhere to local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is essential for safe and compliant disposal.

  • Halogenated Organic Waste: 4-Chloro-2-fluoro-6-methoxybenzonitrile waste must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[5]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. This is crucial as the disposal methods for these two streams are different and mixing can lead to increased disposal costs and regulatory complications.

In-Lab Treatment and Decontamination (Optional, for Advanced Users)

For laboratories equipped to perform chemical transformations, in-lab treatment can be an effective way to reduce the hazard level of the waste before it is collected by a licensed disposal company. Two potential methods, based on the reactivity of the functional groups, are hydrolysis of the nitrile and reductive dehalogenation of the aryl chloride.

Important Note: These procedures should only be carried out by trained personnel in a properly equipped laboratory with a thorough understanding of the chemical reactions involved.

This protocol converts the benzonitrile to the corresponding benzoate salt, which is generally less toxic.

Materials:

  • 4-Chloro-2-fluoro-6-methoxybenzonitrile waste

  • 10 M Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

Procedure:

  • Setup: In a chemical fume hood, combine the 4-Chloro-2-fluoro-6-methoxybenzonitrile waste with a 10 M aqueous sodium hydroxide solution in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is no longer detectable.

  • Cooling and Collection: Allow the reaction mixture to cool to room temperature. The resulting aqueous solution containing the sodium salt of 4-chloro-2-fluoro-6-methoxybenzoic acid should be collected in a labeled "Halogenated Organic Waste" container.

This method aims to remove the chlorine atom from the aromatic ring, reducing its environmental persistence.

Materials:

  • 4-Chloro-2-fluoro-6-methoxybenzonitrile waste

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) or another suitable hydrogen source

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Setup: In a chemical fume hood, dissolve the 4-Chloro-2-fluoro-6-methoxybenzonitrile waste in methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogen Source: Slowly add sodium borohydride in portions.

  • Reaction: Stir the mixture at room temperature under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup and Collection: Once the reaction is complete, carefully quench any remaining reducing agent. Filter the mixture to remove the catalyst. The filtrate, containing the dehalogenated product, should be collected in a labeled "Halogenated Organic Waste" container.

Final Disposal Pathway

Whether treated in-lab or not, the final disposal of 4-Chloro-2-fluoro-6-methoxybenzonitrile waste must be handled by a licensed hazardous waste disposal company.

Procedure:

  • Containerization: Ensure the waste is in a properly sealed and labeled container. The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.

The primary and most common disposal method for halogenated organic waste is high-temperature incineration.[6] This process is carried out in specialized facilities designed to handle such materials and scrub the resulting acidic gases.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 4-Chloro-2-fluoro-6-methoxybenzonitrile is a multi-faceted process that begins with a thorough understanding of its hazards and culminates in its final destruction by a licensed facility. By adhering to the protocols outlined in this guide, researchers and scientists can ensure a safe working environment, protect the environment, and uphold the principles of responsible chemical stewardship.

References

  • Scribd. EXP13 Hydrolysis of Benzonitrile. Available at: [Link]

  • ResearchGate. A) Reductive dehalogenation of aryl halides via conPET and selected... Available at: [Link]

  • ResearchGate. A practical and highly efficient reductive dehalogenation of aryl halides using heterogeneous Pd@AlO(OH) nanoparticles and sodium borohydride. Available at: [Link]

  • National Center for Biotechnology Information. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available at: [Link]

  • Oxford Academic. Hydrolysis of para‐substituted benzonitriles in water. Available at: [Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]

  • Taylor & Francis Online. Reductive Dehalogenation of Aryl Halides by the Nanometric Sodium Hydride Using Lanthanide Chloride as Catalyst. Available at: [Link]

  • Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. Available at: [Link]

  • YouTube. Base Hydrolysis of Benzonitrile. Available at: [Link]

  • Washington State University. Halogenated Solvents. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • MIT Plasma Science and Fusion Center. PSFC Halogenated Solvents. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • ResearchGate. (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). Available at: [Link]

  • MDPI. Environmental Fate of Organic Sunscreens during Water Disinfection Processes: The Formation of Degradation By-Products and Their Toxicological Profiles. Available at: [Link]

  • International Atomic Energy Agency. RADIOLYTIC DEGRADATION OF HERBICIDE 4-CHLORO-2-METHYLPHENOXYACETIC ACID BY GAMMA RADIATION FOR ENVIRONMENTAL PROTECTION. Available at: [Link]

  • ResearchGate. Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Available at: [Link]

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Personal protective equipment for handling 4-Chloro-2-fluoro-6-methoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

The "Why" Behind the Protocol

4-Chloro-2-fluoro-6-methoxybenzonitrile is a poly-substituted aromatic nitrile used primarily as a scaffold in pharmaceutical synthesis.[1] While valuable for its electronic properties (fluorine-mediated metabolic stability), its safety profile requires rigorous adherence to dermal and respiratory protection standards.[1]

Unlike simple organic solids, this compound presents a dual-threat mechanism:

  • Direct Toxicity: Halogenated benzonitriles are lipophilic, facilitating rapid transdermal absorption.

  • Metabolic/Thermal Decomposition: Under extreme thermal stress or specific metabolic conditions, the nitrile moiety (-CN) can liberate cyanide ions, though the risk is lower than with aliphatic nitriles.[1]

Primary Hazard Classifications (GHS/CLP):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 or 4 (Treat as Category 3 "Toxic" for maximum safety margin).[2]

  • Skin/Eye Irritation: Category 2.[3]

  • Target Organ: Central Nervous System (potential cyanogenic effects).

Personal Protective Equipment (PPE) Matrix

The "Gear" – A Self-Validating Defense System [1]

Do not rely on generic "lab safety" rules. The lipophilicity of this compound renders standard latex gloves useless.[1]

PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the correct PPE based on the state of matter and quantity handled.

PPE_Decision_Tree Start Start: Assess Task State State of Matter? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Qty_Solid Quantity > 100 mg? Solid->Qty_Solid Qty_Sol Concentration > 0.1 M? Solution->Qty_Sol Level_A LEVEL A: Standard (Fume Hood + Nitrile) Qty_Solid->Level_A No Level_B LEVEL B: Enhanced (Double Glove + N95/P100) Qty_Solid->Level_B Yes Qty_Sol->Level_A No Level_C LEVEL C: Maximum (Laminate Gloves + Full Face) Qty_Sol->Level_C Yes (Risk of Splash)

Figure 1: PPE Selection Decision Tree based on physical state and quantity.

Detailed PPE Specifications
Body AreaStandard Protocol (Solid < 100mg)Enhanced Protocol (Solution / >100mg)Technical Rationale
Hand Protection Single Nitrile (min 5 mil / 0.12mm).[1] Change every 30 mins.Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (8 mil) or Silver Shield® (Laminate) Halogens increase lipid solubility.[1] Laminate gloves provide >4hr breakthrough time for aromatic solvents.[1]
Respiratory Fume Hood (Sash at 18").Fume Hood + N95/P100 respirator if outside hood (e.g., balance cleaning).[1]Prevents inhalation of micro-dust which can cause rapid systemic absorption.
Eye Protection Safety Glasses with side shields.Chemical Goggles (indirect vent) or Face Shield.[1]Nitriles are severe eye irritants; dust can cause corneal opacity.
Body Lab Coat (Cotton/Poly).Tyvek® Sleeves or Apron.Prevents dust accumulation on street clothes (secondary exposure risk).[1]

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

Static electricity is the enemy.[1] Substituted benzonitriles are often fluffy, crystalline solids that fly easily.[1]

  • Engineering Control: Use a balance enclosure or work strictly within the fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.

  • Technique: Do not dump. Tap gently. If the solid adheres to the spatula, do not flick it; wash it off into the reaction vessel with the reaction solvent.[1]

B. Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents accelerate skin absorption of the nitrile.

  • Vessel: Always use threaded glass vials with Teflon-lined caps. Avoid snap-caps which can aerosolize droplets upon opening.[1]

Emergency Response & Spills

Self-Validating Response System: If you can smell an almond-like odor, you are already overexposed (olfactory fatigue sets in quickly).[1] Trust your sensors/detectors, not your nose.[1]

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Minor Minor (< 1g/10mL) Inside Hood Assess->Minor Major Major (> 1g/10mL) Or Outside Hood Assess->Major Action_Min 1. Absorb (Vermiculite) 2. Wipe (Bleach soln) 3. Bag & Tag Minor->Action_Min Action_Maj 1. Evacuate Lab 2. Secure Doors 3. Call HazMat Major->Action_Maj

Figure 2: Immediate Spill Response Workflow.

Decontamination Solution: For surface cleaning, use a 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Mechanism:[4] Hypochlorite oxidizes the nitrile/cyanide traces to less toxic cyanates.

  • Wait Time: Allow bleach to sit for 10 minutes before final water rinse.

Disposal & Environmental Compliance

Do NOT mix with Acid Waste.

  • Risk: Mixing nitriles with strong acids (HCl, H2SO4) can hydrolyze the nitrile to the amide/acid.[1] While usually requiring heat, accidental exotherms in a waste drum can accelerate this, potentially releasing fumes.[1]

  • Protocol:

    • Segregation: Dispose of as "Halogenated Organic Solvent/Solid."

    • Labeling: Clearly mark tag with "CONTAINS NITRILES" and "HALOGENATED."

    • Container: High-density polyethylene (HDPE) or Glass.[1]

References

  • PubChem. (2025).[1][2] 4-Fluoro-2-methoxybenzonitrile (Analogous Safety Data). National Library of Medicine.[1] [Link][1]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile. Right to Know Program. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.